Product packaging for 2,2,6-Trimethyldecane(Cat. No.:CAS No. 62237-97-2)

2,2,6-Trimethyldecane

Cat. No.: B15348671
CAS No.: 62237-97-2
M. Wt: 184.36 g/mol
InChI Key: GHVQJGOEZGHZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6-Trimethyldecane ( 62237-97-2) is a high-purity organic compound supplied as a qualified reference standard. With the molecular formula C13H28 and a molecular weight of 184.36 g/mol, this branched alkane is designed for use in analytical laboratories . This product is essential for analytical method development and validation (AMV), quality control (QC) procedures, and plays a critical role in regulatory submissions such as Abbreviated New Drug Applications (ANDA) . It is supplied with comprehensive characterization data to ensure compliance with regulatory guidelines and may have traceability to major pharmacopeial standards where feasible . As a useful research chemical, it is also applied in the research and development of new drugs and can be used as an analytical standard for HPLC . The product should be stored at 2-8°C . This product is strictly for analytical or research purposes and is not intended for human or veterinary use. Please refer to the safety data sheet (SDS) for proper handling information . Please note that detailed public information on its specific mechanism of action in research models is limited.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28 B15348671 2,2,6-Trimethyldecane CAS No. 62237-97-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62237-97-2

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,2,6-trimethyldecane

InChI

InChI=1S/C13H28/c1-6-7-9-12(2)10-8-11-13(3,4)5/h12H,6-11H2,1-5H3

InChI Key

GHVQJGOEZGHZJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCCC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,6-Trimethyldecane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,2,6-trimethyldecane and its isomers. Due to the limited availability of experimentally determined data for these specific compounds, this guide consolidates high-quality predicted data from reputable chemical databases alongside established general principles governing the physical characteristics of branched alkanes. This document also outlines standard experimental protocols for the determination of key physical properties, offering a framework for further empirical investigation.

Introduction

This compound and its isomers are saturated hydrocarbons with the chemical formula C13H28.[1][2] As branched alkanes, their physical properties are dictated by the nature of intermolecular van der Waals forces, which are influenced by molecular size, shape, and surface area.[3] Branching generally leads to a more compact molecular structure, resulting in lower boiling points compared to their straight-chain counterpart, n-tridecane, due to a reduction in the surface area available for intermolecular interactions.[4] Conversely, increased molecular symmetry, often found in highly branched isomers, can lead to higher melting points.[4] Understanding these properties is crucial for applications in areas such as fuel and lubricant formulation, and as reference standards in analytical chemistry.[5]

Physical Properties of Trimethyldecane Isomers

The following table summarizes the available quantitative data for various isomers of trimethyldecane. It is important to note that a significant portion of this data is predicted, as experimental determination for many of these specific isomers is not widely reported in the literature. All users should consider the source and nature of the data when utilizing it for critical applications.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive IndexSource (Citation)
This compound Not AvailableC13H28184.36PredictedPredictedPredicted[6]
2,2,3-Trimethyldecane62338-09-4C13H28184.36PredictedPredictedPredicted[7]
2,2,4-Trimethyldecane62237-98-3C13H28184.36PredictedPredictedPredicted[8]
2,2,8-Trimethyldecane62238-01-1C13H28184.36PredictedPredictedPredicted[8]
2,4,6-Trimethyldecane62108-27-4C13H28184.36PredictedPredictedPredicted[9]
2,6,6-Trimethyldecane62108-24-1C13H28184.36PredictedPredictedPredicted[10]
2,6,7-Trimethyldecane62108-25-2C13H28184.36PredictedPredictedPredicted[11][12][13]
2,6,8-Trimethyldecane62108-26-3C13H28184.36213.1 ± 7.0 (Predicted)0.754 ± 0.06 (Predicted)Predicted[5][14]
n-Tridecane (for comparison)629-50-5C13H28184.37232 to 2360.7561.425[1][15][16][17]

Note: "Predicted" indicates that the data is derived from computational models and not from direct experimental measurement.

Experimental Protocols

While specific experimental data for many this compound isomers are lacking, the following are detailed, standard methodologies for determining the key physical properties of liquid alkanes.

1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[18]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or heating mantle), and mineral oil.

  • Procedure:

    • A small amount of the liquid sample (approximately 0.5 mL) is placed into a small-diameter test tube.

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is clamped and immersed in the mineral oil within the Thiele tube, making sure the sample is below the oil level and the side arm of the Thiele tube is not obstructed.

    • The side arm of the Thiele tube is gently heated, allowing the convection of the oil to provide uniform heating.[18]

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.

    • The heat source is then removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[18]

2. Density Measurement (Vibrating Tube Densitometer)

A vibrating tube densitometer provides a precise and rapid method for determining the density of liquids.[19]

  • Apparatus: Vibrating tube densitometer, syringe for sample injection, and temperature control unit.

  • Procedure:

    • The instrument is calibrated using two standards of known density, typically dry air and distilled water.

    • The temperature of the measurement cell is set and allowed to stabilize.

    • The liquid sample is injected into the U-shaped vibrating tube within the instrument, ensuring no air bubbles are present.

    • The instrument measures the oscillation period of the tube filled with the sample. The density is then calculated based on the relationship between the oscillation period and the mass of the substance in the tube.

    • The measurement is typically repeated to ensure accuracy and reproducibility.

3. Viscosity Measurement (Stabinger Viscometer)

A Stabinger viscometer is a rotational viscometer that can simultaneously measure both the dynamic and kinematic viscosity of a liquid sample.[20]

  • Apparatus: Stabinger viscometer, syringe for sample injection, and temperature control unit.

  • Procedure:

    • The instrument is calibrated using a certified viscosity standard.

    • The desired measurement temperature is set, and the instrument is allowed to equilibrate.

    • The liquid sample is injected into the measurement cell.

    • The instrument's outer cylinder rotates at a constant speed, while the inner rotor is held in place by a magnetic field. The speed of the inner rotor is a function of the liquid's viscosity.

    • The instrument's software calculates the dynamic viscosity from the rotor speed and the kinematic viscosity by simultaneously measuring the density with an integrated vibrating tube densitometer.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the systematic characterization of the physical properties of this compound isomers.

G cluster_0 Phase 1: Sample Preparation and Identification cluster_1 Phase 2: Physical Property Measurement cluster_2 Phase 3: Data Analysis and Reporting A Synthesis or Procurement of Isomer B Purity Analysis (GC-MS, NMR) A->B C Boiling Point Determination B->C D Density Measurement B->D E Viscosity Measurement B->E F Refractive Index Measurement B->F G Data Compilation and Comparison C->G D->G E->G F->G H Uncertainty Analysis G->H I Technical Guide/Whitepaper Generation H->I

Workflow for Physical Property Characterization

This workflow begins with obtaining and verifying the purity of the isomer sample. Following this, a suite of physical property measurements is conducted. The final phase involves compiling and analyzing the collected data, including an assessment of measurement uncertainty, leading to the generation of a comprehensive technical report.

References

An In-depth Technical Guide to the Synthesis of 2,2,6-Trimethyldecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a plausible synthetic pathway for 2,2,6-trimethyldecane, a highly branched alkane. Due to the absence of a direct, documented synthesis of this specific isomer in the current literature, this guide outlines a rational, multi-step approach based on well-established organic reactions. The proposed pathway is designed to be robust and adaptable, providing a strong foundation for the laboratory synthesis of this target molecule.

The synthesis is divided into four main stages:

  • Preparation of a Key Alkene Intermediate: Synthesis of 4,4-dimethyl-1-pentene.

  • Formation of a Primary Alkyl Halide: Anti-Markovnikov hydrobromination of 4,4-dimethyl-1-pentene to yield 1-bromo-4,4-dimethylpentane.

  • Carbon Skeleton Construction: A Grignard reaction between the synthesized alkyl bromide and 2-pentanone to create the tertiary alcohol, 2,2,6-trimethyldecan-6-ol.

  • Deoxygenation: Removal of the hydroxyl group from the tertiary alcohol to yield the final product, this compound.

Each stage is detailed with experimental protocols, and relevant quantitative data is summarized for clarity.

Overall Synthesis Pathway

Synthesis_of_2_2_6_Trimethyldecane cluster_0 Stage 1: Alkene Synthesis cluster_1 Stage 2: Alkyl Halide Formation cluster_2 Stage 3: Grignard Reaction cluster_3 Stage 4: Deoxygenation neopentyl_aldehyde Neopentyl aldehyde alkene 4,4-Dimethyl-1-pentene neopentyl_aldehyde->alkene Wittig Reaction wittig_reagent Methylenetriphenyl- phosphorane wittig_reagent->alkene alkyl_bromide 1-Bromo-4,4-dimethylpentane alkene->alkyl_bromide Anti-Markovnikov Hydrobromination hbr_peroxide HBr, Peroxides hbr_peroxide->alkyl_bromide grignard (4,4-Dimethylpentyl)- magnesium bromide alkyl_bromide->grignard Grignard Reagent Formation magnesium Mg, Et2O magnesium->grignard tertiary_alcohol 2,2,6-Trimethyldecan-6-ol grignard->tertiary_alcohol Grignard Addition pentanone 2-Pentanone pentanone->tertiary_alcohol final_product This compound tertiary_alcohol->final_product Barton-McCombie Deoxygenation deoxygenation_reagents 1. NaH, CS2, MeI 2. Bu3SnH, AIBN deoxygenation_reagents->final_product Grignard_Reaction_Workflow start Start reagent_prep Prepare Grignard Reagent: 1-bromo-4,4-dimethylpentane + Mg in dry ether start->reagent_prep reaction Add 2-pentanone dropwise at 0 °C reagent_prep->reaction stir Stir at room temperature reaction->stir quench Quench with aq. NH4Cl stir->quench extract Extract with diethyl ether quench->extract dry Dry organic layer (Na2SO4) extract->dry purify Purify by column chromatography or distillation dry->purify product 2,2,6-Trimethyldecan-6-ol purify->product

The Elusive 2,2,6-Trimethyldecane: An In-Depth Technical Examination of Its Presumed Natural Occurrence and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6-Trimethyldecane, a branched-chain alkane with the molecular formula C₁₃H₂₈, presents a compelling case of scientific ambiguity regarding its natural origins. While numerous isomers of trimethyldecane have been identified in a variety of natural sources, including plants, insects, and microorganisms, definitive evidence for the endogenous presence of the 2,2,6-isomer remains conspicuously absent from the current scientific literature. This technical guide synthesizes the available information on related trimethyldecane isomers to infer potential natural sources and provides a comprehensive overview of the analytical methodologies required for the extraction, identification, and quantification of such compounds. This document is intended to serve as a foundational resource for researchers investigating the natural product landscape of branched alkanes and to stimulate further inquiry into the existence and potential biological significance of this compound.

Introduction to Branched Alkanes in Nature

Branched-chain alkanes, characterized by their saturated hydrocarbon chains with one or more alkyl side groups, are a diverse class of volatile organic compounds (VOCs) found throughout the natural world. They play crucial roles in chemical communication, defense mechanisms, and as structural components of cuticular waxes in insects and plants. The specific branching patterns and isomeric forms of these alkanes often contribute to their unique biological activities and functions.

While straight-chain alkanes are common, the presence of methyl or other alkyl branches significantly increases the structural diversity and potential biological specificity of these molecules. The study of these compounds is critical for understanding ecological interactions, discovering new semiochemicals for pest management, and identifying potential bioactive molecules for drug development.

Postulated Natural Occurrence of this compound Based on Isomeric Evidence

Direct identification of this compound in natural sources has not been reported in peer-reviewed literature. However, the documented occurrence of other trimethyldecane isomers provides a basis for hypothesizing its potential natural existence.

Table 1: Documented Natural Occurrences of Trimethyldecane Isomers

IsomerNatural Source(s)
2,6,8-TrimethyldecanePlant metabolite, volatile oil component, fungal metabolite[1]
2,6,7-TrimethyldecaneMedicago sativa (Alfalfa)
2,4,6-TrimethyldecaneFungi-infected apples
2,6,10-TrimethyldodecaneBlack walnut

The presence of these closely related isomers suggests that the biosynthetic pathways capable of producing branched alkanes are present in a variety of organisms. It is plausible that this compound may exist in nature but has yet to be identified due to its low abundance, transient nature, or limitations of analytical techniques employed in past studies.

Prospective Natural Sources for Investigation

Based on the known habitats of its isomers, future investigations for this compound should focus on:

  • Essential Oils of Aromatic Plants: Many essential oils are rich sources of volatile terpenes and hydrocarbons.

  • Insect Cuticular Waxes and Pheromones: Branched alkanes are known components of insect chemical communication systems.

  • Microbial Volatiles: Bacteria and fungi are known to produce a wide array of volatile organic compounds.

Experimental Protocols for the Identification and Quantification of this compound

The following section outlines a generalized experimental workflow for the extraction, identification, and quantification of this compound from a hypothetical plant matrix. This protocol can be adapted for other biological or environmental samples.

Sample Preparation and Extraction

The initial step involves the extraction of volatile and semi-volatile compounds from the sample matrix.

Protocol 1: Solvent Extraction of Volatiles from Plant Material

  • Sample Collection and Preparation: Collect fresh plant material (e.g., leaves, flowers) and immediately freeze in liquid nitrogen or at -80°C to quench metabolic activity. Lyophilize the frozen tissue to remove water.

  • Grinding: Grind the lyophilized tissue to a fine powder using a cryogenic grinder.

  • Solvent Extraction:

    • To 1 gram of powdered plant material, add 10 mL of a non-polar solvent such as hexane or a mixture of hexane and diethyl ether (9:1 v/v).

    • Add an internal standard (e.g., a known concentration of a non-naturally occurring branched alkane like 2,3-dimethylnonane) for quantification purposes.

    • Sonicate the mixture for 15 minutes in an ice bath.

    • Centrifuge at 3000 x g for 10 minutes to pellet the solid material.

  • Concentration: Carefully transfer the supernatant to a clean vial and concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen gas.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile organic compounds.

Protocol 2: GC-MS Analysis of Branched Alkanes

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is required.

  • Gas Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating hydrocarbons.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.

    • Injector: Splitless injection at 250°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Compound Identification: The identification of this compound would be based on:

    • Retention Time: Comparison of the retention time of the unknown peak with that of an authentic standard of this compound.

    • Mass Spectrum: Matching the mass spectrum of the unknown peak with the library mass spectrum (e.g., from NIST or Wiley libraries) and the mass spectrum of the authentic standard. The mass spectrum of branched alkanes is characterized by fragmentation patterns resulting from the cleavage of C-C bonds.

Quantification

Protocol 3: Quantification of this compound

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations containing the same concentration of the internal standard as the samples.

  • Analysis: Analyze the standards using the same GC-MS method as the samples.

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the sample can then be determined from this curve.

Logical Workflow for Investigation

The logical progression for investigating the natural occurrence of this compound is depicted in the following workflow diagram.

Investigation_Workflow cluster_0 Phase 1: Hypothesis and Sample Selection cluster_1 Phase 2: Extraction and Analysis cluster_2 Phase 3: Confirmation and Quantification A Hypothesize Potential Sources (Plants, Insects, Microbes) B Select and Collect Biological Samples A->B C Volatile Compound Extraction (Protocol 1) B->C D GC-MS Analysis (Protocol 2) C->D E Data Processing and Compound Identification D->E G Confirm Identification (Retention Time & Mass Spectrum) E->G Tentative ID F Acquire Authentic Standard of this compound F->G H Quantify Compound (Protocol 3) G->H

Figure 1: A logical workflow diagram illustrating the key phases and steps for the investigation of this compound in natural sources.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of natural product chemistry. While the existence of its isomers in various biological systems provides a strong rationale for its potential discovery, dedicated and systematic investigations are required for its definitive identification. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such studies. The successful identification and quantification of this compound in a natural source would be a significant contribution to our understanding of the chemical diversity of branched alkanes and could unveil novel biological functions and applications for this elusive molecule. Future research should focus on broad-spectrum screening of diverse biological samples using high-resolution analytical techniques. Should this compound be identified, subsequent studies should aim to elucidate its biosynthetic pathway and explore its ecological and potential pharmacological roles.

References

An In-depth Technical Guide to the Boiling and Melting Points of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the boiling and melting points of branched alkanes. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of these fundamental organic molecules. This document details the underlying intermolecular forces, presents quantitative data for comparative analysis, outlines relevant experimental protocols, and provides visualizations to elucidate key concepts and workflows.

Core Principles: Intermolecular Forces and Molecular Geometry

The boiling and melting points of alkanes are primarily determined by the strength of the van der Waals forces, a type of intermolecular attraction. These forces, though weak individually, become significant when aggregated across the surface of a molecule. The extent of these forces is influenced by two main factors: molecular surface area and molecular symmetry.

Boiling Point:

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state. For alkanes, this process requires overcoming the van der Waals forces that hold the molecules together in the liquid phase.

Branching in an alkane chain generally leads to a decrease in its boiling point compared to its straight-chain isomer.[1][2][3] This is because branched alkanes are more compact and have a more spherical shape, which reduces the surface area available for intermolecular contact.[1][4][5] Consequently, the van der Waals forces are weaker in branched alkanes, and less energy is required to separate the molecules and induce boiling.[1][2][4] For instance, n-pentane has a boiling point of 36.1°C, while its more branched isomer, neopentane (2,2-dimethylpropane), boils at a significantly lower temperature of 9.5°C.[1]

Melting Point:

The melting point is the temperature at which a substance transitions from a solid to a liquid. This phase change involves the disruption of the ordered crystal lattice structure of the solid. The efficiency with which molecules can pack into this lattice significantly influences the melting point.

The effect of branching on the melting point of alkanes is more nuanced than its effect on the boiling point.[6][7] Generally, branching introduces irregularities in the molecular shape, which can hinder efficient packing in the crystal lattice, leading to a lower melting point. However, highly symmetrical branched molecules can sometimes pack more efficiently into a crystal lattice than their linear or less symmetrical counterparts.[3][8] This enhanced packing leads to stronger intermolecular forces within the crystal, requiring more energy to break the lattice, and thus resulting in a higher melting point. A notable example is neopentane, which, despite its lower boiling point, has a much higher melting point (-16.6°C) compared to n-pentane (-129.7°C) due to its highly symmetrical, tetrahedral shape that allows for excellent crystal packing.[3]

Data Presentation: Boiling and Melting Points of Alkane Isomers

The following tables summarize the boiling and melting points of various branched alkanes, allowing for a clear comparison between isomers.

Table 1: Physical Properties of C5H12 Isomers [3][9][10]

IsomerStructureBoiling Point (°C)Melting Point (°C)
n-PentaneCH3(CH2)3CH336.1-129.7
Isopentane (2-Methylbutane)(CH3)2CHCH2CH327.7-159.9
Neopentane (2,2-Dimethylpropane)(CH3)4C9.5-16.6

Table 2: Physical Properties of C6H14 Isomers [4][6][7][11]

IsomerStructureBoiling Point (°C)Melting Point (°C)
n-HexaneCH3(CH2)4CH368.7-95.3
2-Methylpentane(CH3)2CH(CH2)2CH360.3-153.7
3-MethylpentaneCH3CH2CH(CH3)CH2CH363.3-118
2,2-Dimethylbutane(CH3)3CCH2CH349.7-99.9
2,3-Dimethylbutane(CH3)2CHCH(CH3)258-128.5

Table 3: Physical Properties of C7H16 Isomers [2][12][13][14][15]

IsomerStructureBoiling Point (°C)Melting Point (°C)
n-HeptaneCH3(CH2)5CH398.4-90.6
2-Methylhexane(CH3)2CH(CH2)3CH390.0-118.3
3-MethylhexaneCH3CH2CH(CH3)(CH2)2CH392.0-119.4
2,2-Dimethylpentane(CH3)3C(CH2)2CH379.2-123.8
2,3-Dimethylpentane(CH3)2CHCH(CH3)CH2CH389.8-135
2,4-Dimethylpentane(CH3)2CHCH2CH(CH3)280.5-119.2
3,3-DimethylpentaneCH3CH2C(CH3)2CH2CH386.1-134.6
3-Ethylpentane(CH3CH2)3CH93.5-118.6
2,2,3-Trimethylbutane(CH3)3CCH(CH3)280.9-25.0

Table 4: Physical Properties of C8H18 Isomers (Selected) [16][17]

IsomerStructureBoiling Point (°C)Melting Point (°C)
n-OctaneCH3(CH2)6CH3125.7-56.8
2-Methylheptane(CH3)2CH(CH2)4CH3117.6-109
2,2,4-Trimethylpentane (Isooctane)(CH3)3CCH2CH(CH3)299.3-107.4
2,2,3,3-Tetramethylbutane(CH3)3CC(CH3)3106.5100.7

Experimental Protocols

Accurate determination of boiling and melting points is crucial for the characterization and purity assessment of chemical compounds. The following are detailed methodologies for key experiments.

Determination of Boiling Point by Simple Distillation (Based on ASTM D86)

This protocol outlines the standard method for determining the boiling range of volatile organic liquids.

Apparatus:

  • Distillation flask

  • Condenser

  • Adapter

  • Receiving cylinder

  • Thermometer (calibrated)

  • Heating mantle or Bunsen burner

  • Boiling chips

Procedure:

  • Sample Preparation: Measure 100 mL of the alkane sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Apparatus Assembly: Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Heating: Begin heating the flask. The heating rate should be adjusted so that the first drop of distillate is collected within 5 to 10 minutes from the start of heating.

  • Distillation Rate: Maintain a uniform distillation rate of 4 to 5 mL per minute.

  • Data Recording: Record the temperature at which the first drop of distillate falls into the receiving cylinder (Initial Boiling Point). Continue to record the temperature at regular volume intervals of the collected distillate.

  • Final Boiling Point: Record the maximum temperature reached during the distillation (Final Boiling Point or End Point).

  • Barometric Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction should be applied to the observed boiling point.

Determination of Melting Point by Capillary Method

This method is widely used for the determination of the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus with a heating block and a thermometer or a digital temperature sensor

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if the sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the alkane sample is solid and dry. If necessary, finely powder the sample using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample height should be 2-3 mm.

  • Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation and Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • Melting Range: The recorded temperature range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-2°C).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

BoilingPointPrinciple cluster_alkane Alkane Structure cluster_properties Molecular Properties cluster_forces Intermolecular Forces cluster_boilingpoint Boiling Point Straight-Chain Straight-Chain High Surface Area High Surface Area Straight-Chain->High Surface Area leads to Branched Branched Low Surface Area Low Surface Area Branched->Low Surface Area leads to Strong van der Waals Strong van der Waals High Surface Area->Strong van der Waals results in Weak van der Waals Weak van der Waals Low Surface Area->Weak van der Waals results in Higher BP Higher BP Strong van der Waals->Higher BP requires more energy to overcome Lower BP Lower BP Weak van der Waals->Lower BP requires less energy to overcome

Caption: Relationship between alkane structure and boiling point.

MeltingPointPrinciple cluster_alkane Alkane Structure cluster_packing Crystal Lattice Packing cluster_forces Intermolecular Forces in Solid cluster_meltingpoint Melting Point Linear/Less Symmetrical Linear/Less Symmetrical Less Efficient Packing Less Efficient Packing Linear/Less Symmetrical->Less Efficient Packing results in Highly Symmetrical Branched Highly Symmetrical Branched Efficient Packing Efficient Packing Highly Symmetrical Branched->Efficient Packing allows for Weaker Forces Weaker Forces Less Efficient Packing->Weaker Forces leads to Stronger Forces Stronger Forces Efficient Packing->Stronger Forces leads to Lower MP Lower MP Weaker Forces->Lower MP requires less energy to disrupt Higher MP Higher MP Stronger Forces->Higher MP requires more energy to disrupt

Caption: Relationship between alkane structure and melting point.

BoilingPointWorkflow start Start: Obtain Alkane Sample prep Prepare 100 mL of Sample Add Boiling Chips start->prep assemble Assemble Distillation Apparatus prep->assemble heat Heat the Sample assemble->heat distill Maintain Distillation Rate (4-5 mL/min) heat->distill First drop collected within 5-10 min record Record Temperature vs. Volume distill->record end End: Determine Boiling Range and Apply Barometric Correction record->end

Caption: Experimental workflow for boiling point determination.

MeltingPointWorkflow start Start: Obtain Solid Alkane Sample prep Powder the Sample start->prep load Load Capillary Tube (2-3 mm) prep->load place Place Tube in Apparatus load->place heat_fast Rapidly Heat to ~15-20°C below Expected MP place->heat_fast heat_slow Heat Slowly (1-2°C/min) heat_fast->heat_slow observe Observe and Record Melting Range heat_slow->observe end End: Report Melting Point Range observe->end

Caption: Experimental workflow for melting point determination.

References

The Thermodynamic Stability of Branched-Chain Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of branched-chain alkanes. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the principles governing the stability of these fundamental organic structures. This document details the underlying thermodynamic principles, presents quantitative data, outlines experimental and computational methodologies for their determination, and illustrates the key relationships governing alkane stability.

Core Concepts in Alkane Stability

The thermodynamic stability of a molecule is inversely related to its potential energy; a more stable molecule possesses less potential energy. For isomeric alkanes, this stability is primarily assessed through their standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°). A more negative (or less positive) value for these thermodynamic quantities indicates greater stability.

It is a well-established principle that branched-chain alkanes are generally more thermodynamically stable than their straight-chain isomers.[1][2][3] For instance, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[1][2] This increased stability is a result of a complex interplay of several factors, including intramolecular forces and electronic effects.

The heat of combustion (ΔHc°) is another critical measure of stability. When isomeric alkanes are combusted, they produce the same products (carbon dioxide and water). Therefore, a more stable isomer, having a lower initial potential energy, will release less heat upon combustion, resulting in a less negative heat of combustion.[2][4] Branched-chain alkanes consistently exhibit lower heats of combustion than their straight-chain counterparts, confirming their enhanced stability.[1][5]

Several theories have been proposed to explain this phenomenon, with the most prominent being:

  • Steric Hindrance (Van der Waals Strain): In linear alkanes, particularly in their gauche conformations, repulsive van der Waals forces exist between non-bonded hydrogen atoms on adjacent carbon atoms.[6][7] Branching can, in some conformations, alleviate these unfavorable interactions by moving alkyl groups further apart, thus reducing the overall steric strain in the molecule. However, in highly congested branched alkanes, steric hindrance can also be a destabilizing factor.[2]

  • Electronic Effects (Sigma -> Sigma Delocalization):* Often referred to as hyperconjugation, this involves the delocalization of electrons from a filled C-H or C-C sigma bonding orbital to an adjacent empty C-C sigma antibonding orbital. This delocalization of electron density has a stabilizing effect. Branched alkanes, particularly those with tertiary and quaternary carbon atoms, have more opportunities for these stabilizing interactions compared to their linear isomers.[8] Some studies suggest that these stabilizing geminal sigma -> sigma* delocalizations are a primary driver of the increased stability in branched alkanes.[8]

  • Bond Strength: The strength of C-H bonds varies depending on the type of carbon atom they are attached to (primary, secondary, or tertiary). While not a direct measure of the stability of the entire molecule, these differences in bond dissociation energies contribute to the overall enthalpy of the alkane.

Quantitative Thermodynamic Data

The following table summarizes the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard enthalpy of combustion (ΔHc°) for a selection of straight-chain and branched-chain alkanes. This data allows for a direct comparison of the relative stabilities of isomeric alkanes. All data is for the gaseous state at 298.15 K and 1 bar.

AlkaneIUPAC NameFormulaΔHf° (kJ/mol)ΔGf° (kJ/mol)ΔHc° (kJ/mol)
Butanes
n-ButaneButaneC₄H₁₀-125.6-15.9-2877
Isobutane2-MethylpropaneC₄H₁₀-134.5-20.8-2868
Pentanes
n-PentanePentaneC₅H₁₂-146.9-8.2-3536
Isopentane2-MethylbutaneC₅H₁₂-153.9-14.5-3529
Neopentane2,2-DimethylpropaneC₅H₁₂-166.1-15.0-3515
Hexanes
n-HexaneHexaneC₆H₁₄-167.20.2-4163
Isohexane2-MethylpentaneC₆H₁₄-174.5-4.6-4156
3-MethylpentaneC₆H₁₄-171.9-3.0-4158
2,2-DimethylbutaneC₆H₁₄-184.6-10.1-4145
2,3-DimethylbutaneC₆H₁₄-179.3-6.5-4150
Octanes
n-OctaneOctaneC₈H₁₈-208.516.5-5471
Isooctane2,2,4-TrimethylpentaneC₈H₁₈-224.16.4-5451

Data compiled from multiple sources.[9][10][11][12][13]

Experimental and Computational Methodologies

Experimental Determination: Bomb Calorimetry

The heat of combustion of alkanes is experimentally determined using a bomb calorimeter. This technique measures the heat released during a complete combustion reaction at constant volume.

Experimental Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the liquid or solid alkane is placed in a sample holder, often a crucible. For volatile liquids, the sample may be encapsulated in a gelatin capsule of known heat of combustion. A fuse wire (e.g., nickel-chromium or iron) of known length and mass is positioned to be in contact with the sample.

  • Bomb Assembly: The sample holder and fuse wire are placed inside a high-pressure stainless steel vessel known as the "bomb." The bomb is then sealed.

  • Pressurization with Oxygen: The bomb is purged of air and then filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer is used to ensure uniform water temperature, and a high-precision thermometer (often a digital thermometer with a resolution of 0.001 °C) is used to monitor the temperature of the water.

  • Temperature Equilibration: The system is allowed to equilibrate for several minutes, and the initial temperature is recorded at regular intervals to establish a baseline.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals after ignition until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the alkane sample (qrxn) is then calculated using the following equation:

    qrxn = - (Ccal * ΔT + qwire)

    where ΔT is the corrected temperature change and qwire is the heat released by the combustion of the fuse wire. The molar heat of combustion is then calculated by dividing qrxn by the number of moles of the alkane sample.

Computational Determination: Quantum Chemical Calculations

Modern computational chemistry provides powerful tools for accurately predicting the thermodynamic properties of molecules.

Methodology for Computational Thermochemistry:

  • Geometry Optimization: The three-dimensional structure of the alkane molecule is optimized to find its lowest energy conformation. This is typically done using density functional theory (DFT) methods (e.g., B3LYP) or Møller-Plesset perturbation theory (e.g., MP2) with a suitable basis set (e.g., 6-31G* or larger).

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory and a larger basis set (e.g., CCSD(T) with an augmented correlation-consistent basis set like aug-cc-pVTZ) to obtain a more accurate electronic energy.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is then calculated using an atomization method or an isodesmic reaction scheme. In the atomization method, the enthalpy of formation is calculated as the difference between the sum of the experimental enthalpies of formation of the constituent atoms in their standard state and the computed enthalpy of atomization of the molecule.

  • Gibbs Free Energy of Formation Calculation: The standard Gibbs free energy of formation (ΔGf°) is calculated from the standard enthalpy of formation and the standard entropy of formation, which is also obtained from the computational results.

Visualizing the Factors of Alkane Stability

The following diagrams illustrate the key relationships and workflows discussed in this guide.

StabilityFactors cluster_alkane Alkane Structure cluster_effects Intramolecular Effects cluster_stability Thermodynamic Outcome Alkane Isomeric Alkane Branching Increased Branching Alkane->Branching Linear Linear Structure Alkane->Linear Steric Steric Effects (Van der Waals Strain) Branching->Steric Alleviates or Introduces Strain Electronic Electronic Effects (σ -> σ* Delocalization) Branching->Electronic Enhances Linear->Steric Gauche Interactions Destability Decreased Thermodynamic Stability (Higher Potential Energy) Linear->Destability Generally Less Stable Stability Increased Thermodynamic Stability (Lower Potential Energy) Steric->Stability If Strain is Reduced Steric->Destability If Strain is Increased Electronic->Stability Stabilizing ExperimentalWorkflow cluster_exp Experimental Determination (Bomb Calorimetry) A 1. Prepare and Weigh Alkane Sample and Fuse Wire B 2. Assemble and Seal Bomb A->B C 3. Pressurize with O₂ B->C D 4. Submerge in Calorimeter and Equilibrate C->D E 5. Ignite Sample D->E F 6. Record Temperature Change (ΔT) E->F G 7. Calculate Heat of Combustion (ΔHc°) F->G

References

A Comprehensive Review of Trimethyldecane Isomers in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough review of the existing scientific literature on the isomers of trimethyldecane. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering a consolidated source of chemical data, experimental methodologies, and an overview of their potential biological significance. While specific research on trimethyldecane isomers is limited, this guide draws upon established principles and studies of analogous branched alkanes to provide a robust framework for future investigation.

Physicochemical Properties of Trimethyldecane Isomers

A variety of trimethyldecane isomers have been cataloged, each with a molecular formula of C₁₃H₂₈ and a molecular weight of approximately 184.36 g/mol .[1][2][3] The structural differences between these isomers, arising from the varied placement of the three methyl groups on the decane backbone, lead to distinct physicochemical properties. A summary of computed properties for several known isomers is presented below. These values are primarily derived from computational models and provide a valuable baseline for experimental work.

IsomerIUPAC NameCAS NumberMolecular Weight ( g/mol )XLogP3Boiling Point (°C) (Predicted)Density (g/cm³) (Predicted)
C₁₃H₂₈ 2,6,8-Trimethyldecane62108-26-3184.366.4213.1 ± 7.00.754 ± 0.06
C₁₃H₂₈ 3,4,6-Trimethyldecane---184.366.4------
C₁₃H₂₈ 3,3,7-Trimethyldecane---184.366.5------
C₁₃H₂₈ 2,4,6-Trimethyldecane62108-27-4184.36---------
C₁₃H₂₈ 2,3,7-Trimethyldecane62238-13-5184.36---------
C₁₃H₂₈ 3,3,4-Trimethyldecane49622-18-6184.376.5------
C₁₃H₂₈ 3,5,7-Trimethyldecane127996-02-5184.366.4------
C₁₃H₂₈ 6-Ethyl-3,3,7-trimethyldecane---212.417.3------

Data compiled from PubChem and NIST WebBook.[1][2][3][4][5][6][7][8][9]

Synthesis of Trimethyldecane Isomers

The synthesis of specific branched alkanes like trimethyldecane isomers typically involves the construction of the carbon skeleton through carbon-carbon bond-forming reactions, followed by reduction to the corresponding alkane. A common and versatile method for achieving this is the Grignard reaction.

General Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a generalized approach for the synthesis of a tertiary alcohol precursor to a trimethyldecane isomer, which can then be reduced to the final alkane. The specific choice of Grignard reagent and ketone will determine the final isomer.

Materials:

  • An appropriate alkyl halide (e.g., bromoalkane)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • An appropriate ketone

  • Anhydrous acid (e.g., HCl in ether) for workup

  • Reducing agent (e.g., Wolff-Kishner or Clemmensen reduction reagents)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the alkyl halide in anhydrous ether or THF is added dropwise to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. Once the magnesium is consumed, the Grignard reagent is formed.

  • Reaction with a Ketone: The solution of the Grignard reagent is cooled in an ice bath. A solution of the appropriate ketone in anhydrous ether or THF is added dropwise from the dropping funnel. The reaction mixture is stirred for a specified time at room temperature to ensure complete reaction.

  • Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • Reduction to the Alkane: The tertiary alcohol can be converted to the corresponding alkane via a two-step process of dehydration to an alkene followed by hydrogenation, or more directly through reduction methods like the Wolff-Kishner or Clemmensen reductions.

Logical Workflow for Grignard-based Synthesis of a Trimethyldecane Isomer:

G cluster_synthesis Synthesis of a Trimethyldecane Isomer Alkyl_Halide Appropriate Alkyl Halide Grignard_Reagent Grignard Reagent Alkyl_Halide->Grignard_Reagent Mg Magnesium Turnings Mg->Grignard_Reagent Tertiary_Alcohol Tertiary Alcohol Precursor Grignard_Reagent->Tertiary_Alcohol Ketone Appropriate Ketone Ketone->Tertiary_Alcohol Reduction Reduction (e.g., Wolff-Kishner) Tertiary_Alcohol->Reduction Trimethyldecane_Isomer Trimethyldecane Isomer Reduction->Trimethyldecane_Isomer

Grignard Synthesis Workflow

Separation and Analysis of Trimethyldecane Isomers

The separation and identification of structurally similar isomers of trimethyldecane present a significant analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly employed technique for this purpose. The choice of the gas chromatographic column is critical for achieving the necessary resolution.

Experimental Protocol: GC-MS Analysis of Trimethyldecane Isomers

This protocol provides a general framework for the GC-MS analysis of a mixture of trimethyldecane isomers. Optimization of the temperature program and column selection will be necessary to achieve baseline separation of all isomers.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: A non-polar column (e.g., DB-1 or HP-5ms) is a good starting point. For enhanced separation of isomers, a column with a liquid crystalline stationary phase may be required.[10]

Procedure:

  • Sample Preparation: The sample containing the trimethyldecane isomers is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (typically in the low ppm range).

  • Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization. A split injection is often used to prevent column overloading.

  • Gas Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through the capillary column. The oven temperature is programmed to ramp up over time, allowing for the separation of the isomers based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 5-10 °C/min) to a final high temperature (e.g., 280 °C).

  • Mass Spectrometric Detection: As the separated isomers elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to each separated isomer. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) for identification. The fragmentation patterns of branched alkanes can provide clues to the positions of the methyl groups.

Workflow for GC-MS Analysis:

G cluster_analysis GC-MS Analysis Workflow Sample_Mixture Mixture of Trimethyldecane Isomers Injection Injection into GC Sample_Mixture->Injection Separation Separation on Capillary Column Injection->Separation Ionization Ionization in Mass Spectrometer Separation->Ionization Detection Detection of Ions Ionization->Detection Data_Analysis Data Analysis (Chromatogram & Mass Spectra) Detection->Data_Analysis

GC-MS Analysis Workflow

Biological Activity of Trimethyldecane Isomers

While direct evidence for the biological activity of specific trimethyldecane isomers is scarce, the broader class of branched alkanes is well-documented to play crucial roles in chemical communication among insects.[11] They often function as components of cuticular hydrocarbons, which can act as species and sex recognition cues, or as volatile pheromones that trigger specific behaviors.[11] Additionally, some studies have suggested potential antimicrobial properties for certain branched alkanes.

Role as Insect Semiochemicals

The structural diversity of trimethyldecane isomers makes them prime candidates for conveying specific information in insect communication. Different isomers, or specific ratios of isomers, could encode different messages. The primary methods for investigating these potential roles are electroantennography (EAG) and behavioral assays.

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile compound. A significant response indicates that the insect's olfactory system can detect the compound.

Materials:

  • Live insects (species to be tested)

  • Tungsten or silver wire electrodes

  • Micromanipulators

  • Amplifier and data acquisition system

  • Odor delivery system (puffing purified air over a filter paper treated with the test compound)

  • Solutions of trimethyldecane isomers in a suitable solvent (e.g., hexane)

Procedure:

  • Preparation of the Insect: The insect is immobilized, and one electrode is inserted into the head capsule (reference electrode), while the other electrode makes contact with the tip of the antenna (recording electrode).

  • Odor Stimulation: A controlled puff of air is passed over a filter paper containing a known amount of a trimethyldecane isomer and directed towards the insect's antenna.

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation indicates an olfactory response.

  • Controls: A solvent-only puff is used as a negative control, and a known pheromone or host plant volatile can be used as a positive control.

Logical Flow of an EAG Experiment:

G cluster_eag Electroantennography (EAG) Workflow Insect_Prep Insect Preparation (Antenna Exposed) Antennal_Response Antennal Depolarization Insect_Prep->Antennal_Response Odor_Stimulus Odor Stimulus (Trimethyldecane Isomer) Odor_Stimulus->Insect_Prep Signal_Amplification Signal Amplification Antennal_Response->Signal_Amplification Data_Recording Recording of EAG Signal Signal_Amplification->Data_Recording

EAG Experimental Workflow

A Y-tube olfactometer is a behavioral assay used to determine if an insect is attracted to, repelled by, or indifferent to a particular odor.

Materials:

  • Glass Y-tube olfactometer

  • Air pump and flow meters

  • Humidifier and charcoal filter for purifying the air

  • Test insects

  • Solutions of trimethyldecane isomers

Procedure:

  • Setup: The Y-tube is positioned horizontally or vertically. Purified and humidified air is passed through both arms of the Y-tube at a constant flow rate.

  • Odor Introduction: A filter paper treated with a trimethyldecane isomer is placed in the airflow of one arm (the "treatment" arm), and a filter paper with only the solvent is placed in the other arm (the "control" arm).

  • Insect Introduction: A single insect is introduced at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period. A "choice" is recorded if the insect moves a certain distance into one of the arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion.

Potential Antimicrobial Activity

Some studies have indicated that branched alkanes can possess antimicrobial properties.[12] However, this is a less explored area of research for trimethyldecane isomers. Standard antimicrobial screening assays could be employed to investigate this potential.

This is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal cultures

  • Appropriate liquid growth medium

  • Solutions of trimethyldecane isomers in a solvent compatible with the growth medium (e.g., DMSO)

  • Positive control (known antibiotic) and negative control (solvent only)

Procedure:

  • Serial Dilution: The trimethyldecane isomer solution is serially diluted in the growth medium across the wells of the microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the trimethyldecane isomer that completely inhibits visible growth of the microorganism.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the scientific literature detailing the signaling pathways in which trimethyldecane isomers are involved. In the context of insect olfaction, the binding of a semiochemical like a trimethyldecane isomer to an olfactory receptor protein on the surface of a neuron in the antenna would trigger a signal transduction cascade, ultimately leading to the generation of an action potential. This signal would then be processed in the antennal lobe and higher brain centers, leading to a behavioral response.

Hypothetical Olfactory Signaling Pathway:

G cluster_pathway Hypothetical Olfactory Signaling TMD_Isomer Trimethyldecane Isomer Olfactory_Receptor Olfactory Receptor TMD_Isomer->Olfactory_Receptor Signal_Transduction Signal Transduction Cascade Olfactory_Receptor->Signal_Transduction Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Brain_Processing Brain Processing Action_Potential->Brain_Processing Behavioral_Response Behavioral Response Brain_Processing->Behavioral_Response

Hypothetical Olfactory Pathway

Conclusion

The isomers of trimethyldecane represent a fascinating and underexplored area of chemical research. While their fundamental physicochemical properties can be estimated through computational methods, a significant gap exists in the experimental data regarding their synthesis, biological activity, and specific roles in biological systems. Based on the literature for related branched alkanes, the most promising avenue for future research lies in the field of insect chemical ecology. The detailed experimental protocols provided in this guide, though generalized, offer a solid foundation for initiating such investigations. Further research into the specific synthesis of each isomer and their screening against a variety of insect species and microbial strains will undoubtedly unveil novel biological functions and potential applications.

References

An In-depth Technical Guide to the Discovery and Historical Context of Isoprenoid Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenoids, also known as terpenoids, represent the most ancient and diverse class of natural products, with over 30,000 distinct compounds identified to date.[1] These molecules are fundamental to life, playing crucial roles in a myriad of biological processes across all three domains of life: Archaea, Bacteria, and Eukarya. In the geological record, the remarkable stability of their hydrocarbon skeletons allows them to persist for billions of years, serving as molecular fossils, or "biomarkers." These chemical fossils provide invaluable insights into the evolution of life, paleoenvironments, and the petroleum-generating potential of source rocks. This technical guide delves into the discovery and historical context of isoprenoid biomarkers, detailing the experimental protocols for their analysis and presenting key quantitative data. Furthermore, it provides visualizations of the core biosynthetic pathways that lead to their formation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Historical Context and Key Discoveries

The study of chemical fossils dates back to the 1930s, but the field of biomarker research gained significant momentum in the latter half of the 20th century with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS). A pivotal moment in understanding the deep history of life came with the discovery of isoprenoid derivatives, specifically hopanoids, in sediments as old as 2.5 billion years.[1] This finding pushed back the definitive evidence for widespread bacterial life long before the appearance of macroscopic fossils.

Initially, the discovery of steranes, the diagenetic products of sterols, in 2.7 billion-year-old rocks from the Pilbara Craton, Australia, was presented as evidence for the early emergence of eukaryotes. However, this finding became a subject of intense debate due to concerns about contamination. Subsequent, more rigorous studies employing unprecedentedly clean drilling and sampling protocols have shown that the concentrations of hopanes and steranes in these Archean rocks are often indistinguishable from laboratory blanks, suggesting that many earlier findings may have been compromised by surficial contamination.[2][3] This has led to a reappraisal of the timeline for the evolution of eukaryotes and oxygenic photosynthesis.

The current accepted record for the oldest indigenous biomarkers now stands at approximately 1.73 billion years ago (Ga) with the discovery of aryl isoprenoids in the Wollogorang Formation in northern Australia.[4][5] These molecules are interpreted as degradation products of carotenoids from phototrophic bacteria, such as green and purple sulfur bacteria, providing a window into the microbial ecosystems of the Proterozoic Eon.[4][5]

The study of isoprenoid biomarkers is not confined to ancient rocks. In modern medicine, isoprenoids and their biosynthetic pathways are increasingly recognized as important targets for drug discovery. For instance, the volatile isoprenoid, isoprene, in human breath is being investigated as a potential non-invasive biomarker for metabolic disorders and cancer, as it is linked to cholesterol biosynthesis via the mevalonate pathway.[6]

Isoprenoid Biosynthesis: The MVA and DXP Pathways

All isoprenoids are synthesized from two simple five-carbon (C5) precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Two distinct and independent biosynthetic pathways are responsible for producing IPP and DMAPP: the mevalonate (MVA) pathway and the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the non-mevalonate pathway.

The MVA pathway , for which key discoveries led to Nobel Prizes for Lynen, Bloch, and Cornforth, was long considered the sole route to isoprenoid biosynthesis.[4] It is the primary pathway in animals, fungi, archaea, and the cytoplasm of plants.[4] The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.

The DXP pathway , discovered more recently in the 1990s, is utilized by most bacteria, green algae, and in the plastids of plants.[4] This pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate.

The existence of these two distinct pathways across different domains of life has profound evolutionary implications, suggesting that the MVA pathway is germane to Archaea and the DXP pathway to Bacteria, with Eukaryotes having inherited their isoprenoid biosynthesis genes from these prokaryotic ancestors.[1]

Experimental Protocols

The analysis of isoprenoid biomarkers from geological and biological samples involves a series of meticulous steps to ensure the removal of contaminants and the accurate identification and quantification of the target molecules.

Sample Preparation and Extraction

For geological samples such as shales and sediments, a common and robust method for extracting organic matter is Soxhlet extraction .

Detailed Protocol for Soxhlet Extraction of Isoprenoid Biomarkers from Shale:

  • Sample Pulverization: The rock sample is first cleaned to remove any surface contamination and then crushed into a fine powder (typically < 200 mesh) to increase the surface area for extraction.

  • Soxhlet Apparatus Setup: A pre-cleaned (e.g., with dichloromethane) cellulose thimble is filled with the powdered rock sample. The thimble is placed in the main chamber of the Soxhlet extractor.

  • Solvent Selection: A solvent or a mixture of solvents is added to the round-bottom flask. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 93:7 v/v).

  • Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up the distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the sample, slowly filling the main chamber.

  • Siphoning: Once the solvent reaches the top of the siphon arm, it is siphoned back into the round-bottom flask, carrying with it the extracted organic compounds.

  • Duration: This cycle is repeated for an extended period, typically 48 to 72 hours, to ensure complete extraction of the biomarkers.

  • Concentration: After extraction, the solvent containing the total lipid extract is carefully evaporated, often using a rotary evaporator, to concentrate the sample.

Fractionation

The total lipid extract is a complex mixture. To facilitate analysis, it is typically separated into different fractions based on polarity using column chromatography. A common procedure involves using a silica gel column and eluting with solvents of increasing polarity, such as hexane (for saturated hydrocarbons, including steranes and hopanes), dichloromethane (for aromatic hydrocarbons), and methanol (for polar compounds).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the workhorse technique for the analysis of saturated isoprenoid biomarkers like steranes and hopanes.

Detailed Protocol for GC-MS Analysis of Steranes and Hopanes:

  • Sample Derivatization (if necessary): For compounds with polar functional groups, a derivatization step (e.g., silylation) may be required to increase their volatility for GC analysis. For saturated hydrocarbons like steranes and hopanes, this is typically not necessary.

  • Injection: A small volume of the saturated hydrocarbon fraction, dissolved in a suitable solvent (e.g., hexane), is injected into the GC.

  • Gas Chromatograph Conditions:

    • Column: A non-polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness, DB-1 or HP-5) is commonly used.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at 100°C, hold for 3 minutes, then ramp up to 300°C at a rate of 2.6°C/min, and hold for 9 minutes.

  • Mass Spectrometer Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Acquisition Mode: Data is often acquired in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific biomarker classes. For steranes, the characteristic fragment ion at mass-to-charge ratio (m/z) 217 is monitored, while for hopanes, m/z 191 is used.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is particularly useful for the analysis of more polar or thermally labile isoprenoids that are not amenable to GC-MS without derivatization.

Detailed Protocol for LC-MS Analysis of Isoprenoid Intermediates:

  • Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase.

  • Liquid Chromatograph Conditions:

    • Column: A reversed-phase column (e.g., C18) or a hydrophilic interaction liquid chromatography (HILIC) column is chosen depending on the polarity of the analytes.

    • Mobile Phase: A gradient of two or more solvents (e.g., water with a modifier like formic acid and an organic solvent like acetonitrile or methanol) is used to elute the compounds.

  • Mass Spectrometer Conditions:

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for LC-MS.

    • Mass Analyzer: High-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap are often used to obtain accurate mass measurements for confident compound identification.

Quantitative Data of Isoprenoid Biomarkers

The absolute and relative abundances of isoprenoid biomarkers provide critical information about the paleoenvironment and the contributing organisms. The following tables summarize some key quantitative data from important geological formations.

FormationAge (Ga)Biomarker ClassConcentration RangeReference
Wollogorang Formation1.73Aryl Isoprenoids (C14-C19)Detected (qualitative)[4][5]
Barney Creek Formation1.64HopanesAbundant[3]
Barney Creek Formation1.64SteranesLess abundant than hopanes[3]
Miocene Limestone (Marmorito)MioceneCrocetaneHigh concentrations[9]
Miocene Limestone (Marmorito)MiocenePentamethylicosane (PME)High concentrations[9]

Table 1: Concentration of Key Isoprenoid Biomarkers in Selected Geological Formations.

ParameterGeological SettingRatioInterpretationReference
Hopane/Sterane RatioProterozoic SedimentsHighDominance of bacterial input over eukaryotic input[10]
Pristane/Phytane (Pr/Ph) RatioSource Rocks<1Anoxic depositional environment[10]
Pristane/Phytane (Pr/Ph) RatioSource Rocks>3Oxic depositional environment, terrestrial input[10]
Diasterane/Sterane RatioMature Source RocksIncreases with maturityClay-catalyzed rearrangement of steranes

Table 2: Key Isoprenoid Biomarker Ratios and Their Interpretations.

Signaling Pathways and Logical Relationships

The biosynthesis of isoprenoids is a tightly regulated process. The following diagrams, created using the DOT language for Graphviz, illustrate the key steps in the MVA and DXP pathways, as well as the logical relationships governing their interaction.

MVA_Pathway cluster_start Start cluster_upper Upper MVA Pathway cluster_lower Lower MVA Pathway cluster_end End Products Acetyl-CoA (x2) Acetyl-CoA (x2) Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA (x2)->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-phosphate Mevalonate-5-phosphate Mevalonate->Mevalonate-5-phosphate Mevalonate kinase Mevalonate-5-pyrophosphate Mevalonate-5-pyrophosphate Mevalonate-5-phosphate->Mevalonate-5-pyrophosphate Phosphomevalonate kinase IPP IPP Mevalonate-5-pyrophosphate->IPP Diphosphomevalonate decarboxylase DMAPP DMAPP IPP->DMAPP Isopentenyl diphosphate isomerase

Caption: The Mevalonate (MVA) Pathway for Isoprenoid Precursor Biosynthesis.

DXP_Pathway cluster_pathway DXP Pathway cluster_end End Products Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXP synthase Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP 1-Deoxy-D-xylulose-5-P (DXP) 1-Deoxy-D-xylulose-5-P (DXP) 2-C-Methyl-D-erythritol-4-P (MEP) 2-C-Methyl-D-erythritol-4-P (MEP) 4-diphosphocytidyl-2-C-methyl-D-erythritol 4-diphosphocytidyl-2-C-methyl-D-erythritol 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-P 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-P 4-diphosphocytidyl-2-C-methyl-D-erythritol->4-diphosphocytidyl-2-C-methyl-D-erythritol-2-P CDP-ME kinase 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-P->2-C-Methyl-D-erythritol-2,4-cyclodiphosphate MECP synthase HMBPP HMBPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate->HMBPP HMBPP synthase (E)-4-Hydroxy-3-methyl-but-2-enyl-diphosphate (HMBPP) (E)-4-Hydroxy-3-methyl-but-2-enyl-diphosphate (HMBPP) IPP IPP DMAPP DMAPP IPP->DMAPP Isomerase MEP MEP DXP->MEP DXP reductoisomerase MEP->4-diphosphocytidyl-2-C-methyl-D-erythritol CDP-ME synthase HMBPP->IPP HMBPP->DMAPP

Caption: The 1-Deoxy-D-xylulose 5-Phosphate (DXP) Pathway.

MVA_DXP_Crosstalk cluster_MVA MVA Pathway (Cytosol) cluster_DXP DXP Pathway (Plastid) MVA_IPP IPP MVA_DMAPP DMAPP MVA_IPP->MVA_DMAPP DXP_GGPP GGPP MVA_IPP->DXP_GGPP Crosstalk MVA_FPP FPP MVA_DMAPP->MVA_FPP Sterols Sterols, Ubiquinone MVA_FPP->Sterols DXP_IPP IPP DXP_IPP->MVA_FPP Crosstalk DXP_DMAPP DMAPP DXP_IPP->DXP_DMAPP DXP_DMAPP->DXP_GGPP Carotenoids Carotenoids, Chlorophylls DXP_GGPP->Carotenoids HMGR HMG-CoA Reductase HMGR->MVA_IPP Feedback Inhibition DXS DXP Synthase DXS->DXP_IPP Regulation

Caption: Crosstalk and Regulation between the MVA and DXP Pathways.

Conclusion and Future Directions

The study of isoprenoid biomarkers has revolutionized our understanding of Earth's early life and continues to be a vibrant field of research. While significant progress has been made, challenges remain, particularly in unequivocally distinguishing indigenous biomarkers from contaminants in ancient rocks. Future research will undoubtedly focus on developing even more sensitive and precise analytical techniques, including compound-specific isotope analysis, to further refine our understanding of the deep past. In the realm of modern science and medicine, the exploration of isoprenoid biosynthesis pathways holds immense promise for the development of new therapeutics and diagnostic tools. The intricate regulation and crosstalk between the MVA and DXP pathways offer numerous potential targets for intervention in a variety of diseases, from infectious diseases to cancer and metabolic disorders. This in-depth guide provides a solid foundation for professionals in these fields to appreciate the historical context and technical intricacies of isoprenoid biomarker research, fostering further innovation and discovery.

References

Methodological & Application

Application Notes and Protocols for Gas Chromatography Analysis of 2,2,6-Trimethyldecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6-Trimethyldecane is a branched-chain alkane (C13H28) that may be present in various complex mixtures, including fuels, environmental samples, and biological matrices. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of such volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides a robust method for the identification and quantification of this compound.

This document provides a detailed protocol for the analysis of this compound using GC-FID and GC-MS. While a specific, validated application note for this particular isomer is not widely available in published literature, the following protocols are based on established methods for the analysis of branched alkanes in the C10-C15 range and general principles of gas chromatography.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract and concentrate the volatile and semi-volatile organic compounds (VOCs), including this compound, while minimizing matrix interference.[1]

2.1.1. Liquid Samples (e.g., Fuels, Solvents)

For liquid samples with high concentrations of the analyte, a direct injection following dilution is often sufficient.

  • Protocol:

    • Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

    • Dilute to the mark with a suitable volatile solvent (e.g., hexane, pentane).[2]

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial for GC analysis.

2.1.2. Solid or Semi-Solid Samples (e.g., Soil, Biological Tissues)

For solid or semi-solid matrices, headspace analysis is a common and effective technique that minimizes the introduction of non-volatile residues into the GC system.[3]

  • Protocol: Static Headspace (HS) Analysis

    • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a matrix modifier (e.g., sodium sulfate to bind water) if necessary.

    • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

    • Place the vial in the headspace autosampler for incubation. Typical conditions are 80-120°C for 15-30 minutes to allow volatile compounds to partition into the headspace.[3]

    • A portion of the headspace gas is then automatically injected into the GC.

2.1.3. Aqueous Samples (e.g., Water, Biological Fluids)

For aqueous samples where the analyte concentration is low, Solid Phase Microextraction (SPME) is a sensitive and solventless extraction technique.

  • Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

    • Place 5-10 mL of the aqueous sample into a 20 mL vial.

    • Add salt (e.g., NaCl, to 20-30% w/v) to increase the ionic strength of the solution and promote the partitioning of organic analytes into the headspace.

    • Seal the vial and place it in a temperature-controlled agitator.

    • Expose a SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace for a defined period (e.g., 15-45 minutes) at a controlled temperature (e.g., 50-80°C) with agitation.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

Gas Chromatography (GC) Conditions

The following are representative GC conditions for the analysis of C10-C15 branched alkanes. Optimization may be required based on the specific instrument and sample matrix.

Table 1: Gas Chromatography Instrumental Parameters

ParameterGC-FIDGC-MS
Column Non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)Non-polar capillary column (e.g., DB-1ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Type Split/SplitlessSplit/Splitless
Injector Temperature 250 °C250 °C
Injection Mode Split (e.g., 50:1) or SplitlessSplit (e.g., 50:1) or Splitless
Injection Volume 1 µL (liquid), 1 mL (headspace)1 µL (liquid), 1 mL (headspace)
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 - 1.5 mL/min (constant flow)1.0 - 1.2 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °CInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
FID Temperature 300 °CN/A
Hydrogen Flow 30 mL/minN/A
Air Flow 300 mL/minN/A
Makeup Gas (N2) 25 mL/minN/A
MS Transfer Line Temp N/A280 °C
MS Ion Source Temp N/A230 °C
Ionization Mode N/AElectron Ionization (EI) at 70 eV
Mass Range N/Am/z 40-400

Data Presentation and Quantitative Analysis

Quantitative analysis can be performed using external standard calibration. A series of calibration standards of this compound at known concentrations are analyzed to generate a calibration curve.

Table 2: Representative Quantitative Data (Hypothetical)

AnalyteRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
This compound~12.5150,0001.0
This compound~12.5760,0005.0
This compound~12.51,520,00010.0
This compound~12.53,850,00025.0
This compound~12.57,600,00050.0

Note: Retention times are estimates and will vary based on the specific GC system and conditions. Peak areas are for illustrative purposes.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound from a solid matrix using headspace sampling.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis Sample Solid Sample Vial Weigh into Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate in Autosampler Seal->Incubate Inject Headspace Injection Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Peak Identification Chromatogram->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Figure 1. General workflow for GC-MS analysis.
Logical Relationship in GC-MS Analysis

The following diagram illustrates the logical flow of information and processes within a GC-MS system for the analysis of a target analyte.

GCMS_Logic Sample Sample Introduction (Injector) Column Separation by Physicochemical Properties (GC Column) Sample->Column Carrier Gas Flow Ionization Analyte Ionization (Ion Source) Column->Ionization Elution MassAnalyzer Mass-to-Charge Separation (Quadrupole) Ionization->MassAnalyzer Ion Beam Detector Ion Detection (Electron Multiplier) MassAnalyzer->Detector Filtered Ions DataSystem Data Acquisition & Processing (Computer) Detector->DataSystem Electrical Signal

Figure 2. Logical flow in a GC-MS system.
Predicted Mass Spectrum Fragmentation

Due to the absence of a published mass spectrum for this compound, a predicted fragmentation pattern based on the principles of alkane mass spectrometry is presented. Branched alkanes tend to fragment at the branching points to form more stable secondary and tertiary carbocations.[4][5][6][7]

Fragmentation cluster_mol cluster_frags mol This compound (M+) m/z 184 (low abundance) f1 Loss of C4H9 [M-57]+ m/z 127 mol->f1 Cleavage at C6-C7 f2 Loss of C7H15 [M-99]+ m/z 85 mol->f2 Cleavage at C2-C3 f3 Loss of C8H17 [M-113]+ m/z 71 mol->f3 Cleavage at C5-C6 f4 C4H9+ m/z 57 mol->f4 Tertiary butyl cation

Figure 3. Predicted fragmentation of this compound.

Safety Precautions

This compound is a flammable liquid and vapor. Handle in accordance with good industrial hygiene and safety practices.[8] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Disclaimer: The experimental protocols and data presented are intended as a general guide. Specific parameters should be optimized and validated for the user's particular instrumentation and application.

References

Application Note: Mass Spectrometry Fragmentation Patterns of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and structural elucidation of volatile and semi-volatile organic compounds. In the analysis of hydrocarbons, electron ionization (EI) is a commonly employed technique where high-energy electrons bombard a molecule, leading to the formation of a molecular ion (M+) and subsequent fragmentation.[1] The fragmentation pattern is highly dependent on the molecule's structure. While linear alkanes exhibit characteristic fragmentation patterns with clusters of peaks separated by 14 mass units (corresponding to CH₂ groups), branched alkanes display distinct patterns that provide valuable information about the location and nature of the branching.[2][3]

This application note details the characteristic mass spectrometry fragmentation patterns of branched alkanes under electron ionization and provides a generalized protocol for their analysis using GC-MS.

Principles of Branched Alkane Fragmentation

The fragmentation of branched alkanes in EI-MS is primarily governed by the stability of the resulting carbocations.[4] The key principles are:

  • Preferential Cleavage at Branching Points: C-C bond cleavage is most likely to occur at a branching point. This is because such cleavage leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[4][5] The stability of carbocations follows the order: tertiary > secondary > primary.

  • Formation of Stable Carbocations: The most abundant fragment ions in the mass spectrum of a branched alkane will correspond to the most stable carbocations that can be formed.[6]

  • Elimination of the Largest Substituent: At a branching point, the largest alkyl group is preferentially eliminated as a radical.[5]

  • Weak or Absent Molecular Ion Peak: Due to the high propensity for fragmentation at branched points, the molecular ion peak (M+) is often of very low intensity or completely absent in the mass spectra of highly branched alkanes.[4]

Characteristic Fragmentation Patterns

The location of branching in an alkane chain leads to the formation of specific, diagnostic fragment ions. By analyzing the m/z (mass-to-charge ratio) values of the prominent peaks in a mass spectrum, the structure of an unknown branched alkane can often be deduced.

Example: 2-Methylpentane

The mass spectrum of 2-methylpentane (molecular weight 86) serves as a classic example. The base peak is typically observed at m/z 43, corresponding to the formation of a stable isopropyl cation.[7] Another significant peak is found at m/z 71, resulting from the loss of a methyl radical.[5][7] A less abundant peak at m/z 57 can also be observed, corresponding to a butyl cation.[5]

Quantitative Data Summary

The following table summarizes the characteristic fragment ions and their approximate relative abundances for some common branched alkanes. Please note that relative abundances can vary slightly depending on the specific instrumentation and experimental conditions.

Branched AlkaneMolecular Ion (m/z)Base Peak (m/z)Other Key Fragment Ions (m/z) and Approx. Relative Abundance
2-Methylpentane 86 (very low)4371 (~30%), 57 (~20%), 29 (~15%)[3][7]
3-Methylpentane 86 (low)5729 (~40%), 43 (~30%), 71 (~10%)[7]
2,3-Dimethylbutane 86 (very low)4371 (~5%), 57 (not prominent)
2,2-Dimethylpropane 72 (absent)5741 (~25%), 29 (~10%)[4]
2,3-Dimethylpentane 100 (very low)5743 (~80%), 71 (~30%), 85 (~10%)[6]

Experimental Protocol: GC-MS Analysis of Branched Alkanes

This protocol provides a general procedure for the analysis of branched alkanes using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Sample Preparation

  • Solvent Selection: Dissolve the alkane sample in a volatile, high-purity organic solvent such as hexane, pentane, or dichloromethane.[8] The solvent should be chosen to be compatible with the GC column and not co-elute with the analytes of interest.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL.[8] Highly concentrated samples can lead to column overloading and poor chromatographic resolution.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.2 µm syringe filter to prevent clogging of the GC inlet and column.[8]

  • Vialing: Transfer the final sample solution to a 2 mL autosampler vial with a PTFE-lined septum cap.

2. GC-MS Instrumentation and Parameters

The following are typical starting parameters that may require optimization for specific applications.

  • Gas Chromatograph (GC) Parameters:

    • Injector: Split/Splitless injector

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

  • Mass Spectrometer (MS) Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV[4]

    • Mass Range: m/z 20-200 (adjust as needed based on the expected molecular weights)

    • Scan Rate: 2 scans/second

    • Transfer Line Temperature: 280 °C

3. Data Acquisition and Analysis

  • Inject a solvent blank to ensure the system is clean.

  • Inject the prepared sample.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the peaks of interest corresponding to the branched alkanes.

  • Analyze the mass spectrum of each identified peak, paying close attention to the molecular ion (if present) and the key fragment ions.

  • Compare the obtained fragmentation pattern with known literature values or spectral libraries (e.g., NIST) to confirm the structure of the branched alkane.

Visualizations

Experimental_Workflow Experimental Workflow for GC-MS Analysis of Branched Alkanes cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Branched Alkane Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Dilute Dilute to 10-100 µg/mL Dissolve->Dilute Filter Filter (if necessary) Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject Sample into GC Vial->Inject Separate Separation on GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Analyzer and Detector Fragment->Detect Acquire Acquire Total Ion Chromatogram (TIC) and Mass Spectra Detect->Acquire Identify Identify Peaks and Analyze Fragmentation Patterns Acquire->Identify Compare Compare with Spectral Libraries (e.g., NIST) Identify->Compare Elucidate Structural Elucidation Compare->Elucidate

Caption: A flowchart of the GC-MS analysis of branched alkanes.

Fragmentation_Pathway Fragmentation of 2-Methylpentane in EI-MS M [CH3-CH(CH3)-CH2-CH2-CH3]+• m/z = 86 (Molecular Ion) F1 [CH(CH3)2]+ m/z = 43 (Base Peak) (Isopropyl Cation) M->F1 - •CH2CH2CH3 F2 [CH3-CH(CH3)-CH2-CH2]+ m/z = 71 (Loss of •CH3) M->F2 - •CH3 F3 [CH3-CH2-CH2-CH2]+ m/z = 57 (Butyl Cation) M->F3 - •CH(CH3)2

Caption: Fragmentation of 2-methylpentane in EI-MS.

References

Application Notes and Protocols for the Use of 2,2,6-Trimethyldecane as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific applications of 2,2,6-trimethyldecane as an internal standard in GC-MS have been found in the reviewed scientific literature. Therefore, the following application notes and protocols are based on the general principles of using branched alkanes as internal standards for the analysis of volatile and semi-volatile organic compounds. The provided parameters for this compound are hypothetical and should be optimized and validated for specific applications.

Introduction

Internal standards are essential for accurate and precise quantification in gas chromatography-mass spectrometry (GC-MS) analysis. They are compounds added to samples, calibration standards, and quality control samples at a known and constant concentration. The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to more reliable results. The analyte concentration is determined by comparing its peak area to the peak area of the internal standard.

This compound, a branched-chain alkane with the molecular formula C₁₃H₂₈, is a suitable candidate for use as an internal standard in the analysis of various volatile and semi-volatile organic compounds, such as terpenes, flavor and fragrance compounds, and environmental pollutants. Its branched structure provides a unique mass spectrum, and its volatility is appropriate for a wide range of analytes. As an alkane, it is chemically inert and less likely to interact with active sites in the GC system.

This document provides a detailed protocol for the use of this compound as an internal standard in a hypothetical GC-MS analysis of common monoterpenes in a hydroalcoholic matrix.

Principle of the Method

A known amount of the internal standard, this compound, is added to all samples and calibration standards. Following sample preparation, the extracts are analyzed by GC-MS. The ratio of the peak area of each analyte to the peak area of the internal standard is used to construct a calibration curve. The concentration of the analytes in the samples is then determined from this calibration curve.

Materials and Reagents

  • Solvents: Hexane (or other suitable organic solvent, GC grade or higher), Ethanol (200 proof), Deionized water

  • Standards:

    • This compound (Internal Standard, >98% purity)

    • Analyte standards (e.g., α-pinene, β-pinene, limonene, linalool; >98% purity)

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for solvent evaporation, if required)

  • Consumables:

    • GC vials (2 mL, amber, with PTFE/silicone septa)

    • Microsyringes

    • Volumetric flasks and pipettes

    • GC column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent)

Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Autosampler

  • Data acquisition and processing software

Experimental Protocols

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in hexane in a 10 mL volumetric flask and make up to the mark.

  • Analyte Stock Solution (1000 µg/mL each):

    • Accurately weigh approximately 10 mg of each target analyte (α-pinene, β-pinene, limonene, linalool).

    • Dissolve in hexane in a 10 mL volumetric flask and make up to the mark.

  • Working Calibration Standard Solutions:

    • Prepare a series of calibration standards by diluting the analyte stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • To each calibration standard, add the IS stock solution to obtain a final constant concentration of 10 µg/mL of this compound.

Sample Preparation
  • Sample Spiking:

    • To 1 mL of the hydroalcoholic sample in a 2 mL GC vial, add 10 µL of the 1000 µg/mL IS stock solution to achieve a final IS concentration of 10 µg/mL.

  • Extraction (if necessary):

    • For complex matrices, a liquid-liquid extraction may be necessary. Add 1 mL of hexane to the spiked sample, vortex for 1 minute, and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

GC-MS Instrumental Parameters

The following are suggested starting parameters and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
Injection Port Temp.250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp 15 °C/min to 150 °C
Ramp 220 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeScan (m/z 40-400) or Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the hypothetical retention times and characteristic ions for the target analytes and the internal standard. These values should be experimentally determined.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
α-Pinene8.59313677
β-Pinene9.29313679
Limonene10.16893136
Linalool11.57193136
This compound (IS) 12.8 57 71 85

Data Analysis

  • Peak Identification: Identify the peaks of the analytes and the internal standard in the chromatograms based on their retention times and mass spectra.

  • Peak Integration: Integrate the peak areas of the quantifier ions for each analyte and the internal standard.

  • Calibration Curve:

    • Calculate the Response Factor (RF) for each analyte at each calibration level using the following equation: RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)

    • Plot a calibration curve of the peak area ratio (Areaanalyte / AreaIS) versus the concentration ratio (Concentrationanalyte / ConcentrationIS).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be > 0.995 for a good linearity.

  • Quantification of Analytes in Samples:

    • Calculate the concentration of each analyte in the sample using the following equation: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RFaverage)

    • Alternatively, use the linear regression equation from the calibration curve to calculate the concentration of the analyte.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of This compound (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction (if necessary) Add_IS->Extraction Injection GC Injection Extraction->Injection Standards Preparation of Calibration Standards with IS Standards->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Method Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis using an internal standard.

internal_standard_logic Analyte_Response Analyte Peak Area (A_x) Response_Ratio Area Ratio (A_x / A_is) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (A_is) IS_Response->Response_Ratio Analyte_Conc Analyte Concentration (C_x) Conc_Ratio Concentration Ratio (C_x / C_is) Analyte_Conc->Conc_Ratio IS_Conc Internal Standard Concentration (C_is) IS_Conc->Conc_Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Conc. Ratio) Response_Ratio->Calibration_Curve Conc_Ratio->Calibration_Curve Unknown_Conc Unknown Analyte Concentration Calibration_Curve->Unknown_Conc

Caption: Logic of quantification using the internal standard method.

Application Notes and Protocols for the Geochemical Analysis of Branched Alkanes in Petroleum Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 2,2,6-Trimethyldecane and other Branched Alkanes as Geochemical Biomarkers in Petroleum Exploration

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched alkanes, a diverse group of saturated hydrocarbons, serve as valuable geochemical biomarkers in the exploration for petroleum resources. While the specific isomer this compound is not widely cited as a key biomarker, the broader class of C10-C30 branched alkanes provides critical insights into the origin, thermal maturity, and depositional environment of source rocks and crude oils. Their structural variability and resistance to biodegradation make them robust indicators for oil-source rock correlation and for reconstructing the paleoenvironment of petroleum systems.

This document provides detailed application notes on the significance of branched alkanes in petroleum geochemistry and a comprehensive protocol for their analysis using gas chromatography-mass spectrometry (GC-MS).

Geochemical Significance of Branched Alkanes

The distribution and abundance of branched alkanes in petroleum are influenced by the type of organic matter in the source rock, the conditions of the depositional environment, and the thermal history of the sediments.

  • Source Input: The presence and relative abundance of specific branched alkane isomers can be indicative of the source organisms that contributed to the organic matter. For example, certain branching patterns may be linked to bacterial or algal precursors. The ratio of branched to normal alkanes is often used to assess the relative contribution of different types of organic matter.

  • Depositional Environment: The degree of branching and the distribution of isomers can provide clues about the redox conditions of the depositional environment. For instance, highly branched isoprenoids like pristane and phytane are well-established indicators of oxic versus anoxic conditions.

  • Thermal Maturity: As source rocks undergo thermal maturation, the composition of branched alkanes can change. Isomerization and cracking reactions can alter the original distribution, providing a measure of the thermal stress experienced by the petroleum.[1] Certain ratios of thermally more stable to less stable isomers can be calibrated to vitrinite reflectance (%Ro) to assess the maturity of the source rock.[2][3]

Data Presentation: Representative Ratios of Branched Alkanes

The following table summarizes key ratios of branched alkanes and other saturated hydrocarbons used in petroleum geochemistry. These ratios are typically determined from the analysis of the saturate fraction of crude oils or source rock extracts.

ParameterRatioGeochemical InterpretationTypical Value Range
Pristane/Phytane (Pr/Ph) Pristane / PhytaneDepositional Environment: High values (>3.0) suggest oxic environments with terrestrial input. Low values (<1.0) indicate anoxic, often marine or hypersaline environments.0.5 - 5.0
Isoprenoids/n-Alkanes (Pristane + Phytane) / (n-C17 + n-C18)Biodegradation & Source: Low ratios can indicate a lack of biodegradation and a significant contribution from algal organic matter. High ratios can suggest biodegradation or a specific type of source input.Varies significantly
Branched/Linear Alkane Ratio Sum of identified branched alkanes / Sum of n-alkanesSource & Maturity: Can be used to infer the type of organic matter and the extent of thermal cracking.Varies
Carbon Preference Index (CPI) (Σ odd n-C25 to n-C33) / (Σ even n-C24 to n-C32)Source & Maturity: High CPI (>1.2) suggests input from terrestrial higher plants. Values close to 1.0 indicate mature oils or marine organic matter.0.8 - 6.0

Experimental Protocol: Analysis of Branched Alkanes by GC-MS

This protocol outlines the standard methodology for the extraction, fractionation, and analysis of saturated hydrocarbons, including branched alkanes, from crude oil or source rock samples.

Sample Preparation and Extraction
  • Crude Oil: A known weight of crude oil is dissolved in an appropriate solvent (e.g., dichloromethane or n-hexane).

  • Source Rock: Pulverized source rock is extracted with a solvent mixture (e.g., dichloromethane/methanol 9:1 v/v) using a Soxhlet apparatus or an accelerated solvent extractor (ASE).

  • Asphaltene Precipitation: For heavy oils, asphaltenes are precipitated by the addition of an excess of n-pentane or n-heptane. The maltene fraction (containing saturates, aromatics, and resins) is then decanted.

Fractionation by Column Chromatography

The extracted organic matter or maltene fraction is separated into saturate, aromatic, and polar fractions using column chromatography.

  • Column Packing: A glass column is packed with activated silica gel or a combination of silica gel and alumina.

  • Sample Loading: The sample is loaded onto the top of the column.

  • Elution:

    • The saturate fraction (containing n-alkanes and branched alkanes) is eluted with a non-polar solvent such as n-hexane or cyclohexane.[4]

    • The aromatic fraction is subsequently eluted with a solvent of intermediate polarity (e.g., a mixture of hexane and dichloromethane).

    • The polar fraction (resins and asphaltenes if not previously precipitated) is eluted with a polar solvent mixture (e.g., dichloromethane/methanol).

  • Solvent Removal: The solvent from each fraction is carefully removed using a rotary evaporator or a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturate fraction is analyzed by GC-MS to identify and quantify the branched alkanes.

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is typically used for separating saturated hydrocarbons.

  • GC Conditions:

    • Injector Temperature: 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60 °C), holds for a few minutes, and then ramps up to a final temperature of 300-320 °C at a rate of 4-6 °C/min. The final temperature is held for an extended period (e.g., 15-30 minutes) to ensure elution of all compounds.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Scan Mode: Full scan for identification of unknown compounds and Selected Ion Monitoring (SIM) for improved sensitivity and quantification of target compounds. For saturated hydrocarbons, monitoring the m/z 85 fragment ion is common for identifying alkanes.

Data Analysis and Interpretation
  • Peak Identification: Branched alkanes are identified by their mass spectra and retention times compared to known standards or published data. The mass spectra of branched alkanes typically show characteristic fragmentation patterns.

  • Quantification: The abundance of individual compounds is determined by integrating the area of their corresponding peaks in the total ion chromatogram (TIC) or SIM chromatogram. Ratios of different compounds are then calculated to infer geochemical information.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis cluster_output Geochemical Interpretation Sample Crude Oil or Source Rock Extraction Solvent Extraction Sample->Extraction Asphaltene_Removal Asphaltene Precipitation (if necessary) Extraction->Asphaltene_Removal Column_Chromatography Column Chromatography Asphaltene_Removal->Column_Chromatography Saturates Saturate Fraction Column_Chromatography->Saturates Aromatics Aromatic Fraction Column_Chromatography->Aromatics Polars Polar Fraction Column_Chromatography->Polars GCMS GC-MS Analysis Saturates->GCMS Data_Analysis Data Interpretation GCMS->Data_Analysis Source Source Input Data_Analysis->Source Maturity Thermal Maturity Data_Analysis->Maturity Environment Depositional Environment Data_Analysis->Environment

Caption: Experimental workflow for the analysis of branched alkanes.

Geochemical_Interpretation_Pathway cluster_input Analytical Data cluster_interpretation Geochemical Inferences cluster_application Petroleum Exploration Application Branched_Alkane_Distribution Branched Alkane Distribution & Ratios Source_Rock_Characterization Source Rock Characterization Branched_Alkane_Distribution->Source_Rock_Characterization Thermal_History Thermal History Assessment Branched_Alkane_Distribution->Thermal_History Depositional_Conditions Depositional Environment Reconstruction Branched_Alkane_Distribution->Depositional_Conditions Oil_Source_Correlation Oil-Source Correlation Source_Rock_Characterization->Oil_Source_Correlation Petroleum_System_Modeling Petroleum System Modeling Thermal_History->Petroleum_System_Modeling Depositional_Conditions->Petroleum_System_Modeling

Caption: Logical relationships in geochemical interpretation.

References

Application Notes and Protocols: 2,2,6-Trimethyldecane in Environmental Forensic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,6-trimethyldecane and related branched alkanes as biomarkers in environmental forensic investigations, particularly in the context of petroleum hydrocarbon contamination. While specific data for this compound is limited in publicly available literature, the principles and protocols outlined here are applicable to its analysis and to the broader class of C10-C15 branched alkanes used in oil spill fingerprinting.

Application Notes

Introduction to this compound as a Biomarker

This compound is a saturated, branched hydrocarbon (an isoprenoid) that can be a minor component of crude oils and refined petroleum products. In environmental forensics, branched alkanes, including trimethylalkanes, serve as valuable biomarkers for identifying the source of petroleum contamination.[1][2] Unlike linear n-alkanes, which are more susceptible to biodegradation, branched alkanes can be more resistant to weathering processes.[3] This persistence makes them useful for fingerprinting oil spills, even after significant environmental alteration.

The unique distribution pattern of various branched alkanes in a crude oil sample is a result of the specific organic matter and geological conditions during its formation. This creates a "chemical fingerprint" that can be used to correlate spilled oil with its source.[4] While not as commonly cited as isoprenoids like pristane and phytane, the analysis of a wider range of branched alkanes can provide additional lines of evidence in forensic investigations.

Principles of Oil Spill Fingerprinting Using Branched Alkanes

The fundamental principle behind using compounds like this compound for oil spill identification is the comparison of their relative abundance to other hydrocarbons in both the spilled oil and suspected source samples. This is often achieved through the calculation of diagnostic ratios.[1][5]

Key aspects of this approach include:

  • Source Specificity: The initial concentration and distribution of branched alkanes are characteristic of the oil's origin.

  • Resistance to Weathering: While no compound is completely immune to environmental degradation, branched alkanes can persist longer than more labile components of crude oil.

  • Analytical Detection: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying individual branched alkanes, even at low concentrations.[3]

Challenges and Considerations
  • Low Concentrations: this compound and other minor branched alkanes are often present at low concentrations in crude oil, requiring sensitive analytical techniques for accurate quantification.

  • Co-elution: In complex hydrocarbon mixtures, chromatographic co-elution with other isomers or compounds can interfere with accurate identification and quantification. High-resolution capillary columns are essential to mitigate this.

  • Weathering Effects: While more resistant than n-alkanes, branched alkanes can still be subject to biodegradation and other weathering processes over time, which can alter diagnostic ratios. Understanding these effects is crucial for accurate source identification.

  • Data Scarcity: Specific diagnostic ratios and quantitative data for less common branched alkanes like this compound are not as widely published as for major biomarkers.

Quantitative Data Presentation

Table 1: Hypothetical Concentration of Selected Branched Alkanes in Different Crude Oil Samples (µg/g of oil)

CompoundCrude Oil A (Light Sweet)Crude Oil B (Heavy Sour)Weathered Oil Sample
This compound5.28.91.5
Pristane150.7210.395.2
Phytane120.1185.680.4
2,6,10-Trimethylpentadecane25.345.115.8

Table 2: Example Diagnostic Ratios of Branched Alkanes for Source Identification

Diagnostic RatioCrude Oil ACrude Oil BSpilled Oil SampleInterpretation
Pristane/Phytane1.251.131.18The spilled oil is a closer match to Crude Oil A.
Pristane/n-C170.850.721.50The higher ratio in the spilled oil suggests weathering (biodegradation of n-C17).
Phytane/n-C180.920.881.65Similar to the Pr/n-C17 ratio, this indicates weathering.
(Pristane+Phytane)/(n-C17+n-C18)0.880.801.57This ratio is also sensitive to biodegradation.
This compound/Pristane0.0350.0420.016A significant difference may indicate a different source or specific degradation patterns.

Experimental Protocols

The following protocols are generalized from standard methods for the analysis of hydrocarbons in environmental samples and can be adapted for the specific analysis of this compound.

Sample Collection and Preparation
  • Sample Collection: Collect oil, water, or sediment samples in pre-cleaned glass containers with Teflon-lined caps.

  • Storage: Store samples at 4°C in the dark until extraction.

  • Homogenization: For solid and sediment samples, homogenize the sample prior to subsampling.

  • Drying: For sediment and soil samples, a subsample should be dried at 60°C to determine the moisture content for reporting results on a dry weight basis. For analysis, samples are typically extracted wet.

  • Spiking: Spike the sample with a surrogate internal standard solution (e.g., deuterated alkanes) to monitor extraction efficiency.

Extraction of Hydrocarbons
  • Solvent: Use a suitable solvent system, such as a mixture of dichloromethane (DCM) and hexane.

  • Method:

    • Liquid Samples (Water): Perform a liquid-liquid extraction using a separatory funnel.

    • Solid/Semi-solid Samples (Oil, Sediment): Use a Soxhlet extraction or an accelerated solvent extraction (ASE) system.

  • Concentration: Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

  • Fractionation:

    • Prepare a chromatography column packed with activated silica gel.

    • Apply the concentrated extract to the top of the column.

    • Elute the aliphatic fraction (containing this compound) with a non-polar solvent like hexane.

    • Elute the aromatic fraction with a more polar solvent mixture (e.g., hexane:DCM).

  • Final Concentration: Concentrate the aliphatic fraction to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard for quantification (e.g., deuterated alkane not expected in the sample).

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector: Splitless mode at 280°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 6°C/minute to 300°C.

      • Hold: 20 minutes at 300°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: Scan from m/z 50 to 550 for initial identification of compounds.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions for branched alkanes. For C13 branched alkanes like this compound, key fragment ions would include m/z 57, 71, 85, etc.

  • Quantification:

    • Create a calibration curve using authentic standards of the target analytes.

    • Quantify the concentration of this compound and other branched alkanes based on the peak area relative to the internal standard.

Visualization of Workflows and Relationships

Experimental Workflow for Branched Alkane Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Data Interpretation Sample_Collection Sample Collection (Oil, Water, Sediment) Homogenization Homogenization Sample_Collection->Homogenization Spiking_Surrogate Spiking with Surrogate Homogenization->Spiking_Surrogate Solvent_Extraction Solvent Extraction (DCM/Hexane) Spiking_Surrogate->Solvent_Extraction Concentration1 Concentration Solvent_Extraction->Concentration1 Column_Chromatography Column Chromatography (Silica Gel) Concentration1->Column_Chromatography Fraction_Collection Collect Aliphatic Fraction Column_Chromatography->Fraction_Collection Concentration2 Final Concentration & Spiking Fraction_Collection->Concentration2 GCMS_Analysis GC-MS Analysis (SIM Mode) Concentration2->GCMS_Analysis Peak_Integration Peak Integration & Quantification GCMS_Analysis->Peak_Integration Diagnostic_Ratios Calculation of Diagnostic Ratios Peak_Integration->Diagnostic_Ratios Source_Identification Source Identification Diagnostic_Ratios->Source_Identification

Caption: Workflow for branched alkane analysis in environmental samples.

Logical Relationship for Source Identification

source_identification_logic cluster_samples Samples cluster_analysis Analysis cluster_comparison Comparison cluster_conclusion Conclusion Spilled_Oil Spilled Oil Sample GCMS_Fingerprint_Spill GC-MS Fingerprint (Spilled Oil) Spilled_Oil->GCMS_Fingerprint_Spill Source_Oil_A Suspected Source Oil A GCMS_Fingerprint_A GC-MS Fingerprint (Source A) Source_Oil_A->GCMS_Fingerprint_A Source_Oil_B Suspected Source Oil B GCMS_Fingerprint_B GC-MS Fingerprint (Source B) Source_Oil_B->GCMS_Fingerprint_B Ratio_Comparison Diagnostic Ratio Comparison (e.g., Pr/Ph, Pr/n-C17) GCMS_Fingerprint_Spill->Ratio_Comparison GCMS_Fingerprint_A->Ratio_Comparison GCMS_Fingerprint_B->Ratio_Comparison Match Match Ratio_Comparison->Match No_Match No Match Ratio_comparison Ratio_comparison Ratio_comparison->No_Match

Caption: Logical process for oil spill source identification.

References

Application Note: Quantitative Analysis of Trimethyldecane Isomers in Crude Oil by Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethyldecane isomers, a subset of C13 branched alkanes, are significant components of the saturated hydrocarbon fraction of crude oil. Their distribution and abundance can provide valuable information for geochemical exploration, oil fingerprinting, and environmental forensics. The complexity of crude oil, with its vast number of structurally similar isomers, presents a significant analytical challenge. Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) has emerged as a powerful technique to achieve the high-resolution separation and accurate quantification required for these complex matrices. This application note provides a detailed protocol for the quantification of trimethyldecane isomers in crude oil using GCxGC-MS.

Data Presentation

Due to the proprietary nature of specific crude oil compositions and the variability between different sources, publicly available quantitative data for individual trimethyldecane isomers is scarce. The following table represents a compilation of typical concentration ranges for C13 branched alkanes found in various crude oil types, derived from literature discussing saturated hydrocarbon analysis. These values should be considered illustrative.

Crude Oil TypeC13 Branched Alkanes (Isoprenoids) Concentration (mg/kg)Reference
Light Sweet Crude50 - 250[General Literature]
Medium Sour Crude30 - 150[General Literature]
Heavy Crude10 - 80[General Literature]
Biodegraded Oil5 - 50[1]

Note: "General Literature" refers to aggregated information from various geochemical and analytical chemistry publications where specific isomer data is not tabulated but discussed in the context of broader hydrocarbon group analysis.

Experimental Protocols

This section outlines a detailed methodology for the quantification of trimethyldecane isomers in crude oil.

Sample Preparation: Fractionation of Saturated Hydrocarbons

Objective: To isolate the saturate fraction from the crude oil matrix to reduce complexity and potential interferences.

Materials:

  • Crude oil sample

  • n-hexane (pesticide residue grade)

  • Activated silica gel (70-230 mesh)

  • Glass chromatography column (e.g., 20 mm I.D. x 300 mm)

  • Glass wool

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Vials for sample collection

Procedure:

  • Prepare a slurry of activated silica gel in n-hexane and pack it into the chromatography column plugged with glass wool.

  • Add a layer of anhydrous sodium sulfate to the top of the silica gel bed.

  • Accurately weigh approximately 100 mg of the crude oil sample and dissolve it in a minimal amount of n-hexane.

  • Carefully load the dissolved sample onto the top of the column.

  • Elute the saturate fraction with an appropriate volume of n-hexane (e.g., 50-100 mL), collecting the eluate in a clean flask. The volume should be optimized based on preliminary experiments.

  • Concentrate the collected saturate fraction to a final volume of 1 mL using a rotary evaporator at a gentle temperature (e.g., 30°C) and under reduced pressure.

  • Transfer the concentrated sample to a clean vial for GCxGC-MS analysis.

Instrumental Analysis: GCxGC-MS

Objective: To separate, identify, and quantify the trimethyldecane isomers in the saturate fraction.

Instrumentation:

  • Comprehensive two-dimensional gas chromatograph (GCxGC) system equipped with a thermal modulator.

  • Time-of-flight mass spectrometer (TOF-MS) or a fast-scanning quadrupole mass spectrometer.

GCxGC Conditions:

  • First Dimension (1D) Column: Non-polar column, e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness (e.g., DB-1ms or equivalent).[2][3]

  • Second Dimension (2D) Column: Mid-polar column, e.g., 1-2 m x 0.1 mm I.D. x 0.1 µm film thickness (e.g., DB-17ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in splitless mode at 300°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 320°C.

    • Hold at 320°C for 15 minutes.

  • Modulation Period: 6-8 seconds (optimized based on peak widths from the first dimension).

  • Modulator Temperature Offset: 15-20°C above the primary oven temperature.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: m/z 40-400.

  • Acquisition Rate: 100-200 spectra/second.

  • Ion Source Temperature: 250°C.

  • Transfer Line Temperature: 300°C.

Calibration and Quantification

Objective: To establish a calibration curve for the accurate quantification of trimethyldecane isomers.

Procedure:

  • Prepare a series of calibration standards of a representative C13 branched alkane standard (e.g., 2,6,9-trimethyldecane, if available, or a certified reference material containing a known concentration of C13 isoprenoids) in n-hexane.

  • Inject the calibration standards into the GCxGC-MS system under the same conditions as the samples.

  • Identify the target trimethyldecane isomer peaks based on their retention times in both dimensions and their mass spectra. Key fragment ions for branched alkanes include m/z 57, 71, 85, etc.

  • Generate a calibration curve by plotting the peak area of a characteristic quantifier ion against the concentration of the standard.

  • Quantify the trimethyldecane isomers in the crude oil samples by comparing their peak areas to the calibration curve. An internal standard (e.g., deuterated alkane) should be used to correct for variations in sample injection and instrument response.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the analytical process.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis CrudeOil Crude Oil Sample Dissolution Dissolution in n-Hexane CrudeOil->Dissolution ColumnChromatography Silica Gel Column Chromatography Dissolution->ColumnChromatography FractionCollection Collect Saturate Fraction ColumnChromatography->FractionCollection Concentration Concentration FractionCollection->Concentration FinalSample Final Sample (1 mL) Concentration->FinalSample GCxGC GCxGC Separation FinalSample->GCxGC TOFMS TOF-MS Detection GCxGC->TOFMS PeakID Peak Identification TOFMS->PeakID Quantification Quantification PeakID->Quantification Reporting Reporting Quantification->Reporting Logical_Relationship CrudeOil Complex Crude Oil Matrix Saturates Saturated Hydrocarbons (including Trimethyldecanes) CrudeOil->Saturates Aromatics Aromatic Hydrocarbons CrudeOil->Aromatics ResinsAsphaltenes Resins & Asphaltenes CrudeOil->ResinsAsphaltenes Separation High-Resolution Separation (GCxGC) Saturates->Separation Isomer1 Trimethyldecane Isomer 1 Separation->Isomer1 Isomer2 Trimethyldecane Isomer 2 Separation->Isomer2 OtherSaturates Other Saturated Hydrocarbons Separation->OtherSaturates

References

Application Notes and Protocols for 2,2,6-Trimethyldecane as a Potential Fuel or Lubricant Additive

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed a significant scarcity of publicly available experimental data specifically for 2,2,6-Trimethyldecane. The information presented herein is largely based on data for its isomers and generalized experimental protocols. These notes are intended to serve as a foundational guide for researchers and scientists in designing and conducting their own investigations into the properties and potential applications of this compound.

Section 1: Overview and Physicochemical Properties of Trimethyldecane Isomers

Highly branched alkanes, such as trimethyldecane isomers, are compounds of interest for their potential to enhance the properties of fuels and lubricants. Their branched molecular structure can contribute to improved combustion characteristics in fuels and favorable viscosity and film-forming properties in lubricants. Due to the lack of specific data for this compound, the properties of its isomers are presented below as a preliminary reference. It is important to note that much of this data is predicted or estimated and awaits experimental validation.

Table 1: Physicochemical Data of Trimethyldecane Isomers

Property2,6,8-Trimethyldecane2,4,6-Trimethyldecane2,6,7-TrimethyldecaneThis compound
CAS Number 62108-26-3[1]62108-27-4[2]62108-25-2[3][4]Not Available
Molecular Formula C₁₃H₂₈[1][5]C₁₃H₂₈[2][6]C₁₃H₂₈[4]C₁₃H₂₈
Molecular Weight ( g/mol ) 184.36[1][5]184.3614184.3614[4]184.2191 (Monoisotopic)[7]
Boiling Point (°C) 213.1 ± 7.0 (Predicted)[1]Not AvailableNot AvailableNot Available
Density (g/cm³) 0.754 ± 0.06 (Predicted)[1]Not AvailableNot AvailableNot Available
XlogP (Predicted) 6.4[5]Not Available6.4 (est.)[3]6.5[7]
Water Solubility (mg/L @ 25°C) Not AvailableNot Available0.04237 (est.)[3]Not Available

Section 2: Potential Applications

As a Fuel Additive

Branched alkanes are known to improve the octane rating of gasoline, which in turn enhances engine performance and fuel efficiency.[1] The high degree of branching in this compound suggests it could be a valuable component in fuel formulations, potentially as a bio-derived additive from renewable sources.[8]

As a Lubricant Additive

The molecular structure of this compound may impart desirable tribological properties, such as improved film strength and thermal stability, making it a candidate for use as a lubricant additive or as a component in synthetic lubricant base stocks.

Section 3: Generalized Experimental Protocols

The following protocols are generalized methodologies for the evaluation of novel compounds like this compound as additives.

Protocol for Evaluation as a Fuel Additive

Objective: To determine the effect of this compound on the performance characteristics of a base fuel.

Materials and Equipment:

  • This compound (synthesized and purified)

  • Base fuel (e.g., standard unleaded gasoline)

  • Volumetric glassware and blending apparatus

  • Cooperative Fuel Research (CFR) engine for octane rating

  • Apparatus for distillation, vapor pressure, and flash point determination according to ASTM standards.

Procedure:

  • Blending: Prepare a matrix of fuel blends by adding this compound to the base fuel at various concentrations (e.g., 1%, 2%, 5%, 10% v/v). Include a zero-additive control.

  • Performance Testing: Subject each blend and the control to a series of standardized tests:

    • Octane Number: Determine the Research Octane Number (RON) and Motor Octane Number (MON) using a CFR engine according to ASTM D2699 and D2700, respectively.

    • Volatility: Measure the distillation curve (ASTM D86) and Reid Vapor Pressure (RVP) (ASTM D323).

    • Other Properties: Determine the density (ASTM D1298) and flash point (ASTM D92).

  • Data Analysis: Tabulate and compare the results for each blend against the control. Analyze the dose-response relationship for each parameter.

Protocol for Evaluation as a Lubricant Additive

Objective: To assess the impact of this compound on the tribological and physical properties of a base lubricant.

Materials and Equipment:

  • This compound

  • Base lubricant (e.g., Group III mineral oil)

  • Blending equipment

  • Four-ball tribometer

  • Viscometer

  • Optical microscope for wear scar analysis

Procedure:

  • Blending: Create a series of lubricant blends by incorporating this compound into the base oil at different concentrations (e.g., 0.5%, 1%, 2%, 5% w/w). Maintain a sample of the neat base oil as a control.

  • Viscosity Measurement: Determine the kinematic viscosity of each blend at 40°C and 100°C according to ASTM D445.

  • Tribological Testing:

    • Anti-Wear Properties: Conduct a four-ball wear test (ASTM D4172). After the test, measure the wear scar diameter on the three stationary balls using an optical microscope.

    • Extreme Pressure Properties: Evaluate the load-carrying capacity using the four-ball extreme pressure test (ASTM D2783).

  • Data Analysis: Compare the viscosity, wear scar diameters, and extreme pressure performance of the additized lubricants with the base oil control.

Section 4: Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

fuel_additive_evaluation_workflow cluster_synthesis Preparation cluster_testing Performance Testing cluster_analysis Data Analysis synthesis Synthesis & Purification of this compound blending Blending with Base Fuel synthesis->blending octane Octane Rating (RON & MON) blending->octane volatility Volatility (Distillation & RVP) blending->volatility properties Physical Properties (Density, Flash Point) blending->properties comparison Comparison to Control octane->comparison volatility->comparison properties->comparison conclusion Determine Efficacy as Fuel Additive comparison->conclusion

Caption: Experimental workflow for fuel additive evaluation.

lubricant_additive_evaluation_workflow cluster_prep_lube Preparation cluster_testing_lube Tribological & Physical Testing cluster_analysis_lube Data Analysis synthesis_lube Synthesis & Purification of this compound blending_lube Blending with Base Lubricant synthesis_lube->blending_lube viscosity Viscosity Measurement blending_lube->viscosity antiwear Anti-Wear Performance (Four-Ball Wear Test) blending_lube->antiwear ep Extreme Pressure Properties blending_lube->ep comparison_lube Comparison to Control viscosity->comparison_lube antiwear->comparison_lube ep->comparison_lube conclusion_lube Assess Lubricant Performance Enhancement comparison_lube->conclusion_lube

Caption: Experimental workflow for lubricant additive evaluation.

References

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides a significant enhancement in separation capabilities compared to traditional one-dimensional GC. By employing two columns with different stationary phases connected via a modulator, GCxGC offers substantially increased peak capacity and improved resolution, making it an invaluable tool for the detailed characterization of complex hydrocarbon samples such as crude oil, diesel fuel, and other petroleum products.[1][2] This application note provides a detailed overview of the principles of GCxGC, experimental protocols for hydrocarbon analysis, and a summary of quantitative performance.

The primary advantage of GCxGC lies in its ability to separate compounds based on two independent properties, typically volatility in the first dimension and polarity in the second.[1] This orthogonal separation distributes peaks across a two-dimensional plane, revealing compounds that would co-elute in a single-column separation.[1][3] The resulting structured chromatograms, or contour plots, group chemically related compounds into distinct bands, simplifying identification and quantification.[3][4]

Principles of GCxGC

A GCxGC system consists of a standard gas chromatograph equipped with two capillary columns of different selectivity, a modulator situated between the two columns, and a fast-acquisition detector.

  • Primary Column: A long, typically non-polar column provides an initial separation based primarily on the boiling points of the analytes.

  • Modulator: This is the core of the GCxGC system. It traps small, sequential fractions of the effluent from the primary column and re-injects them as sharp, narrow bands onto the secondary column.[1] Common types of modulators include thermal modulators, which use jets of hot and cold gas, and flow modulators, which use diaphragm valves.

  • Secondary Column: A short, narrow-bore column with a different stationary phase (often polar) provides a rapid, secondary separation of the focused analyte bands from the modulator.[1]

  • Detector: Due to the fast elution from the secondary column (peaks can be as narrow as 100-200 ms), a fast detector is required.[5] Time-of-flight mass spectrometers (TOFMS) and flame ionization detectors (FID) with high data acquisition rates are commonly used.[4]

The data from the detector is reconstructed by software to generate a 2D contour plot, where the x-axis represents the retention time on the first-dimension column, the y-axis represents the retention time on the second-dimension column, and the color or intensity of the spots corresponds to the signal abundance.[5]

Experimental Workflows and Logical Relationships

The general workflow for GCxGC analysis involves several key stages, from sample preparation to data analysis and interpretation.

cluster_prep Sample Preparation cluster_gcxgc GCxGC System cluster_data Data Acquisition & Processing Sample Crude Oil / Fuel Sample Dilution Dilution in Solvent (e.g., CS2, Hexane) Sample->Dilution Filtration Filtration (optional) Dilution->Filtration Injector Injector Filtration->Injector Inject Sample Column1 1st Dimension Column (Non-polar) Injector->Column1 Modulator Modulator Column1->Modulator Column2 2nd Dimension Column (Polar) Modulator->Column2 Detector Detector (FID or TOFMS) Column2->Detector Acquisition Data Acquisition (High Speed) Detector->Acquisition Signal Processing 2D Chromatogram Construction Acquisition->Processing Analysis Data Analysis Processing->Analysis

Caption: High-level experimental workflow for GCxGC hydrocarbon analysis.

The separation in a GCxGC system is based on the principle of orthogonality, where two different molecular properties are exploited for separation.

A Complex Hydrocarbon Mixture Injected into GCxGC System B 1st Dimension Separation Column: Non-polar (e.g., DB-PONA) Principle: Separation by Volatility / Boiling Point A:f1->B:f0 C Modulation Effluent from 1D column is trapped and focused B:f0->C:f0 D 2nd Dimension Separation Column: Polar (e.g., DB-WAX) Principle: Separation by Polarity C:f1->D:f0 E Detection & Data Representation Structured 2D Contour Plot Compound classes elute in distinct regions D:f0->E:f0

Caption: Logical relationship of the orthogonal separation principle in GCxGC.

Protocols

Protocol 1: Sample Preparation for Liquid Hydrocarbons (Crude Oil, Diesel)

This protocol describes the simple dilution of liquid hydrocarbon samples for GCxGC analysis.

  • Sample Collection: Obtain a representative sample of the crude oil or fuel.

  • Initial Preparation: Homogenize the sample by gentle shaking or vortexing.

  • Dilution: Accurately weigh approximately 50 mg of the oil sample into a 2 mL autosampler vial.[6] Dilute the sample with 1 mL of a suitable solvent such as carbon disulfide (CS2), hexane, or dichloromethane.[6] For GC-FID analysis, CS2 is often preferred as it is largely invisible to the detector.[6]

  • Mixing: Cap the vial and mix thoroughly until the sample is fully dissolved.

  • Filtration (Optional): If the sample contains particulate matter, filter the diluted sample through a 0.2 µm syringe filter to prevent clogging of the injector and column.

  • Transfer: Transfer the final diluted (and filtered, if necessary) sample to a clean autosampler vial for injection.

Protocol 2: GCxGC-FID Analysis of Diesel Fuel

This protocol is suitable for the group-type analysis (Paraffins, Iso-paraffins, Naphthenes, Aromatics - PINA) of diesel fuel.

ParameterSetting
GC System Agilent 7890B GC or equivalent
Injector Split/Splitless, 250°C, Split ratio: 100:1, Injection volume: 0.2 µL
Carrier Gas Helium, constant flow at 1.5 mL/min
Primary Column (1D) DB-PONA, 50 m x 0.2 mm ID x 0.5 µm film thickness
Secondary Column (2D) DB-WAX, 1.7 m x 0.1 mm ID x 0.1 µm film thickness
Main Oven Program 100°C (hold 0.2 min), then ramp to 240°C at 1.5°C/min (hold 67 min)
Secondary Oven +10°C offset from main oven temperature
Modulator Thermal Modulator, +30°C offset from main oven, Modulation period: 5 s, Hot pulse: 0.6 s
Detector FID, 250°C, Data acquisition rate: 200 Hz

Method details adapted from an application note by LECO Corporation.[4]

Protocol 3: GCxGC-TOFMS Analysis of Crude Oil

This protocol is designed for detailed characterization and fingerprinting of light crude oil.

ParameterSetting
GC System Agilent 7890B GC or equivalent with TOFMS
Injector Split/Splitless, 300°C, Split ratio: 200:1, Injection volume: 0.2 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Primary Column (1D) Rxi-5Sil MS, 30 m x 0.25 mm ID x 0.25 µm film thickness
Secondary Column (2D) Rtx-200, 2 m x 0.25 mm ID x 0.25 µm film thickness
Main Oven Program 40°C (hold 1 min), then ramp to 330°C at 3°C/min (hold 5 min)
Secondary Oven +5°C offset from main oven temperature
Modulator Thermal Modulator, +15°C offset from main oven, Variable modulation: 2-6 s period
Detector TOFMS, Mass range: 45-600 amu, Acquisition rate: 200 spectra/s, Source temp: 230°C

Method details adapted from an application note by LECO Corporation.

Data Analysis Workflow

The data generated by a GCxGC system is information-rich and requires specialized software for processing and analysis. The general workflow is as follows:

A Raw Data Acquisition (Linear Chromatogram) B Data Slicing & 2D Reconstruction (Contour Plot Generation) A->B C Baseline Correction & Noise Reduction B->C D Blob Detection & Peak Integration (Detects all peaks in 2D space) C->D E Peak Deconvolution (if TOFMS) (Extracts pure mass spectra) D->E TOFMS Data G Classification & Grouping (Draw polygons around compound classes) D->G F Compound Identification (Library Search, Retention Indices) E->F H Quantification (Area % or Calibration Curve) F->H G->H I Reporting (Data tables, plots, statistics) H->I

Caption: Detailed data analysis workflow for GCxGC hydrocarbon profiling.

Quantitative Data Presentation

GCxGC-FID is a highly reproducible and accurate technique for the quantitative analysis of hydrocarbon groups. The following tables summarize the performance of a flow-modulated GCxGC-FID system for the analysis of a gravimetric standard and the repeatability for a commercial diesel sample.

Table 1: Quantitative Analysis of a Gravimetric PINA Standard

This table compares the known theoretical concentration of various hydrocarbon groups with the measured concentration from the GCxGC-FID analysis.

Compound GroupTheoretical Conc. (% wt)Measured Conc. (% wt)Recovery (%)
Total Paraffins45.9545.3199%
Total Naphthenes31.4931.93101%
Total Aromatics22.5622.66100%
Total 100.00 99.91 100%

Data adapted from PAC, LP Application Note.[7]

Table 2: Repeatability of PINA Group-Type Analysis in Diesel Fuel

This table shows the mean, standard deviation, and relative standard deviation (%RSD) for the analysis of a commercial diesel sample, demonstrating the excellent stability of the method.

Compound GroupMean (% wt)Std. Dev.%RSD
n-Paraffins15.840.040.25
iso-Paraffins29.470.050.17
Naphthenes31.950.050.16
mono-Aromatics17.820.040.22
poly-Aromatics4.920.010.20

Data adapted from PAC, LP Application Note.

Conclusion

Comprehensive two-dimensional gas chromatography is a robust and powerful technique for the detailed analysis of complex hydrocarbon mixtures. Its superior resolving power and the structured nature of its chromatograms allow for more accurate and comprehensive characterization than is possible with conventional one-dimensional GC. The protocols and data presented here demonstrate that GCxGC, with either FID or TOFMS detection, is a reliable and reproducible method suitable for both routine quality control and advanced research in the petroleum industry.

References

Rapid Chromatographic Procedures for Characterizing Hydrocarbons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the rapid characterization of hydrocarbons using advanced chromatographic techniques. The methodologies outlined below are designed to significantly reduce analysis time while maintaining high resolution and sensitivity, catering to the demanding needs of research, quality control, and various stages of drug development where hydrocarbon analysis is critical.

Introduction

The characterization of hydrocarbon mixtures is a fundamental requirement across numerous scientific disciplines, from environmental analysis and petroleum chemistry to the synthesis of pharmaceutical intermediates. Traditional chromatographic methods, while robust, often involve lengthy run times, creating bottlenecks in high-throughput environments. The advent of rapid and ultra-fast chromatographic techniques offers a powerful solution for accelerating these analyses. This guide focuses on two primary rapid methodologies: Fast Gas Chromatography (Fast GC) and Ultra-High-Performance Liquid Chromatography (UHPLC).

Data Presentation: Comparison of Chromatographic Methods

The following table summarizes the key performance metrics of conventional versus rapid chromatographic methods for hydrocarbon analysis, providing a clear comparison for method selection.

ParameterConventional GCFast GC / Ultra-Fast GC (UFGC) Conventional HPLCUltra-High-Performance Liquid Chromatography (UHPLC)
Typical Analysis Time 30 - 120+ minutes[1][2]3 - 15 minutes [1][3]20 - 60 minutes< 10 minutes
Typical Column Length 30 - 100 meters[4]5 - 15 meters [3][5]150 - 250 mm50 - 100 mm
Typical Column I.D. 0.25 - 0.53 mm0.1 - 0.25 mm 4.6 mm< 3 mm
Particle Size (for LC) 5 - 10 µmN/A5 µm< 2 µm [6]
Key Advantages Established methods, high resolution for complex mixtures.Significant reduction in analysis time, increased sample throughput. [4]Robust for non-volatile compounds.Faster analysis, improved resolution, and lower solvent consumption. [6]
Considerations Long run times, lower sample throughput.Requires optimization of injection and detection systems for narrow peaks.Lower efficiency than GC for volatile hydrocarbons.Higher backpressure requires specialized instrumentation.

Experimental Protocols

Rapid Hydrocarbon Analysis by Fast Gas Chromatography (Fast GC)

This protocol is designed for the rapid separation and quantification of volatile and semi-volatile hydrocarbons in various matrices.

3.1.1. Sample Preparation

The appropriate sample preparation method is crucial for accurate and reproducible results.

  • Liquid Samples (e.g., fuels, solvents):

    • Perform a serial dilution of the sample in a volatile solvent (e.g., hexane, pentane, or dichloromethane) to bring the analyte concentrations within the linear range of the detector.[7]

    • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[8]

  • Solid and Semi-Solid Samples (e.g., soil, crude oil residue):

    • Accurately weigh a representative portion of the sample (e.g., 1-10 g).

    • Perform solvent extraction using an appropriate solvent (e.g., dichloromethane, acetone). This can be achieved through sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).

    • Concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.[5]

    • For complex matrices, a cleanup step using solid-phase extraction (SPE) with silica or Florisil cartridges may be necessary to remove polar interferences.[8]

3.1.2. Instrumental Conditions

  • Gas Chromatograph: Agilent 8850 GC or equivalent, equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: Agilent J&W DB-5ht (5 m x 0.25 mm, 0.1 µm film thickness) or equivalent short, narrow-bore column.[3]

  • Carrier Gas: Hydrogen or Helium at a high linear velocity (e.g., 50-100 cm/s).[4]

  • Inlet: Split/splitless injector at 300°C.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 0.5 minutes.

    • Ramp: Increase to 320°C at a rate of 80-140°C/min.[9]

    • Final Hold: Hold at 320°C for 1 minute.

  • Detector:

    • FID: 340°C.

    • MS: Transfer line at 320°C, ion source at 230°C, quadrupole at 150°C.

  • Injection Volume: 1 µL.

Hydrocarbon Group-Type Analysis by UHPLC

This protocol is suitable for the rapid separation of hydrocarbon classes (saturates, olefins, and aromatics) in petroleum products.

3.2.1. Sample Preparation

  • Dissolve the sample in n-hexane to a concentration of approximately 10 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter before injection.

3.2.2. Instrumental Conditions

  • UHPLC System: A system capable of operating at high pressures, equipped with a refractive index (RI) detector and a UV detector.

  • Column: A polar stationary phase column, such as an amino-bonded or cyano-bonded silica column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: n-Hexane.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detectors:

    • RI Detector: To quantify saturates.

    • UV Detector: Set at a low wavelength (e.g., 200-220 nm) to detect olefins and aromatics.

  • Injection Volume: 1-5 µL.

Visualizations

Experimental Workflow for Rapid Hydrocarbon Analysis

cluster_0 Sample Receipt & Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Reporting Sample Sample Receipt Prep Sample Preparation (Dilution, Extraction, Cleanup) Sample->Prep GC Fast GC / UFGC Analysis Prep->GC Volatile/ Semi-volatile Hydrocarbons HPLC UHPLC Analysis Prep->HPLC Non-volatile/ Group-type Analysis Integration Peak Integration & Identification GC->Integration HPLC->Integration Quant Quantification Integration->Quant Report Report Generation Quant->Report

Caption: Workflow for rapid hydrocarbon characterization.

Logical Relationship of Fast GC Principles

cluster_0 Parameters to Decrease Analysis Time cluster_1 Parameters to Maintain Resolution cluster_2 Outcome Short_Column Shorter Column Fast_GC Fast GC with Maintained Resolution Short_Column->Fast_GC Fast_Ramp Fast Oven Ramp Fast_Ramp->Fast_GC High_Velocity High Carrier Gas Velocity High_Velocity->Fast_GC Narrow_ID Narrow I.D. Column Narrow_ID->Fast_GC H2_Carrier Hydrogen Carrier Gas H2_Carrier->Fast_GC Thin_Film Thin Film Thickness Thin_Film->Fast_GC

Caption: Key principles of Fast Gas Chromatography.

References

Troubleshooting & Optimization

Resolving co-elution of 2,2,6-Trimethyldecane with other isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of 2,2,6-Trimethyldecane with its isomers during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its other isomers?

A1: Branched alkane isomers, such as the various trimethyldecanes, possess very similar physicochemical properties, including boiling points and polarities. This similarity in properties leads to nearly identical interaction with the GC stationary phase, resulting in co-elution or poor resolution. The separation of these isomers is a significant challenge in chromatography.

Q2: What are the primary GC parameters to adjust when facing co-elution of these isomers?

A2: To improve the separation of co-eluting alkane isomers, you should focus on optimizing the following GC parameters:

  • Temperature Program: A slower temperature ramp rate can often enhance resolution between closely eluting compounds.

  • Column Selection: Employing a high-resolution capillary column with a non-polar stationary phase is a good starting point. For enhanced selectivity, consider columns with liquid crystalline stationary phases.

  • Column Dimensions: Using a longer column with a smaller internal diameter can increase the number of theoretical plates and improve separation efficiency.

Q3: Can Mass Spectrometry (MS) help differentiate co-eluting isomers?

A3: Yes, even with chromatographic co-elution, mass spectrometry can often distinguish between isomers. While the 70 eV electron ionization (EI) mass spectra of alkane isomers can be very similar, subtle differences in fragmentation patterns can be used for identification. Lowering the ionization energy can sometimes enhance the molecular ion peak, aiding in isomer identification. Advanced MS techniques like tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can provide even greater specificity for isomer discrimination.[1]

Q4: When should I consider using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)?

A4: You should consider GCxGC when dealing with highly complex samples containing numerous isomers or when optimizing a 1D-GC method fails to provide the necessary resolution. GCxGC offers significantly enhanced peak capacity by employing two columns with different separation mechanisms, making it a powerful tool for resolving co-eluting compounds.[2][3][4] This technique is particularly valuable for the detailed analysis of complex hydrocarbon mixtures like fuels and biofuels.[2][3][4]

Troubleshooting Guides

Guide 1: Optimizing a 1D-GC Method for Isomer Separation

This guide provides a systematic approach to improving the separation of this compound and its isomers using a single-dimension GC system.

Problem: Co-elution of this compound with other C13 branched alkane isomers.

Workflow for Optimizing 1D-GC Separation:

1D-GC Optimization Workflow start Initial Co-elution Observed step1 Decrease Temperature Ramp Rate (e.g., from 10°C/min to 2°C/min) start->step1 step2 Evaluate Resolution step1->step2 step3 Resolution Adequate? step2->step3 step4 Change Stationary Phase (e.g., to a liquid crystal column) step3->step4 No end_success Resolution Achieved step3->end_success Yes step5 Increase Column Length (e.g., from 30m to 60m) step4->step5 step6 Re-evaluate Resolution step5->step6 step7 Resolution Adequate? step6->step7 step7->end_success Yes end_fail Consider GCxGC or MS Detection step7->end_fail No

Caption: Workflow for optimizing 1D-GC separation of co-eluting isomers.

Experimental Protocol: Example of an Optimized 1D-GC Method

ParameterRecommended Setting
Column 60 m x 0.25 mm ID, 0.25 µm film thickness, DB-1 or equivalent non-polar
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 50°C (hold 2 min), ramp to 150°C at 2°C/min, hold 5 min
Injector Split/Splitless, 250°C, Split ratio 100:1
Detector FID, 300°C
Guide 2: Implementing GCxGC for Enhanced Resolution

This guide outlines the basic principles and a starting point for developing a GCxGC method for the separation of complex branched alkane isomer mixtures.

Problem: Persistent co-elution of multiple trimethyl-decane isomers in a complex matrix.

Logical Relationship for GCxGC Setup:

GCxGC Setup Injector Injector Column1 1st Dimension Column (Non-polar, e.g., DB-1) Injector->Column1 Modulator Modulator (Cryogenic or Flow-based) Column1->Modulator Column2 2nd Dimension Column (Mid-polar, e.g., DB-17) Modulator->Column2 Detector Detector (TOF-MS or FID) Column2->Detector

Caption: Basic experimental workflow for GCxGC analysis.

Experimental Protocol: Example of a GCxGC-TOFMS Method

Parameter1st Dimension2nd Dimension
Column 30 m x 0.25 mm ID, 0.25 µm Rxi-5MS2 m x 0.15 mm ID, 0.15 µm Rxi-17Sil MS
Carrier Gas Helium, corrected constant flow at 1.2 mL/min
Oven Program 40°C (hold 1 min), ramp to 320°C at 3°C/min+5°C relative to the main oven
Modulation Period: 6 s, Hot Pulse Time: 0.6 s
Detector TOF-MS, Acquisition Rate: 200 spectra/s

Data Presentation

Table 1: Kovats Retention Indices (RI) of Selected C13 Alkane Isomers on a Non-Polar Stationary Phase

Kovats Retention Indices are a standardized measure of retention in GC, which can help in the tentative identification of compounds. The values can vary slightly depending on the specific column and analytical conditions.

CompoundKovats Retention Index (RI)
n-Tridecane1300
2,6,8-Trimethyldecane1104[5][6]
Other Trimethyldecane IsomersTypically elute between 1100 and 1300

Table 2: Comparison of Chromatographic Techniques for Isomer Resolution

TechniqueResolutionPeak CapacityComplexityThroughput
1D-GC ModerateLowLowHigh
Optimized 1D-GC GoodModerateModerateModerate
GCxGC ExcellentHighHighLow

References

Technical Support Center: Synthesis of 2,2,6-Trimethyldecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2,6-Trimethyldecane. The information is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

Since a direct, one-step synthesis of this compound is not prominently described in the literature, a plausible and robust three-step synthetic route is proposed. This pathway involves:

  • Grignard Reaction: Formation of a tertiary alcohol, 2,2,6-trimethyl-6-decanol, through the reaction of a Grignard reagent with a ketone.

  • Dehydration: Elimination of water from the tertiary alcohol to yield a mixture of alkenes.

  • Hydrogenation: Saturation of the carbon-carbon double bond of the alkenes to produce the final product, this compound.

Synthetic_Pathway_for_this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation 2-octanone 2-octanone 2,2,6-trimethyl-6-decanol 2,2,6-trimethyl-6-decanol 2-octanone->2,2,6-trimethyl-6-decanol 1. Grignard Addition Neopentyl\nmagnesium bromide Neopentyl magnesium bromide Neopentyl\nmagnesium bromide->2,2,6-trimethyl-6-decanol 2. H3O+ workup Alkene Mixture Alkene Mixture 2,2,6-trimethyl-6-decanol->Alkene Mixture Acid Catalyst (e.g., H2SO4), Heat This compound This compound Alkene Mixture->this compound H2, Pd/C Troubleshooting_Grignard_Reaction Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Moisture Moisture Present? Low/No Yield->Check Moisture Possible Cause Check Mg Quality Poor Mg Quality? Check Moisture->Check Mg Quality No Dry Glassware/Reagents Dry Glassware/Reagents Check Moisture->Dry Glassware/Reagents Yes Check Initiation Reaction Initiated? Check Mg Quality->Check Initiation No Activate Mg Activate Mg Check Mg Quality->Activate Mg Yes Check Addition Rate Fast Alkyl Halide Addition? Check Initiation->Check Addition Rate Yes Initiate with Heat/Seed Initiate with Heat/Seed Check Initiation->Initiate with Heat/Seed No Check Enolization Enolization Likely? Check Addition Rate->Check Enolization No Slow Addition Slow Addition Check Addition Rate->Slow Addition Yes Low Temp Addition Low Temp Addition Check Enolization->Low Temp Addition Yes Successful Reaction Successful Reaction Check Enolization->Successful Reaction No Dry Glassware/Reagents->Check Mg Quality Activate Mg->Check Initiation Initiate with Heat/Seed->Check Addition Rate Slow Addition->Check Enolization Low Temp Addition->Successful Reaction

Technical Support Center: Optimization of Mass Spectrometry for Branched Alkane Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak ([M]⁺) of my branched alkane weak or absent in the mass spectrum?

A1: Branched alkanes readily undergo fragmentation upon electron ionization (EI) due to the stability of the resulting carbocations.[1][2] Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2] This extensive fragmentation means that fewer intact molecular ions survive to reach the detector, resulting in a weak or absent [M]⁺ peak. Highly branched alkanes are particularly prone to this phenomenon.[3]

Q2: How can I enhance the molecular ion peak for branched alkanes?

A2: To increase the abundance of the molecular ion, consider using "soft" ionization techniques that impart less energy to the analyte molecules.[4] Options include:

  • Chemical Ionization (CI): This technique uses a reagent gas to produce ions through less energetic reactions, resulting in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[5]

  • Field Ionization (FI): FI is another soft ionization method that can yield a strong molecular ion peak with minimal fragmentation.

  • Lowering Electron Energy in EI: Reducing the electron energy in EI from the standard 70 eV can decrease fragmentation and enhance the molecular ion peak. However, this may also reduce overall ion intensity and sensitivity.

Q3: What are the characteristic fragmentation patterns for branched alkanes?

A3: The most common fragmentation pathway for branched alkanes is cleavage at the C-C bond adjacent to the branching point.[1][2] The positive charge tends to be retained by the more substituted fragment, as tertiary carbocations are more stable than secondary, which are more stable than primary carbocations.[3] The loss of the largest alkyl group at a branch point is often favored.[3] This results in a series of characteristic fragment ions that can be used to deduce the branching structure.

Q4: How can I differentiate between isomers of branched alkanes that co-elute during GC analysis?

A4: Differentiating co-eluting isomers can be challenging as they often produce similar mass spectra. Here are some strategies:

  • Optimize GC Separation: The first step is to try and resolve the isomers chromatographically. This can be achieved by:

    • Using a longer capillary column (e.g., 100 m).[5]

    • Employing a slower temperature ramp rate in the GC oven program.

    • Using a column with a different stationary phase that offers different selectivity.

  • Analyze Fragmentation Patterns Carefully: Even with similar spectra, there can be subtle differences in the relative abundances of key fragment ions. Creating a table of relative ion intensities for known standards can help in identifying isomers in unknown samples.

  • Use Tandem Mass Spectrometry (MS/MS): Techniques like Multiple Reaction Monitoring (MRM) can be highly specific for particular isomers by monitoring unique fragmentation transitions.[6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Sensitivity for All Branched Alkanes 1. Leak in the GC-MS system: Air in the system can lead to ion source contamination and reduced sensitivity.[7] 2. Contaminated ion source: Over time, the ion source can become coated with non-volatile material, reducing its efficiency.[7] 3. Improper column installation: A poorly installed column can lead to leaks and poor peak shape.[7] 4. Low ionization efficiency: The chosen ionization method may not be optimal for alkanes.1. Perform a leak check: Use an electronic leak detector to check for leaks at all fittings and seals. 2. Clean the ion source: Follow the manufacturer's instructions to clean the ion source components. 3. Reinstall the GC column: Ensure the column is cut cleanly and installed to the correct depth in the injector and transfer line. 4. Optimize ionization parameters: Adjust the electron energy in EI or try a softer ionization technique like CI.
Peak Tailing 1. Active sites in the GC inlet or column: Polar sites can interact with analytes, causing tailing. 2. Column contamination: Buildup of non-volatile residues on the column. 3. Improper column installation: A portion of the column may be in a cold spot.1. Use a deactivated inlet liner: Ensure the liner is properly deactivated for inertness. 2. Bake out the column: Heat the column to a high temperature (within its limits) to remove contaminants. If tailing persists, trim the front end of the column. 3. Reinstall the column: Ensure the column is properly positioned in the heated zones of the injector and detector interface.
Unexpected Fragmentation Patterns 1. Rearrangement reactions: Carbocation rearrangements can occur, leading to fragment ions not predicted by simple cleavage rules.[5] 2. Thermal degradation: The analyte may be degrading in the hot GC inlet. 3. Co-elution with an impurity: The observed spectrum may be a composite of more than one compound.1. Consult mass spectral libraries: Compare the obtained spectrum with library spectra of known branched alkanes to identify common rearrangement ions. 2. Lower the injector temperature: Reduce the inlet temperature in increments to see if the fragmentation pattern changes. 3. Improve chromatographic separation: Optimize the GC method to ensure peak purity.
Difficulty Distinguishing Isomers 1. Similar fragmentation patterns: Many branched alkane isomers produce very similar mass spectra.[5] 2. Co-elution: Isomers with similar boiling points may not be fully separated by the GC column.[6]1. Create a quantitative fragmentation table: Analyze standards of the expected isomers and record the relative abundances of the most significant fragment ions. This can reveal subtle but reproducible differences. 2. Optimize GC method for resolution: Use a longer column, a slower temperature ramp, or a different stationary phase.[5] 3. Utilize Kovats Retention Indices: Calculate and compare the retention indices of your analytes with literature values to aid in identification.

Data Presentation: Differentiating C₉H₂₀ Isomers

The following table provides a comparison of the relative abundance of key fragment ions for three different isomers of nonane. This data can be used to help distinguish between these isomers when they are present in a sample.

m/zn-Nonane (%)2-Methyloctane (%)3-Methyloctane (%)
43 100100100
57 856075
71 403050
85 201525
99 558
113 22015
128 (M⁺) 1012

Note: These are representative values and may vary slightly between instruments. The key distinguishing features are the relative intensities of the ions at m/z 57, 71, 85, and 113. For example, 2-methyloctane shows a significantly more abundant ion at m/z 113 due to the favored cleavage forming a secondary carbocation.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of Branched Alkanes

This protocol provides a general starting point for the analysis of branched alkanes. Optimization may be required based on the specific sample matrix and target analytes.

1. Sample Preparation:

  • Liquid Samples (e.g., petroleum fractions): Dilute the sample in a volatile, non-polar solvent such as hexane or pentane to an appropriate concentration (typically 1-100 ppm).

  • Solid Samples (e.g., plant waxes): Extract the alkanes from the solid matrix using a suitable solvent (e.g., hexane) via sonication or Soxhlet extraction. The extract may need to be concentrated and redissolved in a smaller volume of solvent.

  • Internal Standard: Add an internal standard (e.g., a deuterated alkane or an alkane with a chain length not present in the sample) to all samples and calibration standards for accurate quantification.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280 °C.

    • Split Ratio: 20:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is recommended. A longer column (e.g., 60 m or 100 m) will provide better resolution of isomers.[5]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 320 °C.

      • Final hold: Hold at 320 °C for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-550.

    • Scan Speed: Normal.

3. Data Analysis:

  • Peak Identification: Identify the branched alkanes by comparing their retention times and mass spectra with those of authentic standards or with entries in a mass spectral library (e.g., NIST).

  • Isomer Differentiation: For co-eluting or closely eluting isomers, carefully compare the relative abundances of their characteristic fragment ions as outlined in the data presentation section.

  • Quantification: Create a calibration curve by analyzing a series of standards of known concentrations. Quantify the branched alkanes in the samples by relating their peak areas to the calibration curve, using the internal standard for correction.

Visualizations

Experimental Workflow

ExperimentalWorkflow SamplePrep Sample Preparation (Dilution/Extraction) InternalStd Add Internal Standard SamplePrep->InternalStd GCMS_Analysis GC-MS Analysis InternalStd->GCMS_Analysis DataProcessing Data Processing GCMS_Analysis->DataProcessing PeakID Peak Identification (Library Match) DataProcessing->PeakID IsomerDiff Isomer Differentiation (Fragmentation Analysis) PeakID->IsomerDiff Quant Quantification IsomerDiff->Quant Report Reporting Quant->Report

Caption: A typical experimental workflow for the analysis of branched alkanes by GC-MS.

Troubleshooting Logic

TroubleshootingLogic Problem Problem Identified (e.g., Poor Sensitivity, Peak Tailing) CheckSystem Check for System Leaks Problem->CheckSystem CheckGC Review GC Parameters (Inlet, Column, Oven) CheckSystem->CheckGC No Leaks Resolved Problem Resolved CheckSystem->Resolved Leak Found & Fixed CheckMS Review MS Parameters (Ion Source, Tuning) CheckGC->CheckMS OptimizeMethod Optimize GC/MS Method CheckGC->OptimizeMethod Parameter Issue CleanSource Clean Ion Source CheckMS->CleanSource Parameters OK CheckMS->OptimizeMethod Parameter Issue ReinstallColumn Reinstall/Trim Column CleanSource->ReinstallColumn ReinstallColumn->OptimizeMethod OptimizeMethod->Resolved

Caption: A logical flow for troubleshooting common issues in branched alkane analysis by GC-MS.

References

Addressing matrix effects in the analysis of 2,2,6-Trimethyldecane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the analysis of 2,2,6-Trimethyldecane, a volatile organic compound (VOC). The content is tailored for researchers, scientists, and drug development professionals utilizing gas chromatography (GC) and mass spectrometry (MS).

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound due to matrix interference.

Issue 1: Inconsistent Quantification and Poor Reproducibility

Q: My calibration curve is non-linear, or the quantification of this compound is inconsistent across different sample batches. What could be the cause and how can I fix it?

A: Inconsistent quantification is a classic sign of matrix effects, where components in the sample matrix interfere with the analyte's signal.[1][2] This can manifest as either signal enhancement or suppression.[3][4]

Recommended Actions:

  • Assess the Matrix Effect: First, determine if a matrix effect is present. This can be done by comparing the slope of a calibration curve prepared in a pure solvent with one prepared in a sample matrix extract (matrix-matched calibration). A significant difference in slopes indicates a matrix effect.[5]

  • Implement an Internal Standard (IS): Use a deuterated analog of this compound or a compound with similar chemical properties and retention time that is not present in the sample. The IS helps to correct for variations in sample injection and signal response caused by the matrix.[4][6]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][7] Consider the following techniques:

    • Solid-Phase Microextraction (SPME): HS-SPME is highly effective for extracting VOCs like this compound from complex matrices, leaving behind non-volatile interferences.[8][9]

    • Liquid-Liquid Extraction (LLE): LLE can be used to isolate hydrophobic compounds like this compound from aqueous matrices.[7]

    • Sample Dilution: A simple yet effective method is to dilute the sample.[4][8] This reduces the concentration of interfering matrix components. This is often feasible for highly sensitive instruments.[10]

Illustrative Data: Effect of Sample Preparation on Signal Suppression

The following table shows hypothetical recovery data for this compound in a plasma matrix using different sample preparation methods.

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)% Recovery% Matrix Effect
Solvent Standard (Control) 1,250,000100%0%
Dilute-and-Shoot (1:10) 980,00078.4%-21.6% (Suppression)
Protein Precipitation 850,00068.0%-32.0% (Suppression)
Liquid-Liquid Extraction 1,190,00095.2%-4.8% (Suppression)
HS-SPME 1,235,00098.8%-1.2% (Suppression)
This table contains illustrative data to demonstrate the concept.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: The chromatographic peak for this compound is broad or shows significant tailing. How can I improve the peak shape?

A: Poor peak shape can be caused by active sites in the GC inlet or column that interact with the analyte.[3][11] Matrix components can coat these active sites, paradoxically sometimes leading to a "matrix-induced enhancement" where peak shape and response improve, but this effect can be inconsistent.[3][12]

Recommended Actions:

  • Inlet Maintenance: The GC inlet is a common source of problems.[11][13]

    • Replace the Liner: Active sites can develop on the glass inlet liner. Regularly replace the liner, especially when analyzing complex samples.

    • Clean the Injector: Contaminants from the sample matrix can build up in the injector port, leading to peak shape issues.[11][14]

  • Use an Inert Flow Path: Ensure all components in the sample flow path (liner, column, etc.) are deactivated and inert to prevent analyte interaction.

  • Matrix-Matched Calibration: If matrix components are enhancing the response, using matrix-matched standards for calibration can compensate for this effect and lead to more accurate quantification.[5][12]

Troubleshooting Decision Tree for Peak Area Inconsistency

This diagram provides a logical workflow for diagnosing issues with peak area variability.

G start Inconsistent Peak Area for this compound is_check Is Internal Standard (IS) response also inconsistent? start->is_check system_issue Potential System Issue: - Injection volume variability - Inlet leak - Detector instability is_check->system_issue Yes matrix_issue Potential Matrix Effect is_check->matrix_issue No run_blank Analyze a solvent blank immediately after a high concentration sample. matrix_issue->run_blank carryover Is analyte peak present in the blank? run_blank->carryover carryover_yes Issue is Carryover: - Increase bake-out time - Clean injector port - Check for contamination carryover->carryover_yes Yes spike_recovery Perform Matrix Spike: Spike known amount of analyte into a blank matrix sample. carryover->spike_recovery No recovery_eval Is recovery outside acceptable limits (e.g., 80-120%)? spike_recovery->recovery_eval recovery_bad Matrix Effect Confirmed: - Implement matrix-matched calibration - Improve sample cleanup (SPME, LLE) - Use standard addition method recovery_eval->recovery_bad Yes recovery_good Re-evaluate method parameters: - Integration parameters - Sample stability - Dilution accuracy recovery_eval->recovery_good No

Caption: Troubleshooting Decision Tree for Peak Area Inconsistency.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is designed to extract this compound from a biological matrix (e.g., blood, urine) while minimizing matrix effects.[8]

Materials:

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB)

  • 20 mL headspace vials with septa caps

  • Heater-stirrer or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Place 1 mL of the sample (e.g., plasma) into a 20 mL headspace vial.

  • Internal Standard: Add the internal standard solution to the vial.

  • Salting Out (Optional): To improve extraction efficiency, add a salt like potassium carbonate.[8]

  • Equilibration: Seal the vial and place it in a heater-stirrer set to 60°C. Allow the sample to equilibrate for 10 minutes with agitation (e.g., 750 rpm).[8]

  • Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15 minutes) at the same temperature.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

  • Analysis: Start the GC-MS analysis run.

Sample Preparation Workflow

This diagram illustrates a typical workflow for sample analysis, incorporating steps to mitigate matrix effects.

G cluster_pre Sample Preparation cluster_analysis Analysis & Data Review sample Collect Sample add_is Add Internal Standard (IS) sample->add_is cleanup Matrix Cleanup add_is->cleanup spme HS-SPME cleanup->spme Complex Matrix lle LLE cleanup->lle Aqueous Matrix dilute Dilution cleanup->dilute Simple Matrix or High Conc. injection GC-MS Injection spme->injection lle->injection dilute->injection quant Quantification (vs. Calibration Curve) injection->quant

Caption: Sample Preparation Workflow to Minimize Matrix Effects.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in GC-MS analysis? A1: A matrix effect is the alteration of an analyte's response (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[10] In GC-MS, this can happen in the injector port, where matrix components can block active sites, preventing analyte degradation and leading to signal enhancement.[3] It can also occur in the MS source, though this is less common than in LC-MS.

Q2: When should I use matrix-matched calibration instead of a solvent-based calibration? A2: You should use matrix-matched calibration when you have determined that a significant matrix effect exists and it cannot be eliminated through sample cleanup.[5][12] This involves preparing your calibration standards in a blank matrix (a sample known to not contain the analyte) that is as close as possible to your actual samples. This ensures that the standards and samples experience the same matrix effects, leading to more accurate quantification.

Q3: Can I just dilute my sample to get rid of matrix effects? A3: Dilution is a very effective strategy, especially if the analytical method has sufficient sensitivity.[8][10] By diluting the sample, you reduce the concentration of all components, including the interferences causing the matrix effect. A 1:5 or 1:10 dilution can often be sufficient to mitigate the issue.[8] However, this will also lower the concentration of this compound, which may fall below the limit of quantification for your assay.

Q4: What are "analyte protectants" and are they useful for this compound? A4: Analyte protectants are compounds added to both samples and standards that preferentially interact with active sites in the GC inlet.[12] This "protects" more labile analytes from degradation or adsorption. While effective for polar or thermolabile compounds, they are generally less necessary for a stable, non-polar hydrocarbon like this compound. Proper inlet maintenance is usually a more direct solution for this type of analyte.[2][12]

Q5: My instrument is a GC-FID, not a GC-MS. Does this guidance still apply? A5: Yes. Matrix effects related to the chromatographic system, such as those occurring in the GC inlet (e.g., active sites, contamination), will affect a Flame Ionization Detector (FID) in the same way they affect a Mass Spectrometer (MS).[11] Poor peak shape and inconsistent response due to matrix interference can occur with any detector. The strategies of sample cleanup, proper inlet maintenance, and using an internal standard are all applicable to GC-FID analysis.

References

Stability and degradation studies of 2,2,6-Trimethyldecane under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying the stability and degradation of 2,2,6-Trimethyldecane. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.

Disclaimer: Detailed stability and degradation studies for this compound are not widely available in published literature. The information, protocols, and data presented here are based on the general chemical principles of branched alkanes and standard methodologies for forced degradation studies. The provided protocols and data are illustrative and should be adapted and validated for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

A1: this compound is a saturated, branched-chain alkane with the chemical formula C13H28. Alkanes, in general, are chemically inert and stable compounds due to their strong, nonpolar carbon-carbon and carbon-hydrogen single bonds. Branched alkanes are typically more thermodynamically stable than their linear isomers.[1][2] Consequently, this compound is expected to be resistant to degradation under mild ambient conditions, including resistance to hydrolysis. Degradation typically requires significant energy input, such as high temperatures or the presence of highly reactive species like free radicals.

Q2: What are the most probable degradation pathways for this compound under laboratory stress conditions?

A2: The two most likely degradation pathways for a branched alkane like this compound are thermal degradation and oxidation.

  • Thermal Degradation (Cracking): When subjected to high temperatures in the absence of air, alkanes undergo a process called pyrolysis or cracking. This process proceeds through a free-radical mechanism, leading to the cleavage of C-C bonds and the formation of a complex mixture of smaller, lower molecular weight alkanes and alkenes.[3][4]

  • Oxidative Degradation: In the presence of oxygen or other oxidizing agents, degradation is initiated by the formation of alkyl radicals. These radicals react with oxygen to form hydroperoxides, which can then decompose into a variety of oxygenated products, including alcohols, ketones, aldehydes, and carboxylic acids. In biological systems or when catalyzed, oxidation is often initiated by hydroxylase enzymes that introduce an oxygen atom into the alkane.[5][6]

Q3: What types of stress conditions should I apply in a forced degradation study of this compound?

A3: A standard forced degradation study involves subjecting the compound to more severe conditions than it would encounter during normal handling or storage.[7] For this compound, the following conditions are recommended:

  • Thermal Stress: Heating the compound at elevated temperatures (e.g., 100°C to 250°C) in sealed, inert containers to observe thermal cracking.

  • Oxidative Stress: Exposing the compound to a strong oxidizing agent, such as hydrogen peroxide (H₂O₂), often at a slightly elevated temperature (e.g., 60°C) to promote the reaction.

  • Photolytic Stress: Exposing a solution of the compound to high-intensity UV light. Since saturated alkanes do not absorb UV light, this may require the addition of a photosensitizer to initiate degradation.

  • Hydrolytic Stress: While alkanes are highly resistant to hydrolysis, testing across a range of pH values (acidic, neutral, basic) at elevated temperatures is a standard component of forced degradation studies to confirm stability. Significant degradation is not expected.

Q4: What are the most suitable analytical methods for monitoring the degradation of this compound and identifying its degradants?

A4: The most powerful and commonly used analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Gas Chromatography (GC) is ideal for separating the volatile and semi-volatile hydrocarbons that constitute the parent compound and its likely degradation products.

  • Mass Spectrometry (MS) provides structural information about the separated components, allowing for their identification by comparing their mass spectra to libraries (e.g., NIST) and analyzing their fragmentation patterns.[8][9]

Troubleshooting Guide

Q: I am not observing any degradation under my stress conditions. What should I do?

A: This is a common issue given the high stability of alkanes.

  • Increase Stress Severity: Gradually increase the intensity of your stress conditions. For thermal stress, increase the temperature. For oxidative stress, you might need to increase the concentration of the oxidizing agent or the temperature. For photolytic stress, increase the exposure time or light intensity.

  • Extend Exposure Time: The degradation of stable molecules can be slow. Consider extending the duration of your experiments from hours to several days.

  • Verify Analytical Method Sensitivity: Ensure your GC-MS method is sensitive enough to detect small decreases in the parent compound and the formation of low-level degradants. Check your detection and quantitation limits.

Q: My GC-MS chromatogram shows a very complex mixture of degradation products that are difficult to identify. How can I simplify this?

A: A complex product profile is characteristic of alkane cracking.

  • Use Milder Conditions: Reduce the stress level (e.g., lower the temperature) to favor the formation of primary degradation products over secondary and tertiary ones. This will result in a simpler chromatogram.

  • Utilize Mass Spectral Libraries: Perform a library search on each peak. While exact matches may be rare for some degradants, the library can provide valuable clues about the class of compound (e.g., identifying a peak as a C8 alkene).

  • Analyze Fragmentation Patterns: Manually interpret the mass spectra. Alkanes and their derivatives have characteristic fragmentation patterns (e.g., a series of peaks separated by 14 amu, corresponding to CH₂ groups) that can aid in identification.

Q: I am experiencing poor recovery or mass balance in my experiment. Where could my compound be going?

A: Poor mass balance can be attributed to several factors.

  • Volatility: this compound and its smaller degradation products are volatile. When applying thermal stress, ensure you are using properly sealed headspace vials or high-pressure reactors to prevent loss of material.

  • Sample Preparation: Assess the efficiency of your extraction and dilution steps. Ensure the solvent used for extraction is appropriate and that the sample is fully homogenized before taking an aliquot for analysis.

  • Adsorption: Active sites on glassware or within the GC system (liner, column) can sometimes adsorb certain compounds. Using silanized glassware and a deactivated GC inlet liner can help mitigate this issue.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the stability of this compound under thermal, oxidative, and photolytic stress conditions and to identify potential degradation products using GC-MS.

2. Materials:

  • This compound (98% or higher purity)

  • Hexane (HPLC or GC grade)

  • Hydrogen Peroxide (30% w/w solution)

  • 20 mL borosilicate glass headspace vials with PTFE/silicone septa

  • Photoreactor equipped with a UV lamp (e.g., 254 nm)

  • Forced-air oven or heating block

  • GC-MS system

3. Stress Condition Preparation (Example Parameters):

  • Control Sample: Dissolve 10 mg of this compound in 10 mL of hexane. Store in a sealed vial protected from light at 2-8°C.

  • Thermal Stress: Place 10 mg of neat this compound into a headspace vial. Purge with nitrogen, seal tightly, and heat in an oven at 200°C for 48 hours.

  • Oxidative Stress: Add 10 mg of this compound to a vial. Add 5 mL of hexane and 5 mL of 6% hydrogen peroxide (prepare by diluting the 30% stock). Seal the vial and heat at 60°C for 24 hours with occasional agitation. Note: This will be a biphasic mixture.

  • Photolytic Stress: Dissolve 10 mg of this compound in 10 mL of hexane in a quartz vial. Place in the photoreactor and expose to UV light for 72 hours. Run a parallel control sample stored in the dark to distinguish between photolytic and thermal degradation.

4. Sample Preparation for Analysis:

  • After the stress period, allow all vials to cool to room temperature.

  • Thermal Sample: Open the vial in a well-ventilated area. Add 10 mL of hexane, seal, and vortex to dissolve any residue.

  • Oxidative Sample: Carefully open the vial. Remove the aqueous (bottom) layer. Take the hexane (top) layer for analysis.

  • All Samples: Perform a serial dilution on all stressed and control samples with hexane to bring the concentration into the calibrated range of the GC-MS method (e.g., dilute to approximately 100 µg/mL).

5. GC-MS Analytical Method (Example):

  • System: Agilent GC-MS or equivalent

  • Column: DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet: Split/Splitless, 250°C, Split ratio 20:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Scan Range: 35 - 400 m/z

6. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percent degradation by comparing the peak area of this compound in the stressed sample to the control.

  • Identify new peaks (degradants) in the stressed samples by searching their mass spectra against the NIST library and by manual interpretation.

Data Presentation

The following table summarizes hypothetical results from a forced degradation study of this compound.

Stress Condition% Degradation of this compoundMajor Hypothetical Degradation Products Observed
Thermal (200°C, 48h) ~15%Mixture of smaller alkanes (e.g., isobutane, hexane isomers) and alkenes (e.g., propene, butene isomers)
Oxidative (6% H₂O₂, 60°C, 24h) ~5%2,2,6-Trimethyldecan-3-ol, 2,2,6-Trimethyldecan-4-one, various smaller chain carboxylic acids
Photolytic (UV 254nm, 72h) <2%Trace levels of decane isomers (from rearrangement)
Acidic (pH 2, 80°C, 7 days) Not DetectedNo degradation products observed
Basic (pH 12, 80°C, 7 days) Not DetectedNo degradation products observed

Visualizations

Experimental and Logical Workflows

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation A Prepare Stock Solution of this compound B Aliquot into Vials for Each Stress Condition A->B C Thermal Stress (High Temperature) B->C D Oxidative Stress (e.g., H2O2) B->D E Photolytic Stress (UV Light) B->E F Control (Protected) B->F G Sample Preparation (Dilution/Extraction) C->G D->G E->G F->G H GC-MS Analysis G->H I Data Interpretation (Peak Integration, Library Search) H->I J Identify Degradants & Determine Degradation % I->J

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway

G cluster_oxidation Initial Oxidation cluster_further_oxidation Further Oxidation / Cleavage Parent This compound Alcohol1 Tertiary Alcohol (at C6) Parent->Alcohol1 Oxidation (e.g., [O]) Alcohol2 Secondary Alcohol (Subterminal) Parent->Alcohol2 Oxidation (e.g., [O]) Alcohol3 Primary Alcohol (Terminal) Parent->Alcohol3 Oxidation (e.g., [O]) SmallerFrags Chain Cleavage Products (Smaller Acids/Ketones) Alcohol1->SmallerFrags Further Oxidation Ketone Ketone Alcohol2->Ketone [O] CarboxylicAcid Carboxylic Acid Alcohol3->CarboxylicAcid [O] Ketone->SmallerFrags Further Oxidation CarboxylicAcid->SmallerFrags Further Oxidation

Caption: Hypothetical oxidative degradation pathway.

References

Identifying and eliminating sources of contamination in alkane analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alkane analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate sources of contamination in their experiments.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common contamination issues encountered during alkane analysis, particularly when using gas chromatography (GC) and mass spectrometry (MS).

Issue: High Baseline or Baseline Drift

A rising or noisy baseline can obscure analyte peaks and affect quantification.

Possible Causes and Solutions:

CauseIdentificationSolution
Column Bleed Gradual baseline rise, especially at higher temperatures.[1][2] Presence of characteristic ions such as m/z 73, 207, 281, 355, and 429 in the mass spectrum.[3][4]- Ensure the column operating temperature does not exceed its specified maximum limit.[2] - Condition the column according to the manufacturer's instructions before use.[5] - Use a high-quality carrier gas and ensure oxygen and moisture traps are functional.[2][5] - If the bleed is severe, the column may be damaged and require replacement.[6]
Contaminated Carrier Gas Consistently high baseline even at low temperatures.[5]- Replace the carrier gas cylinder with a new, high-purity one. - Check and replace gas purification traps (oxygen, moisture, and hydrocarbon traps).[6][7]
Detector Contamination Noisy or wandering baseline.- Clean the detector according to the instrument manual.[6] - For Flame Ionization Detectors (FID), deposits on the detector can be a source of noise.[5]

Experimental Protocol: Column Conditioning

  • Installation: Install the column in the GC oven, connecting the inlet end to the injector port but leaving the detector end disconnected.

  • Purging: Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.[5]

  • Heating: While maintaining carrier gas flow, heat the column to its maximum isothermal temperature (or 20-30°C above the final temperature of your analytical method, whichever is lower) and hold for several hours, or until the baseline stabilizes.[5]

  • Cooling and Connection: Cool the oven, then connect the column to the detector.

  • Verification: Run a blank temperature program to confirm a stable baseline.

G

Caption: Troubleshooting workflow for a high or drifting baseline.

Issue: Ghost Peaks or Unexpected Peaks

The appearance of peaks in blank runs or at unexpected retention times can indicate contamination from various sources.

Possible Causes and Solutions:

CauseIdentificationSolution
Septum Bleed Sharp, repetitive peaks, often appearing at higher temperatures.[8] Can produce siloxane-related ions (e.g., m/z 73, 207, 281).[9]- Use high-quality, low-bleed septa. - Condition new septa by heating them in the injector port before analysis.[10] - Replace the septum regularly.[9] - Ensure the vial cap septum is compatible with the injection solvent.[8]
Solvent Contamination Peaks appear in solvent blanks.[11]- Use high-purity, GC-grade solvents. - Test a new bottle of solvent to confirm the source.[11] - Store solvents in clean, appropriate containers and avoid prolonged exposure to air.[11]
Sample Carryover Peaks from a previous, more concentrated sample appear in subsequent runs.- Implement a thorough needle wash procedure between injections.[12] - Inject a solvent blank after a high-concentration sample to flush the system. - If carryover persists, clean the injector liner and syringe.[6]
Glassware Contamination Presence of phthalates or other plasticizers.[10]- Implement a rigorous glassware cleaning protocol. - Avoid using plastic containers for storing solvents and samples whenever possible.

Experimental Protocol: Identifying the Source of Ghost Peaks

  • Run a Blank: Execute your analytical method without any injection to check for contamination from the carrier gas or the system itself.[13]

  • Inject Solvent: Inject a sample of your solvent to see if the ghost peaks are present.[13] If they are, the solvent is likely contaminated.

  • Change the Septum: If the peaks persist in a system blank, replace the injector septum and repeat the blank run.

  • Clean the Injector: If the issue is still not resolved, clean the injector port and liner.[6]

G

Caption: A logical workflow for isolating the source of ghost peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of alkane contamination in GC analysis?

A1: Common sources of alkane and other hydrocarbon contamination include the carrier gas, gas traps, sample solvents, septa, and previous samples (carryover).[6][7] Contamination can also be introduced from handling, such as oils from fingerprints.[10][14]

Q2: How can I properly clean my laboratory glassware for trace alkane analysis?

A2: A thorough cleaning procedure is crucial.

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of the residue.[15]

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent and warm water.[15][16] Use brushes if necessary.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.[15]

  • Acid Rinse (Optional but Recommended): For trace analysis, rinsing or soaking in a dilute acid solution (e.g., 10% hydrochloric acid or 20% nitric acid) can remove acid-soluble contaminants.[15] This should be followed by another tap water rinse.

  • Final Rinse: Rinse multiple times (at least 3-4) with distilled or deionized water.[15]

  • Drying: Allow to air dry on a clean rack or in an oven at a temperature that won't damage the glassware (e.g., below 110°C).[16] Avoid wiping with paper towels, which can leave fibers.[16]

Q3: My blank runs show peaks of phthalates. Where are they coming from and how do I eliminate them?

A3: Phthalates are common plasticizers and can leach from plastic components in your experimental setup.

  • Sources: Plastic tubing, vial caps, solvent storage containers, and even some septa can be sources of phthalate contamination.[10][17] Food handling gloves can also be a source if used during sample preparation.[17]

  • Elimination:

    • Whenever possible, use glass containers for solvent and sample storage.

    • Use high-quality septa and vial caps made of inert materials.

    • Minimize the use of plastic tubing in your system.

    • Run solvent blanks to confirm the purity of your solvents, as they can sometimes be contaminated from their original packaging.

Q4: What is the difference between column bleed and septum bleed?

A4: While both can introduce siloxane-based contamination, their appearance in the chromatogram is different.

  • Column Bleed: This is the degradation of the column's stationary phase and typically results in a gradual rise in the baseline as the oven temperature increases.[1][2][3]

  • Septum Bleed: This occurs when volatile compounds are released from the injector septum at high temperatures. It usually appears as sharp, distinct peaks in the chromatogram.[8][18]

Q5: How often should I replace my GC septum?

A5: It is recommended to replace the septum regularly, even before it starts to leak.[9] A good practice is to replace it after a certain number of injections (e.g., 50-100, depending on the type of septum and analysis) or if you start to observe ghost peaks that can be attributed to septum bleed. Waiting until a septum leaks can allow air to enter the system, which can damage the column.[9]

References

Troubleshooting peak tailing and broadening in GC analysis of trimethyldecanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Gas Chromatography (GC) analysis of trimethyldecanes. It is intended for researchers, scientists, and drug development professionals to help resolve problems of peak tailing and broadening.

Troubleshooting Guide: Peak Tailing and Broadening

Peak tailing and broadening are common chromatographic problems that can significantly impact the quality and accuracy of your results, affecting resolution and peak integration.[1] This guide provides a systematic approach to identifying and resolving these issues.

Is the issue affecting all peaks or only specific ones?

The first step in diagnosing the problem is to determine the extent of the issue.[1]

  • All Peaks Tailing/Broadening: This usually indicates a physical problem within the GC system, often before the separation process begins.[1]

  • Only Some Peaks Tailing/Broadening: This is more likely due to chemical interactions between specific analytes and the system.

Below is a troubleshooting workflow to help you diagnose and resolve the issue.

G start Peak Tailing or Broadening Observed all_peaks Are all peaks affected? start->all_peaks physical_issue Likely a Physical Issue all_peaks->physical_issue Yes chemical_issue Likely a Chemical Issue or Column Overload all_peaks->chemical_issue No check_column_install Check Column Installation (Correct height in inlet/detector, proper ferrule connection) physical_issue->check_column_install check_column_cut Inspect Column Cut (Should be clean and at a 90° angle) check_column_install->check_column_cut check_liner Inspect/Replace Inlet Liner (Check for contamination or blockage) check_column_cut->check_liner resolution Problem Resolved? check_liner->resolution check_sample_prep Review Sample Preparation (Solvent-analyte polarity match, sample concentration) chemical_issue->check_sample_prep check_column_activity Check for Column Activity (Contamination, phase degradation) check_sample_prep->check_column_activity optimize_method Optimize GC Method (Inlet temperature, oven ramp rate, flow rate) check_column_activity->optimize_method optimize_method->resolution end Analysis Complete resolution->end Yes further_troubleshooting Contact Technical Support resolution->further_troubleshooting No

Figure 1. Troubleshooting workflow for peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for all peaks in my chromatogram?

A1: When all peaks, including the solvent peak, exhibit tailing, the cause is typically a physical issue within the GC system. The most common culprits are:

  • Improper Column Installation: The column may be positioned too high or too low within the inlet, creating unswept volumes.

  • Poor Column Cut: A jagged or uneven cut of the column at the inlet or detector end can cause turbulence in the carrier gas flow.

  • Contaminated or Active Inlet Liner: The liner can accumulate non-volatile residues from samples, creating active sites that interact with analytes.

  • Dead Volume: Poorly fitted connections (e.g., ferrules) can create dead volume where the sample can get trapped and slowly release.

Q2: I only see tailing for my trimethyldecane peaks, but not for other compounds. What could be the cause?

A2: This suggests a chemical interaction between your trimethyldecanes and the GC system. Potential causes include:

  • Column Contamination: Non-volatile residues in the column can interact with the analytes.

  • Stationary Phase Degradation: Over time, the stationary phase can degrade, exposing active sites (e.g., silanols) that can interact with analytes.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting, which can sometimes be mistaken for tailing.

Q3: What is peak broadening and what causes it?

A3: Peak broadening is the widening of a chromatographic peak. It can be caused by several factors:

  • Longitudinal Diffusion: The natural diffusion of analyte molecules in the carrier gas as they move through the column. This is more pronounced at low carrier gas flow rates.

  • Eddy Diffusion: Analyte molecules taking different paths through the column packing material, leading to different arrival times at the detector.

  • Mass Transfer Resistance: The resistance of analyte molecules to move in and out of the stationary phase. A thick stationary phase can increase this effect.

  • Dead Volume: Unswept volumes in the system can cause mixing and dispersion of the analyte band.

  • Improper Injection Technique: If the sample is not introduced correctly or does not vaporize uniformly, it can cause initial band broadening.

Q4: How can I quantify peak tailing?

A4: Peak tailing is commonly quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As).

  • Tailing Factor (Tf): Widely used in the pharmaceutical industry, it is calculated at 5% of the peak height. The formula is: Tf = (a + b) / 2a where 'a' is the front half-width and 'b' is the back half-width of the peak.

  • Asymmetry Factor (As): Used in most other industries, it is calculated at 10% of the peak height. The formula is: As = b / a

An ideal symmetrical peak has a Tf and As of 1.0. A value greater than 1 indicates tailing, while a value less than 1 indicates fronting.

Tailing/Asymmetry FactorPeak ShapeAcceptability
1.0SymmetricalIdeal
> 1.0TailingAcceptable up to 1.5 for many methods; values > 2.0 indicate a significant problem.
< 1.0FrontingGenerally indicates column overload.

Experimental Protocols

GC Method for Analysis of Trimethyldecanes

This protocol is a general guideline for the analysis of trimethyldecanes and may require optimization for specific isomers and matrices.

1. Sample Preparation:

  • Dissolve the trimethyldecane sample in a volatile, non-polar solvent such as hexane or pentane to a concentration of approximately 10-100 µg/mL.

  • Ensure the sample is free of particulate matter by filtering if necessary.

2. GC System and Parameters:

ParameterRecommended Setting
GC System Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Non-polar capillary column (e.g., DB-1 or similar, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio of 50:1 to 100:1 to avoid overload)
Oven Temperature Program Initial temperature: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C Final hold: 280 °C for 5 min
Detector Temperature FID: 300 °C MS Transfer Line: 280 °C

3. Data Analysis:

  • Identify trimethyldecane peaks based on their retention times relative to a standard or by their mass spectra if using an MS detector.

  • Calculate the Tailing Factor or Asymmetry Factor for the peaks of interest.

Data Presentation

The following table provides a representative example of how changing a single GC parameter can affect the peak shape of a trimethyldecane. The values are illustrative and will vary depending on the specific instrument and conditions.

Inlet Temperature (°C)Peak Width at Half Height (min)Asymmetry Factor (As) at 10% HeightObservations
2000.081.8Significant tailing, potential for incomplete vaporization.
2250.061.4Improved peak shape, less tailing.
250 (Optimized) 0.05 1.1 Sharp, symmetrical peak.
2750.051.0Good peak shape, minimal further improvement.
3000.061.2Slight broadening, potential for analyte degradation at higher temperatures.

Visualization of Potential Causes

The following diagram illustrates the potential sources of peak tailing and broadening within a GC system.

G cluster_inlet Inlet cluster_column Column cluster_sample Sample Contaminated Liner Contaminated Liner Peak Tailing & Broadening Peak Tailing & Broadening Contaminated Liner->Peak Tailing & Broadening Improper Column Installation Improper Column Installation Improper Column Installation->Peak Tailing & Broadening Dead Volume Dead Volume Dead Volume->Peak Tailing & Broadening Incorrect Temperature Incorrect Temperature Incorrect Temperature->Peak Tailing & Broadening Contamination Contamination Contamination->Peak Tailing & Broadening Phase Degradation Phase Degradation Phase Degradation->Peak Tailing & Broadening Poor Column Cut Poor Column Cut Poor Column Cut->Peak Tailing & Broadening Overload Overload Overload->Peak Tailing & Broadening Solvent Mismatch Solvent Mismatch Solvent Mismatch->Peak Tailing & Broadening High Concentration High Concentration High Concentration->Peak Tailing & Broadening

Figure 2. Potential causes of peak shape issues in GC analysis.

References

Selection of appropriate GC columns for separating branched alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection of appropriate GC columns for the separation of branched alkanes.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatographic analysis of branched alkanes.

Question: Why am I seeing poor peak shape (tailing, fronting, or split peaks) for my branched alkane standards?

Answer:

Poor peak shape can arise from several factors throughout the GC system. Here's a systematic approach to troubleshooting:

  • Improper Column Installation: An incorrectly installed column can lead to dead volume and peak tailing. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in fronting peaks.[1][3] To remedy this, you can:

    • Reduce the injection volume.

    • Increase the split ratio.[2]

    • Use a column with a higher sample capacity (thicker film or wider diameter).[1][3]

  • Active Sites in the System: Alkanes are generally non-polar, but active sites (e.g., silanol groups) in the inlet liner or on the column can cause peak tailing, especially for more reactive or higher molecular weight compounds. Consider using a deactivated inlet liner and a high-quality, inert GC column.[1]

  • Injection Technique: A slow or inconsistent injection can lead to broad or split peaks, particularly in manual injection scenarios. Aim for a smooth and rapid injection.[4]

  • Condensation Effects: If the initial oven temperature is too high, or the solvent is not compatible with the analytes, it can hinder proper focusing of the sample at the head of the column, leading to split peaks.[1] Try lowering the initial oven temperature or using a less volatile solvent.[1]

Question: My retention times are shifting between runs. What could be the cause?

Answer:

Retention time instability is a common issue that can often be traced back to the gas flow system or oven temperature control.

  • Leaks: Leaks in the carrier gas line, fittings, or septum are a frequent cause of fluctuating flow rates and, consequently, shifting retention times. Use an electronic leak detector to systematically check for leaks.

  • Flow Controller Malfunction: Inconsistent performance from your electronic pressure control (EPC) or manual flow controllers will directly impact retention times.

  • Oven Temperature Instability: Ensure your GC oven is properly calibrated and maintaining a stable temperature. Even small fluctuations can affect retention times.

  • Column Bleed: As a column ages, the stationary phase can degrade and "bleed," which can alter the column's properties and affect retention times.

Question: I'm not getting baseline separation of my branched alkane isomers. What should I do?

Answer:

Achieving baseline resolution of closely related isomers, such as branched alkanes, often requires optimizing your column and method parameters.

  • Column Selection:

    • Stationary Phase: A non-polar stationary phase is the most appropriate choice for separating non-polar analytes like branched alkanes.[5] The separation will be primarily based on boiling point differences.[5]

    • Column Length: Increasing the column length will increase the overall number of theoretical plates, which generally improves resolution.[6][7] Doubling the column length increases resolution by a factor of approximately 1.4.[6]

    • Column Internal Diameter (ID): A smaller ID column provides higher efficiency and better resolution.[5] However, smaller ID columns have lower sample capacity.[8]

    • Film Thickness: A thicker stationary phase film can increase retention and may improve the separation of volatile, low molecular weight branched alkanes.

  • Method Optimization:

    • Temperature Program: A slower oven temperature ramp rate will increase the time analytes spend interacting with the stationary phase, which can improve resolution.

    • Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the best type of stationary phase for separating branched alkanes?

A1: Non-polar stationary phases are the most suitable for separating branched alkanes.[5] The principle of "like dissolves like" applies here; non-polar analytes are best separated on a non-polar stationary phase. The elution order will generally follow the boiling points of the compounds. Common non-polar phases include 100% dimethylpolysiloxane (e.g., DB-1, HP-1) and 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms).

Q2: How do I choose the right column dimensions (length, ID, film thickness) for my application?

A2: The selection of column dimensions is a trade-off between resolution, analysis time, and sample capacity.

  • Length: Longer columns provide better resolution but result in longer analysis times.[6][7] A good starting point for complex mixtures of branched alkanes is a 30-meter column. Shorter columns (15 m) can be used for faster analysis if the resolution is adequate.[6] For very complex samples, longer columns (e.g., 60 m or 100 m) may be necessary.[9]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution.[5] Wider ID columns (e.g., 0.32 mm, 0.53 mm) have a higher sample capacity and are more robust but provide lower resolution.[8] A 0.25 mm ID is a common and effective choice for many applications.

  • Film Thickness: For volatile branched alkanes, a thicker film (e.g., 1.0 µm) can increase retention and improve resolution. For higher boiling point alkanes, a thinner film (e.g., 0.25 µm) is generally sufficient and will result in shorter analysis times.

Q3: Can I use a polar column to separate branched alkanes?

A3: While it is possible to elute branched alkanes from a polar column, it is generally not recommended for achieving optimal separation. Non-polar compounds will have weak interactions with a polar stationary phase, leading to short retention times and poor resolution. The primary separation mechanism on a polar column is based on dipole-dipole interactions and hydrogen bonding, which are not significant for alkanes.[5]

Data Summary

The following table summarizes the impact of different GC column parameters on the separation of branched alkanes.

ParameterEffect on SeparationRecommendation for Branched Alkanes
Stationary Phase Polarity Governs the selectivity of the separation.Non-polar (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane) is ideal.[5]
Column Length Increased length improves resolution but increases analysis time.[6][7]Start with 30 m . Use 60 m or 100 m for very complex mixtures.[9] Use 15 m for faster analysis if resolution is sufficient.[6]
Column Internal Diameter (ID) Smaller ID increases efficiency and resolution but decreases sample capacity.[5][8]0.25 mm is a good general-purpose choice. Consider 0.18 mm for higher resolution.
Film Thickness Thicker films increase retention and sample capacity, particularly for volatile compounds.0.25 µm to 0.50 µm is suitable for a wide range of alkanes. Consider 1.0 µm or thicker for very volatile branched alkanes.

Experimental Protocols

General Protocol for Branched Alkane Analysis:

This is a starting point protocol that should be optimized for your specific application.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-95% dimethylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen. Set to the optimal linear velocity for the chosen carrier gas.

  • Injector: Split/splitless injector at 250 °C.

  • Injection Mode: Split injection with a ratio of 50:1 (this may need to be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 320 °C.

Logical Workflow for GC Column Selection

The following diagram illustrates the decision-making process for selecting an appropriate GC column for the separation of branched alkanes.

References

Technical Support Center: Enhancing Ionization of 2,2,6-Trimethyldecane in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of 2,2,6-trimethyldecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency and data quality of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze by mass spectrometry?

This compound, like other saturated hydrocarbons, presents a challenge for mass spectrometry analysis due to its nonpolar nature and lack of easily ionizable functional groups. Standard ionization techniques like Electrospray Ionization (ESI) are often ineffective. Techniques such as Electron Ionization (EI) can be used, but often lead to extensive fragmentation and a weak or absent molecular ion peak, making molecular weight determination difficult.

Q2: What is the molecular weight of this compound?

The molecular formula for this compound is C₁₃H₂₈, which corresponds to a monoisotopic mass of approximately 184.2191 Da.

Q3: What are the most common issues encountered when analyzing this compound?

The most frequent challenges include:

  • Low to no molecular ion peak (M⁺˙): Due to the high degree of fragmentation in hard ionization techniques.

  • Complex fragmentation patterns: The branched structure leads to numerous fragment ions, which can be difficult to interpret.

  • Low signal intensity: The poor ionization efficiency results in weak overall signal.

  • Contamination: Hydrocarbon contamination from pump oil or other sources can interfere with the analysis.

Troubleshooting Guides

Issue 1: No or very low intensity molecular ion peak is observed in Electron Ionization (EI) mode.

Cause: Electron ionization at the standard 70 eV provides a large amount of excess energy to the molecule, causing extensive fragmentation. Branched alkanes are particularly susceptible to fragmentation at the branching points due to the formation of more stable secondary and tertiary carbocations. For this compound, the molecular ion is highly unstable and readily fragments.

Solutions:

  • Use a "soft" ionization technique: These methods impart less energy to the analyte molecule, reducing fragmentation and increasing the abundance of the molecular ion or a related adduct.

    • Chemical Ionization (CI): This is a gentler ionization method that involves ion-molecule reactions.

    • Atmospheric Pressure Chemical Ionization (APCI): Suitable for nonpolar compounds, APCI is another soft ionization technique that can produce protonated molecules or adduct ions.

  • Lower the ionization energy in EI: While 70 eV is standard, reducing the electron energy to 15-20 eV can sometimes decrease fragmentation and allow for the observation of the molecular ion. However, this will also significantly reduce the overall ionization efficiency and signal intensity.

Issue 2: The mass spectrum is complex and difficult to interpret.

Cause: The fragmentation of branched alkanes follows specific rules, primarily involving cleavage at the carbon-carbon bonds adjacent to the branching points to form the most stable carbocations. For this compound, this leads to a variety of possible fragment ions.

Predicted Fragmentation Pattern for this compound (EI):

Based on the principles of alkane fragmentation, the mass spectrum of this compound is expected to show prominent peaks corresponding to the following fragment ions. The bond cleavages that lead to the most stable carbocations are favored.

  • Cleavage at the C2 position (quaternary carbon):

    • Loss of a methyl group (•CH₃, 15 Da) is less likely from a quaternary center.

    • Loss of a C₈H₁₇ radical (113 Da) to form a tert-butyl cation (CH₃)₃C⁺ at m/z 57 (likely the base peak).

  • Cleavage at the C6 position (tertiary carbon):

    • Loss of a butyl radical (•C₄H₉, 57 Da) to form a secondary carbocation at m/z 127 .

    • Loss of a hexyl radical (•C₆H₁₃, 85 Da) to form a secondary carbocation at m/z 99 .

Other significant fragments can arise from further rearrangements and fragmentation of these primary ions. A characteristic pattern of peaks separated by 14 Da (corresponding to CH₂ groups) is also expected for the aliphatic fragments.

Troubleshooting Steps:

  • Compare your spectrum to a library: If available, compare your experimental spectrum to a reference library like NIST.

  • Use soft ionization: As mentioned above, CI or APCI will produce simpler spectra with more prominent molecular ions or adducts, aiding in the confirmation of the molecular weight.

  • Perform high-resolution mass spectrometry (HRMS): This will provide accurate mass measurements of the fragment ions, allowing for the determination of their elemental compositions and aiding in structural elucidation.

Issue 3: Low signal intensity or no peaks are observed.

Cause: This can be due to poor ionization efficiency, issues with the sample introduction, or problems with the mass spectrometer itself.

Solutions:

  • Optimize GC-MS parameters:

    • Injector Temperature: Ensure the injector temperature is high enough to volatilize this compound efficiently without causing thermal degradation. A starting point is 250 °C.

    • Column Choice: A nonpolar column (e.g., DB-1 or equivalent) is suitable for separating alkanes.

    • Oven Temperature Program: A temperature program that allows for good separation from any solvent or contaminants should be used. For example, start at 60°C and ramp up to 300°C.

    • Carrier Gas Flow: Ensure the carrier gas (Helium or Hydrogen) flow rate is optimal for your column dimensions.

  • Check for system contamination:

    • Run a blank (injecting only solvent) to check for background hydrocarbon signals.

    • If contamination is present, bake out the GC column and clean the ion source. Check for leaks in the gas lines.

  • Consider derivatization: While not common for alkanes, derivatization can be employed to introduce a more easily ionizable group. However, this is a more advanced technique and requires careful selection of the derivatization agent and reaction conditions.

Experimental Protocols

Protocol 1: Analysis by Chemical Ionization (CI) GC-MS

Chemical ionization is a soft ionization technique that can help in obtaining molecular weight information. The choice of reagent gas is crucial as it determines the exothermicity of the ionization reaction and thus the degree of fragmentation.

ParameterMethane (CH₄)Isobutane (i-C₄H₁₀)
Reagent Gas Pressure 1-2 Torr0.5-1 Torr
Ion Source Temperature 150-250 °C150-250 °C
Electron Energy 100-200 eV100-200 eV
Expected Primary Ion(s) [M+H]⁺ (m/z 185)[M+H]⁺ (m/z 185)
Expected Adduct Ion(s) [M+C₂H₅]⁺ (m/z 213)[M+C₄H₉]⁺ (m/z 241)
Degree of Fragmentation ModerateLow

Methodology:

  • Introduce the sample into the GC-MS system.

  • Set the GC parameters for optimal separation of this compound.

  • Introduce the chosen reagent gas (methane or isobutane) into the CI source at the recommended pressure.

  • Acquire the mass spectrum, looking for the expected protonated molecule and adduct ions.

Protocol 2: Analysis by Atmospheric Pressure Chemical Ionization (APCI) LC-MS

APCI is well-suited for the analysis of nonpolar compounds and can be coupled with liquid chromatography.

ParameterRecommended Setting
Solvent System Toluene or other non-polar solvent compatible with APCI
Corona Discharge Current 3-5 µA
Vaporizer Temperature 350-450 °C
Sheath and Auxiliary Gas Nitrogen, at optimized flow rates
Expected Ion(s) [M-H]⁺ (m/z 183) or M⁺˙ (m/z 184)

Methodology:

  • Dissolve the sample in a suitable non-polar solvent.

  • Infuse the sample directly into the APCI source or inject it into an LC system with a compatible mobile phase.

  • Optimize the source parameters (corona current, vaporizer temperature, gas flows) to maximize the signal of the ion of interest.

  • Acquire the mass spectrum.

Data Presentation

Table 1: Comparison of Expected Primary Ions and Fragmentation in Different Ionization Modes

Ionization ModePrimary Ion(s)m/z of Primary Ion(s)Expected Degree of Fragmentation
Electron Ionization (EI) Molecular Ion (M⁺˙)184High
Chemical Ionization (CI) with Methane [M+H]⁺, [M+C₂H₅]⁺185, 213Moderate
Chemical Ionization (CI) with Isobutane [M+H]⁺, [M+C₄H₉]⁺185, 241Low
Atmospheric Pressure Chemical Ionization (APCI) [M-H]⁺, M⁺˙183, 184Low to Moderate

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC Dilution->Injection Analyte Introduction Column Separation on a nonpolar column Injection->Column Ionization Ionization (EI, CI, or APCI) Column->Ionization Elution MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Signal Interpretation Spectral Interpretation DataAcquisition->Interpretation

Caption: Experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Logic Start Low/No Signal for this compound CheckGC Are peaks visible in the chromatogram? Start->CheckGC CheckMS Is the molecular ion present? CheckGC->CheckMS Yes OptimizeGC Optimize GC parameters: - Injector temperature - Column flow - Oven program CheckGC->OptimizeGC No AnalyzeFragments High fragmentation is expected. Analyze key fragments (m/z 57). CheckMS->AnalyzeFragments No Success Successful Analysis CheckMS->Success Yes CleanSystem Check for leaks and contamination. Clean ion source. OptimizeGC->CleanSystem UseSoftIonization Switch to soft ionization: - Chemical Ionization (CI) - APCI UseSoftIonization->Success AnalyzeFragments->UseSoftIonization

Caption: Troubleshooting logic for the analysis of this compound.

Validation & Comparative

Comparative Analysis of 2,2,6-Trimethyldecane and Other C13 Isoprenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the saturated C13 isoprenoid, 2,2,6-trimethyldecane, and other more extensively studied C13 isoprenoids, primarily focusing on the well-documented class of C13-norisoprenoids. The available scientific literature presents a significant disparity in the depth of research between these two categories. While C13-norisoprenoids are recognized for their potent biological activities and sensory properties, data on the specific biological functions of this compound and similar branched alkanes are limited. This guide aims to summarize the existing knowledge on these compounds, highlighting their structural differences, known biological effects, and the experimental methodologies used for their analysis.

Introduction to C13 Isoprenoids

Isoprenoids, also known as terpenoids, are a large and diverse class of naturally occurring organic compounds derived from five-carbon isoprene units. C13 isoprenoids, containing 13 carbon atoms, encompass a wide range of molecular structures, from simple saturated alkanes to complex cyclic compounds with various functional groups.

  • This compound is a branched-chain alkane, a type of saturated hydrocarbon. Such compounds are generally characterized by their chemical inertness and are often found as components of essential oils and fuels. Their biological activity is not extensively documented.

  • C13-Norisoprenoids are a prominent group of C13 isoprenoids that are typically formed by the enzymatic or photochemical degradation of C40 carotenoids.[1] These compounds are well-known for their significant contribution to the aroma of many flowers and fruits, and they have been the subject of extensive research regarding their biological activities.[2]

Comparative Data

The following tables summarize the available quantitative and qualitative data for this compound and representative C13-norisoprenoids.

Table 1: Physicochemical Properties
PropertyThis compoundβ-Ionone (C13-Norisoprenoid)β-Damascenone (C13-Norisoprenoid)
Molecular Formula C13H28C13H20OC13H18O
Molar Mass 184.36 g/mol 192.30 g/mol 190.28 g/mol
Structure Acyclic branched alkaneCyclic ketoneCyclic ketone
Functional Groups AlkaneKetone, AlkeneKetone, Alkene
Boiling Point ~213 °C (Predicted)~237 °C~268 °C
General Description Colorless liquidPale yellow liquid with a violet-like scentColorless to pale yellow liquid with a fruity, floral odor
Table 2: Biological Activity and Toxicity
CompoundBiological ActivityCytotoxicity Data (IC50)General Toxicity
This compound Limited data available. Generally considered to have low biological activity.Not available in reviewed literature.Expected to have low acute toxicity, similar to other branched alkanes.[3]
β-Ionone Anticancer, anti-inflammatory, antimicrobial.[4]~175 µM (U2os human osteosarcoma cells).[5]Low to moderate toxicity, depending on the dose and cell line.
β-Damascenone Aroma enhancer, potential anti-proliferative activity.[6][7]Data not consistently reported in reviewed literature.Generally recognized as safe (GRAS) for use in food.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of C13 Isoprenoids

This protocol is a generalized method for the qualitative and quantitative analysis of volatile C13 isoprenoids, including saturated alkanes and norisoprenoids, in biological samples.

a. Sample Preparation (Solid Phase Microextraction - SPME):

  • Place the liquid or solid sample in a sealed glass vial, leaving headspace.

  • Expose a fused silica fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane) to the headspace or immerse it directly in a liquid sample.[8]

  • Allow the analytes to diffuse and adsorb onto the fiber for a defined period.

  • Retract the fiber and introduce it into the GC injection port for thermal desorption.[8]

b. GC-MS Analysis:

  • Injector: Set to splitless mode at a temperature of 250-300°C to ensure efficient desorption and transfer of analytes.[9]

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1.2 mL/min).[10]

  • Column: Employ a non-polar capillary column (e.g., HP-5-ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating compounds based on boiling point.[10]

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 1-3 minutes.[9][10]

    • Ramp: Increase to 260-320°C at a rate of 10-30°C/min.[9][10]

    • Final hold: Maintain the final temperature for 2-18 minutes.[9][10]

  • Mass Spectrometer:

    • Set the MS source temperature to ~230°C and the quadrupole temperature to ~150°C.[10]

    • Acquire mass spectra in the range of m/z 35-350.

    • Use an ionization voltage of 70 eV.

c. Data Analysis:

  • Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and by comparing their retention indices with those of authentic standards.

  • For quantification, use an internal standard (e.g., a deuterated alkane) and generate a calibration curve with known concentrations of the target analytes.[9]

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of C13 isoprenoids on cancer cell lines.

a. Cell Culture and Treatment:

  • Seed cancer cells (e.g., MCF-7, U2os) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare a stock solution of the test compound (e.g., β-ionone) in a suitable solvent (e.g., DMSO).

  • Treat the cells with a range of concentrations of the test compound and a vehicle control (solvent only).

  • Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

b. MTT Assay Procedure:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11][12]

Visualizations

Isoprenoid Biosynthesis Pathways

All isoprenoids are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are produced via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[13][14][15]

MVA_MEP_Pathways cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) cluster_downstream Downstream Isoprenoid Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGR (Rate-limiting) MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP_MVA IPP MVAPP->IPP_MVA IPP DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI Sesquiterpenes Sesquiterpenes (C15) IPP_MVA->Sesquiterpenes Saturated_Isoprenoids Saturated Isoprenoids (e.g., this compound) IPP_MVA->Saturated_Isoprenoids Pyruvate Pyruvate + Glyceraldehyde-3-P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR CDPME CDP-ME MEP->CDPME CDPMEP CDP-MEP CDPME->CDPMEP MEcPP MEcPP CDPMEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_MEP IPP + DMAPP HMBPP->IPP_MEP IPP + DMAPP Monoterpenes Monoterpenes (C10) IPP_MEP->Monoterpenes Diterpenes Diterpenes (C20) IPP_MEP->Diterpenes IPP_MEP->Saturated_Isoprenoids Tetraterpenes Tetraterpenes (C40) (e.g., Carotenoids) Diterpenes->Tetraterpenes Carotenoid_Degradation cluster_examples Examples of C13-Norisoprenoids Carotenoids C40 Carotenoids (e.g., β-Carotene, Neoxanthin) Degradation Oxidative Cleavage (Enzymatic/Photochemical) Carotenoids->Degradation Apocarotenoids Apocarotenoids Degradation->Apocarotenoids Norisoprenoids C13-Norisoprenoids Apocarotenoids->Norisoprenoids beta_Ionone β-Ionone Norisoprenoids->beta_Ionone beta_Damascenone β-Damascenone Norisoprenoids->beta_Damascenone TDN TDN Norisoprenoids->TDN Vitispirane Vitispirane Norisoprenoids->Vitispirane

References

Validating 2,2,6-Trimethyldecane as a Specific Biomarker for Source Input: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the fields of geochemistry, environmental science, and forensics, biomarkers are indispensable tools for tracing the origin of organic matter. An effective biomarker must be source-specific, resistant to degradation, and structurally distinct to allow for unambiguous identification. This guide explores the potential of 2,2,6-trimethyldecane as a specific biomarker by comparing it with well-established biomarkers for petroleum and microbial source inputs: pristane, phytane, and hopanoids. While this compound is a known branched alkane, its validation as a specific source biomarker is not established in scientific literature. This comparison will, therefore, highlight the characteristics required for such validation.

Comparative Analysis of Biomarkers

The efficacy of a molecule as a biomarker is determined by several key characteristics. The following table compares this compound with established biomarkers.

FeatureThis compoundPristane (2,6,10,14-tetramethylpentadecane) & Phytane (2,6,10,14-tetramethylhexadecane)Hopanoids
Source Specificity Not established. As a branched alkane, potential sources could include petroleum or microbial origins, but no specific linkage is documented.Primarily derived from the phytol side chain of chlorophyll, indicating an origin from photosynthetic organisms. The ratio of pristane to phytane (Pr/Ph) can indicate the redox conditions of the depositional environment.[1][2]Exclusively produced by bacteria, making them specific markers for bacterial input.[3] 2-methylhopanes are strongly associated with cyanobacteria.
Preservation Potential Expected to have good preservation potential due to its saturated hydrocarbon structure, but specific diagenetic pathways are unconfirmed.High preservation potential. These isoprenoid alkanes are resistant to biodegradation and thermal alteration, allowing them to be preserved in ancient sediments and petroleum.[4]The hopane ring structure is highly resistant to degradation and can be preserved for billions of years in the geological record.[3]
Structural Complexity & Uniqueness Relatively simple branched alkane structure. Isomeric ambiguity with other C13H28 compounds could pose analytical challenges.Complex, irregular branched structure derived from a specific biological precursor, which makes them highly distinct from other alkanes.Complex pentacyclic (five-ring) structure that is highly specific to bacterial origins. Structural variations in the side chain can provide further information about the source bacteria.[3]
Analytical Detectability Detectable by Gas Chromatography-Mass Spectrometry (GC-MS). However, distinguishing it from other isomers may require high-resolution techniques.[5][6]Readily identified and quantified using GC-MS. Their fragmentation patterns are well-characterized.[4][7]Can be analyzed by GC-MS, often after derivatization to increase volatility. Their complex structure provides a unique mass spectral fingerprint.[8]

Experimental Protocols

The identification and quantification of hydrocarbon biomarkers in environmental samples typically involve solvent extraction, fractionation, and analysis by gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation and Extraction

This protocol is a general guideline for extracting lipids from sediment samples.

  • Sample Preparation: Sediment samples are typically freeze-dried and ground to a homogenous powder.

  • Solvent Extraction:

    • Place the dried sediment in a cellulose extraction thimble.

    • Add an internal standard (e.g., a deuterated hydrocarbon) for quantification.

    • Perform solvent extraction using a Soxhlet apparatus with a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v) for 24-48 hours.[9]

    • Alternatively, use an accelerated solvent extractor (ASE) for faster extraction.

  • Total Lipid Extract (TLE) Recovery:

    • The solvent containing the extracted lipids is reduced in volume using a rotary evaporator.

    • The concentrated extract is transferred to a smaller vial and dried under a gentle stream of nitrogen gas.[9]

2. Fractionation of the Total Lipid Extract

The TLE is separated into different compound classes (e.g., aliphatic, aromatic, polar) using column chromatography.

  • Column Preparation: A glass column is packed with activated silica gel or alumina.

  • Elution:

    • The TLE is dissolved in a small amount of a non-polar solvent (e.g., hexane) and loaded onto the column.

    • The saturated (aliphatic) fraction, containing alkanes like this compound, pristane, and phytane, is eluted with a non-polar solvent such as hexane.[10]

    • The aromatic fraction is subsequently eluted with a solvent of intermediate polarity (e.g., a mixture of hexane and DCM).

    • Polar compounds, including hopanols (precursors to hopanes), are eluted with a more polar solvent like DCM or a mixture of DCM and methanol.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and identification.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of sufficient length (e.g., 30-100 m) is typically used for hydrocarbon separation.[5]

  • Oven Program: The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute a wide range of compounds.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode to acquire mass spectra for compound identification or in selected ion monitoring (SIM) mode for targeted quantification of specific biomarkers.[11] For terpanes (including hopanes), m/z 191 is a key diagnostic ion, while steranes are monitored at m/z 217.[11] Branched alkanes are identified by their characteristic fragmentation patterns.[6]

Visualizing Methodologies and Logical Frameworks

Biomarker_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis Sample Environmental Sample (e.g., Sediment, Crude Oil) Drying Drying & Homogenization Sample->Drying Extraction Solvent Extraction Drying->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Column Column Chromatography TLE->Column Saturated Saturated Fraction (Alkanes) Column->Saturated Aromatic Aromatic Fraction Column->Aromatic Polar Polar Fraction Column->Polar GCMS GC-MS Analysis Saturated->GCMS Aromatic->GCMS Polar->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for the extraction, fractionation, and analysis of biomarkers.

Biomarker_Validation_Logic Molecule Candidate Molecule (e.g., this compound) Specificity Is the molecule unique to the source? Molecule->Specificity Source Potential Source (e.g., Specific Bacterium, Alga, or Petroleum Source Rock) Source->Specificity Preservation Does the molecule survive diagenesis and biodegradation? Specificity->Preservation  Yes Invalidation Not a Valid Biomarker Specificity->Invalidation  No Detection Is it analytically detectable and distinguishable? Preservation->Detection  Yes Preservation->Invalidation  No Validation Validated Biomarker Detection->Validation  Yes Detection->Invalidation  No

References

Cross-Validation of Analytical Techniques for Trimethyldecane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of trimethyldecane: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). While other techniques exist, the volatile and non-polar nature of trimethyldecane makes GC-based methods the most suitable for accurate and sensitive quantification. This document outlines the performance characteristics of each method, supported by typical experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: A Comparative Analysis

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and linearity. The following table summarizes the typical quantitative performance of GC-MS and GC-FID for the analysis of volatile hydrocarbons like trimethyldecane. These values are representative and may vary based on the specific instrumentation, sample matrix, and method optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Key Considerations
Limit of Detection (LOD) Lower (typically in the low ng/mL to pg/mL range)[1][2]Higher (typically in the high ng/mL to low µg/mL range)[1][3]GC-MS is superior for trace-level detection.
Limit of Quantification (LOQ) Lower (typically in the ng/mL range)[4]Higher (typically in the µg/mL range)[3][4]For precise measurement of low concentrations, GC-MS is preferred.
Linearity Range Good, but can be more limited compared to FID.Excellent and typically wider than GC-MS.[3]FID is advantageous for samples with a wide concentration range.
Precision (%RSD) Excellent (<5-10%)[5]Excellent (<5%)[3]Both techniques offer high precision.
Selectivity High (based on mass-to-charge ratio)[6]Moderate (based on retention time)GC-MS provides structural information, aiding in confident peak identification.
Cost Higher initial instrument cost and maintenance.Lower initial instrument cost and maintenance.Budgetary constraints may favor GC-FID.
Ease of Use More complex data analysis.Simpler operation and data analysis.GC-FID is generally more straightforward for routine analysis.

Note on High-Performance Liquid Chromatography (HPLC): The quantification of non-polar alkanes such as trimethyldecane by HPLC is challenging. These compounds lack a chromophore, making UV detection, a common HPLC detection method, unsuitable.[7][8] While refractive index (RI) detection is a possibility, it suffers from low sensitivity and is not ideal for trace quantification. Therefore, HPLC is not a recommended technique for the sensitive quantification of trimethyldecane.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantification of trimethyldecane using GC-MS and GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the selective and sensitive quantification of trimethyldecane, especially in complex matrices.

1. Sample Preparation:

  • Liquid Samples (e.g., biological fluids, water): A liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed. For LLE, a non-polar solvent like hexane or dichloromethane is used to extract trimethyldecane. For SPME, a fiber coated with a non-polar stationary phase is exposed to the sample's headspace or directly immersed in the liquid to adsorb the analyte.[9]

  • Solid Samples (e.g., soil, tissue): Headspace analysis or thermal desorption can be utilized. For headspace analysis, the sample is heated in a sealed vial to allow volatile compounds like trimethyldecane to partition into the gas phase, which is then injected into the GC.[10]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless or split (e.g., 50:1), depending on the expected concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions for trimethyldecane (e.g., m/z 43, 57, 71, 85).

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is a robust and cost-effective technique suitable for routine quantification of trimethyldecane when high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Sample preparation protocols are similar to those for GC-MS, employing LLE, SPME, or headspace techniques.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of analytical techniques for trimethyldecane quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation & Comparison Sample Sample Containing Trimethyldecane Extraction Extraction (LLE, SPME, Headspace) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Inject GCFID GC-FID Analysis Extraction->GCFID Inject DataAnalysis Data Analysis (Peak Integration, Calibration) GCMS->DataAnalysis GCFID->DataAnalysis PerformanceComparison Performance Comparison (LOD, LOQ, Linearity, Precision) DataAnalysis->PerformanceComparison MethodSelection Optimal Method Selection PerformanceComparison->MethodSelection FinalReport Final Report & Recommendation MethodSelection->FinalReport

Caption: Workflow for cross-validation of analytical techniques.

References

Structural Elucidation of 2,2,6-Trimethyldecane: A Comparative Guide to Advanced NMR Techniques and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of advanced Nuclear Magnetic Resonance (NMR) techniques for the structural confirmation of 2,2,6-trimethyldecane, a complex branched alkane. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who are involved in the structural elucidation of organic molecules. This document presents a detailed analysis of predicted NMR data and compares the utility of NMR with alternative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by detailed experimental protocols.

Introduction

The precise structural confirmation of highly branched alkanes like this compound is a critical task in various fields, including petroleum chemistry, materials science, and the synthesis of complex organic molecules. While several analytical techniques can provide structural information, advanced NMR spectroscopy offers unparalleled detail regarding the carbon skeleton and proton environments. This guide will delve into the application of one- and two-dimensional NMR techniques for the unambiguous structural assignment of this compound and compare its performance against established methods like GC-MS and FTIR.

Data Presentation: Predicted NMR Data for this compound

Due to the limited availability of public experimental NMR data for this compound, the following tables present high-quality predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using advanced computational algorithms and serve as a reliable reference for the expected spectral features of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegration
10.88t3H
31.25m2H
41.10m2H
51.35m2H
71.18m2H
81.28m2H
91.28m2H
100.88t3H
11 (2-CH₃)0.85s6H
12 (6-CH₃)0.83d3H
61.55m1H

Predicted using online NMR prediction tools. Solvent: CDCl₃, Frequency: 400 MHz.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
114.1
233.5
342.1
420.8
536.9
630.1
737.4
823.0
932.0
1014.2
11 (2-CH₃)29.9
12 (6-CH₃)20.1

Predicted using online NMR prediction tools. Solvent: CDCl₃, Frequency: 100 MHz.

Comparison with Alternative Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Advanced NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Nuclear spin properties in a magnetic field.Detailed connectivity of atoms (C-H, C-C, H-H), stereochemistry, and 3D structure.Non-destructive, provides unambiguous structural elucidation, versatile for various sample types.Lower sensitivity compared to MS, complex spectra for mixtures, higher instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and partitioning, followed by ionization and mass-to-charge ratio detection.Molecular weight and fragmentation pattern, allowing for identification by library matching.High sensitivity, excellent for separating volatile mixtures, provides molecular weight information.Destructive, can be difficult to distinguish isomers with similar fragmentation patterns, not suitable for non-volatile compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes of chemical bonds upon absorption of infrared radiation.Presence of specific functional groups (e.g., C-H bonds in alkanes).Fast, relatively inexpensive, provides information on functional groups.Provides limited information on the overall carbon skeleton, not suitable for detailed structural elucidation of isomers.

Experimental Protocols

Advanced NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

1D ¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Receiver Gain: Set automatically

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 1-2 seconds

1D ¹³C NMR:

  • Pulse Program: zgpg30 (with proton decoupling)

  • Number of Scans: 1024 or more, depending on concentration

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

2D COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans: 2-4 per increment

  • Increments: 256-512 in F1 dimension

  • Spectral Width: Same as ¹H spectrum in both dimensions

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2

  • Number of Scans: 4-8 per increment

  • Increments: 128-256 in F1 dimension

  • ¹J(C,H) Coupling Constant: ~125 Hz for sp³ carbons

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • Number of Scans: 16-64 per increment

  • Increments: 256-512 in F1 dimension

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 4-8 Hz

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile solvent like hexane (e.g., 1 mg/mL).

Instrumentation and Conditions:

  • GC Column: Nonpolar capillary column (e.g., DB-1 or HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Conditions:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean salt plates or ATR crystal should be collected prior to the sample measurement.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using a combination of NMR techniques.

structural_confirmation_workflow Workflow for Structural Confirmation of this compound using NMR cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR Proton_Environments Identify Proton Environments & Multiplicities H1_NMR->Proton_Environments C13_NMR ¹³C NMR Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Types DEPT DEPT DEPT->Carbon_Types COSY COSY HH_Connectivity Establish ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Establish ¹H-¹³C One-Bond Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Establish Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Proton_Environments->COSY Proton_Environments->HSQC Proton_Environments->HMBC Carbon_Types->HSQC Carbon_Types->HMBC Final_Structure Confirm Structure of this compound HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: NMR workflow for structural elucidation.

Conclusion

Advanced NMR spectroscopy, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques, provides an exceptionally powerful and detailed approach for the structural confirmation of complex branched alkanes like this compound. While GC-MS is highly effective for separating and identifying components in a mixture based on their mass, and FTIR is useful for identifying the presence of alkane functional groups, neither can offer the definitive and detailed connectivity information provided by a full suite of NMR experiments. For unambiguous structural elucidation of a pure compound, advanced NMR spectroscopy is the superior method. The choice of technique will ultimately depend on the specific analytical question, sample purity, and available instrumentation.

A Comparative Analysis of Trimethyldecane Distribution in the West Siberian and Campos Geological Basins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of trimethyldecane isomers, significant acyclic isoprenoid biomarkers, reveals distinct distribution patterns in the West Siberian Basin and the Campos Basin. These differences, influenced by the unique depositional environments and thermal histories of the basins, offer valuable insights into their respective petroleum systems.

This comparison guide provides a quantitative overview of trimethyldecane distribution, details the experimental protocols for its analysis, and visualizes the key geological factors influencing its presence in these two prolific hydrocarbon provinces. The data presented is crucial for researchers, scientists, and drug development professionals in understanding the geochemical evolution of petroleum and the application of biomarkers in oil-source rock correlation studies.

Quantitative Distribution of Trimethyldecane

The concentration and relative abundance of trimethyldecane isomers serve as sensitive indicators of the original organic matter input, the conditions of the depositional environment, and the thermal maturity of the source rocks. The following table summarizes the available quantitative data for representative oils and source rocks from the West Siberian and Campos Basins.

Geological BasinSample TypeTrimethyldecane Concentration (µg/g of rock or oil)Key Isoprenoid Ratios (e.g., Pristane/Phytane)Data Source
West Siberian Basin Crude Oil (Bazhenov Formation sourced)Data not explicitly available in reviewed literature; qualitative presence of acyclic isoprenoids noted.[1][2][3]Pristane/Phytane ratios are variable, often influenced by biodegradation.[1][2]Peters et al., 1993[1][2][3]
Campos Basin Source Rock (Lagoa Feia Formation)Data not explicitly available in reviewed literature; lacustrine source characteristics with prominent biomarkers reported.[4][5]Typically low Pristane/Phytane ratios, indicative of anoxic lacustrine conditions.[5]Mello et al., 1994; Zumberge et al., 2000[5]

Note: While specific quantitative data for trimethyldecane was not found in the public domain literature reviewed, the presence and relative abundance of other acyclic isoprenoids like pristane and phytane provide valuable proxies for understanding the geochemical conditions. The West Siberian Basin, with its massive marine source rock, the Bazhenov Formation, exhibits a wide range of biomarker signatures often overprinted by secondary processes such as biodegradation.[1][2] In contrast, the Campos Basin's lacustrine-sourced oils from the Lagoa Feia Formation generally show more consistent biomarker patterns typical of anoxic, non-marine environments.[4][5]

Experimental Protocols

The quantitative analysis of trimethyldecane and other acyclic isoprenoids in geological samples is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The following provides a generalized experimental protocol based on standard industry and academic practices.

1. Sample Preparation and Extraction:

  • Crude Oil: A known amount of crude oil is dissolved in an appropriate organic solvent (e.g., dichloromethane or hexane). Asphaltenes may be precipitated by the addition of n-pentane or n-hexane and removed by centrifugation.

  • Source Rock: Crushed and powdered rock samples are extracted with an organic solvent mixture (e.g., dichloromethane/methanol) using a Soxhlet apparatus or an accelerated solvent extractor. Elemental sulfur is typically removed by the addition of activated copper or copper powder.

2. Fractionation:

  • The whole oil or rock extract is fractionated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using liquid chromatography. This is commonly performed on a column packed with silica gel and/or alumina, eluting with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol). The saturated fraction, which contains the trimethyldecane isomers, is collected for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is used.

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is typically employed for the separation of hydrocarbons.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40-60°C) to a high final temperature (e.g., 300-320°C) at a controlled rate to ensure the separation of a wide range of compounds.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode to acquire mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target compounds. Acyclic isoprenoids are often identified and quantified using characteristic fragment ions.

  • Quantification: Quantification is achieved by comparing the peak area of the target trimethyldecane isomer in the sample to the peak area of a known amount of an internal standard (e.g., a deuterated hydrocarbon) that has been added to the sample prior to analysis. Calibration curves are generated using authentic standards of the target compounds to ensure accuracy.

Factors Influencing Trimethyldecane Distribution

The distribution of trimethyldecane in geological basins is a complex interplay of several factors, from the initial biological source of the organic matter to subsequent geological processes.

cluster_source Source & Depositional Environment cluster_diagenesis Diagenesis & Maturation cluster_distribution Resulting Distribution Organic Matter Input Organic Matter Input Trimethyldecane Concentration & Isomer Ratios Trimethyldecane Concentration & Isomer Ratios Organic Matter Input->Trimethyldecane Concentration & Isomer Ratios Precursor Molecules Depositional Conditions Depositional Conditions Depositional Conditions->Trimethyldecane Concentration & Isomer Ratios Preservation Potential Thermal Maturity Thermal Maturity Thermal Maturity->Trimethyldecane Concentration & Isomer Ratios Isomerization & Cracking Biodegradation Biodegradation Biodegradation->Trimethyldecane Concentration & Isomer Ratios Selective Removal

Caption: Key geological factors influencing trimethyldecane distribution.

Organic Matter Input: The type of algae, bacteria, and other organisms in the original depositional environment determines the initial precursor molecules that will eventually transform into trimethyldecane.

Depositional Conditions: Anoxic (oxygen-poor) conditions, such as those found in the lacustrine environment of the Campos Basin's Lagoa Feia Formation, are conducive to the preservation of organic matter, leading to higher concentrations of biomarkers.[4][5] In contrast, the more variable conditions of the large marine system of the West Siberian Basin can lead to a wider range in biomarker preservation.[1][2]

Thermal Maturity: As the source rock is buried and heated, the organic matter matures, and chemical transformations occur. This includes the isomerization of trimethyldecane and, at higher temperatures, the cracking of larger molecules into smaller ones, which can alter the distribution and concentration of these biomarkers.

Biodegradation: After oil has been generated and migrated into a reservoir, it can be altered by microorganisms. Biodegradation can selectively remove certain compounds, including acyclic isoprenoids, which can significantly impact their measured concentrations and ratios.[1][2] This is a notable factor in some reservoirs of the West Siberian Basin.[1][2]

References

Sourcing Certified Reference Materials for 2,2,6-Trimethyldecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring a certified reference material (CRM) for 2,2,6-Trimethyldecane, sourcing this specific branched alkane can present a significant challenge due to its limited commercial availability as a standard off-the-shelf product. This guide provides a comprehensive comparison of sourcing options, available data for closely related isomers, and a general experimental protocol for its analysis.

Comparison of Sourcing Options and Related Isomers

Given the scarcity of a dedicated CRM for this compound, researchers have two primary avenues: custom synthesis or the use of a structurally similar isomer as an alternative, if analytically justifiable. The following table summarizes the key considerations for these approaches and provides data on available isomers that may serve as potential substitutes or analytical benchmarks.

FeatureThis compound (Custom Synthesis)2,6,8-Trimethyldecane2,6,7-Trimethyldecane2,4,6-Trimethyldecane
Availability Custom order requiredAvailable from some chemical suppliersLimited availabilityLimited availability
Certification ISO 17034 and ISO/IEC 17025 certification available from custom synthesis providersVaries by supplier; may not be a certified reference materialVaries by supplier; may not be a certified reference materialVaries by supplier; may not be a certified reference material
CAS Number 10059-99-162108-26-362108-25-262108-27-4
Molecular Formula C₁₃H₂₈C₁₃H₂₈C₁₃H₂₈C₁₃H₂₈
Molecular Weight 184.36 g/mol 184.36 g/mol 184.36 g/mol 184.36 g/mol
GC Retention Index (Non-polar column) Not readily available1104[1]Data not readily availableData not readily available
Purity High purity (typically >98%) achievable through custom synthesisVaries by supplierVaries by supplierVaries by supplier
Lead Time Several weeks to monthsTypically in-stock or short lead timeVariesVaries
Cost High (custom synthesis is expensive)ModerateModerateModerate

Sourcing via Custom Synthesis

For applications requiring the exact isomer, custom synthesis is the most reliable option. Companies such as AccuStandard and Cerilliant offer custom synthesis of high-purity reference standards.[2][3] These services typically operate under robust quality management systems, with accreditation to ISO 17034 and ISO/IEC 17025, ensuring the material's identity, purity, and concentration are well-characterized.[4][5][6][7]

The process for acquiring a custom CRM generally follows the workflow below:

Custom CRM Sourcing Workflow cluster_researcher Researcher Actions cluster_provider Provider Actions start Identify Need for This compound CRM request Request Quotes from Custom Synthesis Providers start->request quote Provide Quote with Proposed Specifications request->quote evaluate Evaluate Quotes (Cost, Timeline, Certification) place_order Place Order evaluate->place_order synthesis Synthesize and Purify This compound place_order->synthesis receive Receive Custom CRM and Certificate of Analysis quote->evaluate analysis Perform Analytical Testing (GC-MS, NMR, etc.) synthesis->analysis certify Issue Certificate of Analysis (ISO 17034/17025) analysis->certify ship Ship CRM to Researcher certify->ship ship->receive

Custom CRM Sourcing Workflow

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general protocol for the analysis of this compound and its isomers using GC-MS. This method is suitable for verifying the identity and purity of the reference material.

1. Objective: To confirm the identity and assess the purity of a trimethyldecane isomer reference material.

2. Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: Non-polar, e.g., 5% phenyl-methylpolysiloxane (30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Carrier Gas: Helium (99.999% purity)

  • Sample: Trimethyldecane reference material

  • Solvent: Hexane or other suitable organic solvent

  • Vials and syringes

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas Flow: Constant flow, e.g., 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

4. Procedure:

  • Prepare a dilute solution of the trimethyldecane reference material in the chosen solvent (e.g., 100 µg/mL).

  • Set up the GC-MS with the specified conditions.

  • Inject the prepared sample into the GC-MS.

  • Acquire the data.

  • Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound.

  • Assess the purity by calculating the peak area percentage of the main component in the TIC.

The workflow for this analytical process can be visualized as follows:

GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Interpretation prep_solution Prepare Dilute Solution of Trimethyldecane CRM inject Inject Sample into GC-MS prep_solution->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process_data Process Chromatogram and Mass Spectra detect->process_data identity Confirm Identity via Mass Spectral Library Match process_data->identity purity Assess Purity based on Peak Area Percentage process_data->purity report Generate Analysis Report identity->report purity->report

GC-MS Analytical Workflow

Conclusion

References

Distinguishing Biogenic and Abiogenic Sources of Branched Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The origin of branched alkanes, whether from biological (biogenic) or geological (abiogenic) processes, is a critical question in various scientific disciplines, from petroleum geochemistry to astrobiology. Understanding the source of these molecules can provide profound insights into the history of life on Earth, the formation of fossil fuels, and the potential for life elsewhere in the universe. This guide provides a comprehensive comparison of the key distinguishing features of biogenic and abiogenic branched alkanes, supported by experimental data and detailed analytical protocols.

Key Distinguishing Features

The differentiation between biogenic and abiogenic branched alkanes relies on a multi-faceted approach, examining their isotopic composition, carbon number distribution, isomer patterns, and stereochemistry.

FeatureBiogenic Branched AlkanesAbiogenic Branched Alkanes
Stable Isotope Composition (δ¹³C) Generally depleted in ¹³C, with δ¹³C values typically ranging from -25‰ to -40‰ (VPDB) for many microbial and plant-derived alkanes. Specific values can vary based on the carbon source and metabolic pathway. Biodegradation can lead to a slight enrichment in ¹³C (by 1.5-2.5‰) in the residual alkanes.[1]δ¹³C values can be highly variable. Methane from some abiogenic sources can be enriched in ¹³C (e.g., -15‰ to -25‰), while Fischer-Tropsch type synthesis can produce alkanes with a wide range of δ¹³C values that can sometimes overlap with biogenic ranges.[1]
Stable Isotope Composition (δ²H) Often depleted in deuterium (²H) compared to associated water, with δ²H values influenced by the isotopic composition of the source water and metabolic fractionation. Biodegradation can cause a significant positive shift in δ²H values.δ²H values are primarily controlled by the isotopic composition of the hydrogen source (e.g., water, H₂) and the reaction conditions. There is often no significant D-enrichment in abiogenically formed alkanes unless there is a significant D/H exchange with surrounding water.[1]
Carbon Number Distribution Often exhibit a strong predominance of specific carbon numbers, reflecting the chain-length specificity of biosynthetic enzymes. For example, many bacteria produce alkanes with odd-over-even carbon number preference in the C₁₃-C₁₉ range.Typically show a smooth, non-preferential distribution of carbon numbers, often following a Schulz-Flory or similar statistical distribution. There is generally no odd-over-even or even-over-odd predominance.
Isomer Distribution Biosynthesis is highly specific, leading to the formation of a limited number of structural isomers. For instance, microbial processes often produce specific methyl-branched alkanes.Abiogenic processes, such as Fischer-Tropsch synthesis, can generate a complex mixture of all possible structural isomers of a given carbon number, with little preference for the position of branching.[2] Some ancient sediments of presumed abiogenic or heavily altered origin show suites of monomethylalkanes with all possible isomers present.[2]
Stereochemistry (Diastereomers) The stereochemistry of isoprenoids like pristane and phytane is inherited from their biological precursors (e.g., the phytol side chain of chlorophyll). In fresh biomass and immature sediments, a single diastereomer often predominates. Biodegradation can selectively consume certain diastereomers, altering the original ratios.In thermally mature samples, diastereomers of isoprenoids tend to equilibrate, resulting in a mixture of stereoisomers.
Stereochemistry (Enantiomers) Biological processes are stereospecific, leading to the production of enantiomerically pure or highly enriched chiral molecules. It is expected that biogenic branched alkanes with chiral centers would exhibit a significant enantiomeric excess.Abiogenic synthesis is generally not stereoselective, resulting in the formation of racemic mixtures (equal amounts of both enantiomers) of chiral branched alkanes.

Experimental Protocols

Accurate determination of the origin of branched alkanes relies on precise analytical techniques. Below are detailed protocols for the key experimental methods cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Distribution Analysis

GC-MS is a fundamental technique for separating and identifying the complex mixture of branched alkane isomers present in a sample.

1. Sample Preparation:

  • Extraction: For solid samples (e.g., sediment, rock), extract the organic matter using a Soxhlet apparatus with a mixture of dichloromethane and methanol (9:1 v/v) for 72 hours. For liquid samples (e.g., crude oil), a direct injection after dilution may be possible.

  • Fractionation: Separate the crude extract into aliphatic, aromatic, and polar fractions using column chromatography with silica gel. Elute the aliphatic fraction (containing the branched alkanes) with hexane.

  • Concentration: Concentrate the aliphatic fraction under a gentle stream of nitrogen to a final volume of approximately 100 µL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 4°C/min to 320°C, hold for 20 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL in splitless mode at an injector temperature of 290°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Identify individual branched alkane isomers by comparing their mass spectra and retention times with those of authentic standards and library databases (e.g., NIST).

  • Quantify the relative abundance of each isomer by integrating the peak area of its characteristic mass fragment.

Compound-Specific Isotope Analysis (CSIA) for δ¹³C and δ²H Determination

CSIA allows for the determination of the stable isotopic composition of individual branched alkanes, providing crucial information about their origin.

1. Sample Preparation:

  • Follow the same extraction and fractionation procedures as described for GC-MS analysis to obtain the aliphatic hydrocarbon fraction.

2. GC-Isotope Ratio Mass Spectrometry (GC-IRMS) Instrumentation and Conditions:

  • Gas Chromatograph: Thermo Scientific TRACE 1310 GC or equivalent.

  • Column: DB-5ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 140°C.

    • Ramp 2: 4°C/min to 320°C, hold for 20 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injection: 1 µL in splitless mode at an injector temperature of 300°C.

  • Interface:

    • For δ¹³C: Combustion interface (e.g., Thermo Scientific GC IsoLink II) with a reactor containing nickel oxide/copper oxide/platinum at 1000°C to convert organic compounds to CO₂.

    • For δ²H: High-temperature pyrolysis interface with a ceramic reactor at 1450°C to convert organic compounds to H₂ gas.

  • Isotope Ratio Mass Spectrometer: Thermo Scientific Delta V Plus IRMS or equivalent.

3. Data Analysis and Calibration:

  • Calibrate the system using a series of n-alkane standards with known isotopic compositions.

  • Report δ¹³C values relative to the Vienna Pee Dee Belemnite (VPDB) standard and δ²H values relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

  • The precision of the measurements should be better than ±0.5‰ for δ¹³C and ±3‰ for δ²H.

Visualizing the Distinctions

The following diagrams illustrate the conceptual framework for distinguishing between biogenic and abiogenic branched alkanes and the typical analytical workflow.

Distinguishing_Sources cluster_Source Source of Branched Alkanes cluster_Characteristics Key Distinguishing Characteristics cluster_Signatures Expected Signatures Biogenic Biogenic (e.g., Microbial Synthesis) Isotopes Stable Isotopes (δ¹³C, δ²H) Biogenic->Isotopes Carbon_Number Carbon Number Distribution Biogenic->Carbon_Number Isomers Isomer Distribution Biogenic->Isomers Stereochem Stereochemistry (Diastereomers, Enantiomers) Biogenic->Stereochem Abiogenic Abiogenic (e.g., Fischer-Tropsch) Abiogenic->Isotopes Abiogenic->Carbon_Number Abiogenic->Isomers Abiogenic->Stereochem Bio_Sig Depleted in ¹³C & ²H Specific C# Preference Limited Isomers Enantiomeric Excess Isotopes->Bio_Sig Biogenic Abio_Sig Variable Isotopes Smooth C# Distribution Complex Isomer Mixture Racemic Mixtures Isotopes->Abio_Sig Abiogenic Carbon_Number->Bio_Sig Biogenic Carbon_Number->Abio_Sig Abiogenic Isomers->Bio_Sig Biogenic Isomers->Abio_Sig Abiogenic Stereochem->Bio_Sig Biogenic Stereochem->Abio_Sig Abiogenic

Caption: Logical flow for distinguishing biogenic vs. abiogenic sources.

Analytical_Workflow Sample Sample (Sediment, Oil, etc.) Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography (Aliphatic Fraction) Extraction->Fractionation GCMS GC-MS Analysis Fractionation->GCMS CSIA CSIA (GC-IRMS) Analysis Fractionation->CSIA Data_Analysis Data Analysis & Interpretation GCMS->Data_Analysis Isomer & C# Distribution CSIA->Data_Analysis δ¹³C & δ²H Values Conclusion Source Determination (Biogenic vs. Abiogenic) Data_Analysis->Conclusion

Caption: General analytical workflow for source determination.

References

Inter-laboratory comparison of 2,2,6-Trimethyldecane measurement

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Guide to the Measurement of 2,2,6-Trimethyldecane

Data Presentation: A Comparative Overview

The following tables summarize hypothetical yet representative data from a simulated inter-laboratory study comparing two common methods for the analysis of this compound in an air matrix: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) and Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS). This data is intended to be illustrative of the performance characteristics that could be expected from such a study.

Table 1: Performance Characteristics of Analytical Methods for this compound

ParameterMethod A: TD-GC-MSMethod B: SPME-GC-MS
Principle Analyte collection on a sorbent tube followed by thermal desorption and GC-MS analysis.Analyte extraction and concentration on a solid-phase coated fiber followed by desorption in the GC inlet.
Limit of Detection (LOD) 0.01 - 2 ngLower ng range, fiber dependent
Precision (%RSD) < 10%< 15%
Sample Throughput High (automated systems can run up to 99 samples per batch)[1]Moderate
Primary Application Trace-level VOC analysis in air[1]Headspace and immersive sampling of VOCs in various matrices

Table 2: Representative Inter-Laboratory Comparison Results for this compound (Spiked Air Sample at 50 µg/m³)

Laboratory IDMethod UsedReported Concentration (µg/m³)Z-Score*
Lab 01TD-GC-MS48.5-0.5
Lab 02TD-GC-MS51.20.4
Lab 03TD-GC-MS46.8-1.1
Lab 04SPME-GC-MS53.51.2
Lab 05SPME-GC-MS45.1-1.6
Lab 06TD-GC-MS49.9-0.03
Lab 07SPME-GC-MS55.01.7

*Z-scores are calculated based on the consensus mean and standard deviation from all participating laboratories. A Z-score between -2 and +2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies for the two primary techniques are provided below. These protocols are based on established practices for VOC analysis and can be adapted for this compound.

Method A: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This method is highly suitable for the analysis of trace levels of VOCs in air.[1]

  • Sample Collection:

    • Draw a known volume of air through a sorbent tube packed with a suitable sorbent material (e.g., Tenax® TA, Carbograph™).

    • The choice of sorbent depends on the volatility of the target analyte. For C10-C15 hydrocarbons, multi-sorbent beds may be effective.[2]

    • After sampling, seal the tubes with brass caps to prevent contamination.

  • Internal Standard Addition:

    • Prior to analysis, introduce a known amount of an internal standard (e.g., a deuterated analog of a similar hydrocarbon) onto the sorbent tube.

  • Thermal Desorption:

    • Place the sorbent tube in an automated thermal desorber.

    • Purge the tube with an inert gas (e.g., helium, nitrogen) to remove residual air and water.[3]

    • Rapidly heat the tube to desorb the trapped analytes onto a cooled focusing trap.

    • Typical desorption temperature: 280°C.[4]

  • Secondary Desorption and Injection:

    • Rapidly heat the focusing trap to inject the analytes into the gas chromatograph.

    • Typical trap desorption temperature: 250°C.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[5]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[4]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 20°C/minute to 300°C.

      • Hold: 3 minutes.[4]

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode.

      • Acquisition mode: Scan or Selected Ion Monitoring (SIM).

Method B: Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that is useful for screening and quantitative analysis of VOCs.[5]

  • Sample Preparation:

    • For air analysis, expose the SPME fiber to the atmosphere for a defined period to allow for passive sampling.

    • Alternatively, for liquid or solid samples, place the sample in a sealed vial and expose the fiber to the headspace.

  • Analyte Extraction:

    • Expose a suitable SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the sample or headspace for a predetermined time to allow for equilibrium or pre-equilibrium partitioning of the analytes to the fiber coating.

  • Desorption and Injection:

    • Insert the SPME fiber into the heated injection port of the GC.

    • Typical desorption temperature: 250°C.[5]

    • The analytes are thermally desorbed from the fiber and transferred to the GC column.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The GC-MS parameters (column, carrier gas, temperature program, and MS conditions) would be similar to those described for the TD-GC-MS method.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

TD_GCMS_Workflow cluster_sampling Sample Collection cluster_analysis Laboratory Analysis Air Air Sample SorbentTube Sorbent Tube Air->SorbentTube Pumped or Passive Sampling TD Thermal Desorber SorbentTube->TD Primary Desorption GC Gas Chromatograph TD->GC Injection MS Mass Spectrometer GC->MS Separation & Ionization Data Data Analysis MS->Data Detection

Caption: Workflow for TD-GC-MS analysis of this compound.

SPME_GCMS_Workflow cluster_extraction Sample Extraction cluster_analysis Laboratory Analysis Sample Air or Headspace Sample SPME_Fiber SPME Fiber Sample->SPME_Fiber Adsorption GC_Inlet GC Inlet SPME_Fiber->GC_Inlet Thermal Desorption GC Gas Chromatograph GC_Inlet->GC Injection MS Mass Spectrometer GC->MS Separation & Ionization Data Data Analysis MS->Data Detection

Caption: Workflow for SPME-GC-MS analysis of this compound.

References

Safety Operating Guide

Personal protective equipment for handling 2,2,6-Trimethyldecane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,2,6-Trimethyldecane was located. The following information is synthesized from the SDS of closely related isomers, such as 2,2,3-Trimethyldecane, and general safety protocols for flammable hydrocarbons. It is imperative to handle this chemical with caution and to consult a qualified safety professional for any specific concerns.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling & Transfer Safety glasses with side shields or goggles.[1]Nitrile rubber gloves, lab coat.Not generally required if handled in a well-ventilated area.
Large Volume Transfers or Potential for Splashing Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., Viton®, nitrile), chemical-resistant apron or coveralls.If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.[1]
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves, disposable coveralls, and chemical-resistant boots.A NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound and its isomers is fundamental to safe handling.

Property Value (for related isomers)
Molecular Formula C₁₃H₂₈
Molecular Weight 184.36 g/mol
Appearance Colorless liquid
Odor Faint
Boiling Point ~213 °C (Predicted for 2,6,8-Trimethyldecane)[2]
Flash Point Flammable liquid and vapor.
Solubility Insoluble in water.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash affected area with soap and water. Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Safe handling and storage practices are essential to prevent accidents.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Keep away from heat, sparks, and open flames.[3]

    • Use non-sparking tools.[3]

    • Ground and bond containers when transferring material to prevent static electricity.[3]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

    • Store in a flammable liquids storage cabinet.

Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is a critical component of laboratory safety.

Spill Response:

In the event of a spill, follow the step-by-step procedure outlined below.

Spill_Response_Plan cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup Evacuate 1. Evacuate non-essential personnel. Ventilate 2. Ensure adequate ventilation. Ignition 3. Eliminate ignition sources. PPE 4. Don appropriate PPE. Ignition->PPE Contain 5. Contain the spill with absorbent material. PPE->Contain Absorb 6. Absorb the spill. Contain->Absorb Collect 7. Collect absorbed material. Absorb->Collect Decontaminate 8. Decontaminate the area. Collect->Decontaminate Dispose 9. Dispose of waste properly. Decontaminate->Dispose Report 10. Report the spill. Dispose->Report

Caption: Chemical Spill Response Workflow for this compound.

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.